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Core Science & Biosynthesis

Foundational

Physicochemical Characterization and Analytical Methodologies for (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol: A Technical Whitepaper

Executive Summary The compound (2S)-2-amino-2-(4-chloro(2-pyridyl))ethan-1-ol (CAS: 1213411-99-4) is a highly versatile, optically pure building block widely utilized in modern drug discovery. Bridging the gap between fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (2S)-2-amino-2-(4-chloro(2-pyridyl))ethan-1-ol (CAS: 1213411-99-4) is a highly versatile, optically pure building block widely utilized in modern drug discovery. Bridging the gap between fragment-based lead discovery (FBLD) and complex asymmetric synthesis, this chiral amino alcohol provides a dense array of functional handles within a low-molecular-weight scaffold[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and the standardized analytical workflows required for its characterization.

Structural and Molecular Profiling

The utility of (2S)-2-amino-2-(4-chloro(2-pyridyl))ethan-1-ol stems from its precise spatial arrangement and the electronic interplay between its functional groups. Understanding the causality behind its structural features is critical for predicting its behavior in biological systems and synthetic pathways.

  • The Pyridine Ring: Serves as a rigid aromatic scaffold capable of π−π stacking interactions within target binding pockets.

  • The 4-Chloro Substituent: Halogens on pyridine rings act as strong electron-withdrawing groups (EWGs) via inductive effects (-I). This significantly depresses the basicity (pKa) of the adjacent pyridine nitrogen while simultaneously increasing the lipophilicity (logP) of the molecule[2].

  • The (2S)-Amino Alcohol Motif: Provides a concentrated zone of hydrogen-bond donors and acceptors. The defined (2S) stereocenter dictates the spatial trajectory of subsequent functionalizations, which is an absolute requirement for enantioselective drug design and target specificity[3].

MolecularProfile Core (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol Amine Primary Amine (pKa ~8.5) H-bond Donor/Acceptor Core->Amine Nucleophilic Center Hydroxyl Hydroxyl Group H-bond Donor/Acceptor Solubility Enhancer Core->Hydroxyl Hydrophilic Handle Pyridine Pyridine Ring pi-pi Stacking Weak Base (pKa ~3.8) Core->Pyridine Aromatic Scaffold Chloro 4-Chloro Substituent Lipophilicity (logP) Electron Withdrawing Core->Chloro Halogen Bond Donor

Fig 1: Structural features and physicochemical contributions of the core molecular motifs.

Physicochemical Properties

Quantitative physicochemical profiling is the cornerstone of compound triaging. The data summarized in Table 1 outlines the predicted and calculated parameters for this molecule, demonstrating its ideal alignment with the "Rule of Three" (Ro3) for fragment-based drug design[1].

Table 1: Physicochemical Profile and Mechanistic Causality

PropertyValueCausality / Significance in Drug Design
Molecular Formula C₇H₉ClN₂ODefines the atomic composition and isotopic distribution.
Molecular Weight 172.61 g/mol < 300 Da; Ideal for FBLD, allowing room for molecular growth without exceeding Lipinski limits.
Topological Polar Surface Area (TPSA) ~59.1 ŲOptimal for cellular permeability. Balances the hydrophilicity of the amino alcohol with the lipophilic core.
logP (Predicted) 0.8 - 1.2Ensures a balance between aqueous solubility (for assays) and lipophilic membrane partitioning.
pKa (Primary Amine) ~8.2 - 8.6Ensures the amine is predominantly protonated at physiological pH (7.4), aiding aqueous solubility.
pKa (Pyridine N) ~3.5 - 4.0Depressed by the 4-chloro EWG[2]; remains unprotonated at pH 7.4, preventing dual-positive charge penalties on permeability.
H-Bond Donors / Acceptors 3 / 4Provides robust vectors for target engagement (kinase hinge regions, GPCR pockets).

Experimental Workflows & Analytical Methodologies

To ensure scientific integrity and trustworthiness, the physicochemical parameters and chiral purity of (2S)-2-amino-2-(4-chloro(2-pyridyl))ethan-1-ol must be empirically validated. The following self-validating protocols outline the industry-standard methodologies for characterizing this compound.

Protocol 1: Potentiometric Determination of pKa and logD

Accurate pKa determination is critical, as the protonation state drives solubility, formulation strategies, and target binding kinetics.

  • Sample Preparation: Prepare a 1.0 mM solution of the analyte in 0.15 M KCl.

    • Causality: The 0.15 M KCl background maintains a constant ionic strength that mimics physiological conditions, ensuring the derived activity coefficients yield true thermodynamic pKa values.

  • Acidification: Lower the solution pH to ~2.0 using standardized 0.1 M HCl.

    • Causality: This guarantees that both basic centers (the primary amine and the pyridine nitrogen) are fully protonated prior to the titration sweep.

  • Titration: Titrate with standardized 0.1 M KOH under a continuous nitrogen purge at a strictly controlled temperature of 25.0 ± 0.1 °C.

    • Causality: The nitrogen atmosphere prevents the absorption of atmospheric CO₂, which would form carbonic acid and skew the titration curve.

  • Data Acquisition & Analysis: Record the pH continuously. The first derivative of the titration curve will reveal two distinct inflection points: the deprotonation of the pyridine nitrogen (pKa ~3.8) and the primary amine (pKa ~8.5).

Protocol 2: Chiral Purity Determination via HPLC

Because the (2R) and (2S) enantiomers can exhibit drastically different pharmacological profiles, determining the enantiomeric excess (%ee) is a mandatory quality control step.

  • Stationary Phase Selection: Utilize an immobilized amylose-based chiral stationary phase (e.g., Chiralpak IG, 5 µm, 4.6 × 250 mm).

    • Causality: The helical structure of the amylose derivative provides the necessary chiral cavities and hydrogen-bonding sites to sterically differentiate the (2S) and (2R) spatial arrangements.

  • Mobile Phase Formulation: Employ an isocratic elution profile of Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v).

    • Causality: The addition of 0.1% diethylamine is a critical self-validating step. It acts as a competing base to suppress secondary interactions between the primary amine of the analyte and residual acidic silanols on the silica support, thereby eliminating peak tailing and ensuring sharp, quantifiable peaks.

  • Detection & Quantification: Monitor UV absorbance at 254 nm (leveraging the pyridine chromophore). Calculate the %ee by integrating the area under the curve (AUC) for the major (2S) peak against any residual (2R) peak.

AnalyticalWorkflow cluster_0 Physicochemical Profiling cluster_1 Chiral Purity Analysis Sample Sample Prep: (2S)-Amino Alcohol Potentiometry Potentiometric Titration (0.15M KCl, 25°C) Sample->Potentiometry HPLC Chiral HPLC (Amylose-based CSP) Sample->HPLC pKa Determine pKa1 & pKa2 Potentiometry->pKa Data Comprehensive Physicochemical Report pKa->Data Enantiomeric Calculate %ee (vs 2R-enantiomer) HPLC->Enantiomeric Enantiomeric->Data

Fig 2: Standardized analytical workflow for chiral purity and pKa determination.

References

  • Amino Alcohols: Synthesis Approaches, Chemical Reactivity, And Contemporary Applications Source: NV Publication House (2025) URL:[Link][3]

  • Theoretical prediction of relative and absolute pKa values of aminopyridines Source: PubMed / National Institutes of Health (2006) URL:[Link][2]

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments Source: American Chemical Society (ACS) (2016) URL:[Link][1]

Sources

Exploratory

Whitepaper: Stereochemical Profiling and Synthetic Utility of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

Executive Summary In modern medicinal chemistry, the spatial orientation of pharmacophores dictates the efficacy, selectivity, and safety profile of Active Pharmaceutical Ingredients (APIs). (2S)-2-Amino-2-(4-chloro(2-py...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the spatial orientation of pharmacophores dictates the efficacy, selectivity, and safety profile of Active Pharmaceutical Ingredients (APIs). (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is a highly specialized chiral building block that merges a bidentate 1,2-amino alcohol motif with a halogenated pyridine ring. While chemical registries prominently document its (2R)-hydrochloride counterpart under CAS 1242188-01-7 [1][2], the (2S) enantiomer is equally critical for exploring structure-activity relationships (SAR) in asymmetric drug design.

As a Senior Application Scientist, I have structured this technical guide to detail the mechanistic rationale behind utilizing this specific enantiomer, alongside field-proven, self-validating protocols for its synthesis and analytical verification.

Chemical Identity & Stereochemical Profiling

The utility of this molecule stems from two distinct structural features:

  • The 4-Chloro-Pyridine Ring : The electron-withdrawing chlorine atom lowers the pKa of the pyridine nitrogen, enhancing metabolic stability against oxidative degradation. Furthermore, the C-Cl bond serves as an orthogonal reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki couplings). Related chlorinated pyridine fragments, such as 2-amino-4-chloropyridine (CAS 19798-80-2), are foundational in API synthesis for this exact reason[3].

  • The (2S)-1,2-Amino Alcohol : This motif is a well-documented pharmacophore capable of highly directional hydrogen bonding within target protein pockets[4]. The (2S) absolute configuration ensures the precise 3D trajectory required for lock-and-key target engagement.

Table 1: Comparative Stereochemical Data

To clarify the registry landscape, the following table summarizes the key distinctions between the enantiomeric forms of this scaffold:

Property(2S)-Enantiomer (Free Base)(2R)-Enantiomer (HCl Salt)Racemic Mixture
CAS Registry Number Custom / Proprietary1242188-01-7[1]Unassigned
Molecular Formula C₇H₉ClN₂OC₇H₁₀Cl₂N₂OC₇H₉ClN₂O
Molecular Weight 172.61 g/mol 209.07 g/mol 172.61 g/mol
Stereochemistry S-configurationR-configurationRS-mixture (1:1)
Primary Utility Chiral Ligand / API SynthesisAPI Synthesis / ReferenceAnalytical Standard (HPLC)

Mechanistic Role in Drug Development

The integration of (2S)-2-amino-2-(4-chloro(2-pyridyl))ethan-1-ol into a synthetic pipeline is rarely arbitrary. The choice of the (2S) stereocenter is driven by the causality of target binding—specifically in kinase inhibitors where the pyridine nitrogen acts as a hinge-binder, and the amino alcohol projects into the solvent-exposed channel or ribose pocket.

G Core (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol Path1 Palladium Cross-Coupling (C-Cl Activation) Core->Path1 Modifies Pyridine Ring Path2 Heterocycle Formation (Amino Alcohol Motif) Core->Path2 Rigidifies Core API1 Kinase Inhibitors (Hinge Binders) Path1->API1 API2 GPCR Modulators (Chiral Ligands) Path2->API2

Fig 1: Divergent synthetic applications of the chiral building block in API development.

Validated Synthetic Methodologies

To achieve the (2S) configuration with high enantiomeric excess (ee > 99%), asymmetric cyanation followed by chemoselective reduction is the industry standard.

G N1 4-Chloro-2-pyridine carboxaldehyde N2 Asymmetric Cyanation (Chiral Catalyst) N1->N2 TMSCN N3 (S)-Cyanohydrin Intermediate N2->N3 Facial Selectivity N4 Chemoselective Reduction (BH3·THF) N3->N4 Retain C-Cl Bond N5 (2S)-Amino Alcohol Target N4->N5 Workup

Fig 2: Asymmetric synthesis workflow for the (2S)-enantiomer.

Protocol 1: Asymmetric Synthesis of the (2S)-Enantiomer

Causality Focus: Maintaining the integrity of the C-Cl bond while establishing absolute stereochemistry.

  • Asymmetric Cyanation :

    • Step : Dissolve 4-chloro-2-pyridinecarboxaldehyde in anhydrous CH₂Cl₂ at -20°C. Add 1.2 eq of trimethylsilyl cyanide (TMSCN) in the presence of 5 mol% of a chiral Titanium-BINOL complex.

    • Causality : The chiral catalyst dictates the facial trajectory of the cyanide attack, directly establishing the (S)-configuration and bypassing the need for low-yield downstream chiral resolution.

    • Validation Checkpoint : Analyze an aliquot via ¹H-NMR. The aldehydic proton (~10.0 ppm) must be completely absent, replaced by a chiral methine proton at ~5.5 ppm. Do not proceed to reduction until conversion is >98% to prevent mixed reaction profiles.

  • Chemoselective Reduction :

    • Step : Transfer the (S)-cyanohydrin to a flask containing Borane-THF complex (BH₃·THF, 3.0 eq) at 0°C. Reflux for 12 hours.

    • Causality : Standard reducing agents like LiAlH₄ or Pd/C hydrogenation will aggressively dechlorinate the pyridine ring. BH₃·THF provides chemoselective reduction of the nitrile to the primary amine without cleaving the critical C-Cl bond.

  • Quench & Isolation :

    • Step : Carefully quench with Methanol to destroy excess borane. Convert the free base to a stable salt (e.g., using methanolic HCl) to induce crystallization.

Analytical Validation & Quality Control

Trustworthiness in chiral synthesis requires rigorous, self-validating analytical frameworks. Enantiomeric purity must be verified prior to utilizing the building block in downstream API synthesis.

Protocol 2: Chiral HPLC Validation
  • Sample Preparation : Dissolve 1.0 mg/mL of the synthesized (2S)-amino alcohol in the mobile phase (Hexane/Isopropanol 80:20 containing 0.1% Diethylamine).

  • Column Selection : Utilize an amylose-based chiral stationary phase (e.g., Chiralpak AD-H).

    • Causality : The 1,2-amino alcohol motif forms highly specific, transient hydrogen bonds with the carbamate linkages of the amylose stationary phase. The spatial difference between the (2S) and (2R) enantiomers results in distinct retention times.

  • System Suitability (Self-Validation Checkpoint) :

    • Step : Inject a racemic standard prior to analyzing the (2S) batch.

    • Validation : The system is only validated for use if the resolution factor ( Rs​ ) between the (2R) and (2S) peaks in the racemic standard is ≥2.0 . This guarantees that any enantiomeric excess (ee) calculated in the actual sample is a true reflection of synthetic success, not an artifact of poor column performance or peak tailing.

References

  • CAS/ID No. 1242188-01-7 | Alchimica Source: alchimica.cz URL:[Link] (Reference for commercial cataloging of the chiral 4-chloro(2-pyridyl)ethan-1-ol scaffold).[2]

  • 2-(N-Methyl-N-(2-pyridyl)amino)ethanol | PubChem Source: nih.gov URL: [Link] (Reference for the physicochemical properties and pharmacophore classification of pyridyl amino ethanols).[4]

Sources

Foundational

synthesis of (2s)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

An In-depth Technical Guide to the Synthesis of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol Abstract (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is a chiral vicinal amino alcohol, a structural motif of significant...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

Abstract

(2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is a chiral vicinal amino alcohol, a structural motif of significant interest in medicinal chemistry and drug development.[1][2] These compounds are valuable as chiral building blocks for the synthesis of complex, biologically active molecules.[3][4] This guide provides a detailed exploration of a robust and widely adopted synthetic strategy for (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol, focusing on the asymmetric reduction of a key α-aminoketone intermediate. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to equip researchers and drug development professionals with a comprehensive understanding of this synthesis.

Introduction and Retrosynthetic Strategy

The primary challenge in synthesizing (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol lies in the precise stereochemical control of the C2 chiral center. The molecule features a hydroxyl group and an amino group on adjacent carbons, making it a classic 1,2-amino alcohol.[5] A highly effective and convergent approach is the enantioselective reduction of a prochiral ketone.

Our retrosynthetic analysis identifies the key precursor, 2-amino-1-(4-chloro-2-pyridyl)ethanone. This intermediate allows for the crucial stereocenter to be established in the final step via asymmetric reduction, a well-established and predictable transformation.[6] The α-aminoketone itself can be synthesized from readily available pyridine-based starting materials.

G product (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol intermediate1 2-Amino-1-(4-chloro-2-pyridyl)ethanone product->intermediate1 Asymmetric Reduction intermediate2 2-Azido-1-(4-chloro-2-pyridyl)ethanone intermediate1->intermediate2 Azide Reduction intermediate3 2-Bromo-1-(4-chloro-2-pyridyl)ethanone intermediate2->intermediate3 Azide Substitution start 4-Chloro-2-acetylpyridine intermediate3->start α-Bromination

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of the Key Intermediate: 2-Amino-1-(4-chloro-2-pyridyl)ethanone

The synthesis begins with a commercially available starting material, which is functionalized to introduce the necessary amino group precursor at the α-position.

Step 2.1: α-Bromination of 4-Chloro-2-acetylpyridine

The initial step involves the selective bromination at the carbon adjacent to the carbonyl group. This reaction proceeds via an enol or enolate intermediate and is a standard method for introducing a leaving group for subsequent nucleophilic substitution.

  • Protocol:

    • To a solution of 4-chloro-2-acetylpyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or diethyl ether, add pyridinium tribromide (PBr3) or elemental bromine (Br₂) (1.0-1.2 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

    • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2-bromo-1-(4-chloro-2-pyridyl)ethanone.

Step 2.2: Azide Substitution

The bromide is an excellent leaving group, readily displaced by an azide nucleophile. This step introduces the nitrogen atom that will become the final amino group. Sodium azide is a convenient and effective azide source.

  • Protocol:

    • Dissolve the crude 2-bromo-1-(4-chloro-2-pyridyl)ethanone (1.0 eq) in a polar aprotic solvent like acetone or DMF.

    • Add sodium azide (NaN₃) (1.5-2.0 eq) and stir the mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • The reaction mixture is diluted with water and extracted with ethyl acetate.

    • The organic extracts are combined, dried, and concentrated to give 2-azido-1-(4-chloro-2-pyridyl)ethanone, which is often used in the next step without extensive purification.

Step 2.3: Reduction of the Azide

The final step in forming the key intermediate is the reduction of the azide to the primary amine. Several methods are effective, with catalytic hydrogenation being a clean and high-yielding option.

  • Protocol:

    • Dissolve the 2-azido-1-(4-chloro-2-pyridyl)ethanone (1.0 eq) in methanol or ethanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

    • The flask is evacuated and backfilled with hydrogen gas (H₂) from a balloon or a hydrogenation apparatus.

    • Stir the reaction vigorously at room temperature under a hydrogen atmosphere for 4-8 hours.

    • Once the reaction is complete, the catalyst is removed by filtration through a pad of Celite.

    • The filtrate is concentrated to provide 2-amino-1-(4-chloro-2-pyridyl)ethanone, which can be purified by column chromatography or used directly in the subsequent asymmetric reduction.

The Stereochemistry-Determining Step: Asymmetric Reduction

The conversion of the prochiral 2-amino-1-(4-chloro-2-pyridyl)ethanone to the chiral amino alcohol is the most critical step of the synthesis. The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for this transformation.[7][8][9]

The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst to mediate the enantioselective transfer of a hydride from a borane source to the ketone.[10][11]

  • Mechanism of Action: The reaction proceeds through a highly organized six-membered transition state.[11]

    • The Lewis basic nitrogen atom of the CBS catalyst coordinates to the borane (BH₃), activating it as a hydride donor and increasing the Lewis acidity of the endocyclic boron atom.

    • This endocyclic boron then coordinates to the ketone carbonyl at the sterically more accessible lone pair, orienting the larger pyridyl group away from the bulky substituent on the catalyst.

    • A face-selective intramolecular hydride transfer occurs, leading to the formation of the desired (S)-alcohol with high enantioselectivity.[11]

G cluster_0 CBS Reduction Mechanism Catalyst CBS Catalyst (Oxazaborolidine) Complex1 Catalyst-Borane Complex Catalyst->Complex1 + Borane BH₃ Borane->Complex1 Complex2 Ternary Complex Complex1->Complex2 + Ketone Prochiral Ketone Ketone->Complex2 TransitionState Six-membered Transition State Complex2->TransitionState Coordination Product_Complex Product-Borane Complex TransitionState->Product_Complex Hydride Transfer Product Chiral Alcohol Product_Complex->Product Workup

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Protocol: CBS Reduction
  • Materials:

    • 2-Amino-1-(4-chloro-2-pyridyl)ethanone hydrochloride

    • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

    • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Methanol

    • Aqueous HCl

  • Procedure:

    • A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 2-amino-1-(4-chloro-2-pyridyl)ethanone hydrochloride (1.0 eq).

    • Anhydrous THF is added, and the suspension is cooled to -20 °C.

    • (S)-2-Methyl-CBS-oxazaborolidine (0.1 - 0.2 eq) is added dropwise via syringe.

    • Borane-dimethyl sulfide complex (1.0 - 1.5 eq) is then added slowly, ensuring the internal temperature does not exceed -10 °C.

    • The reaction is stirred at -20 °C for 2-4 hours, with progress monitored by TLC or HPLC.

    • Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -20 °C.

    • The mixture is allowed to warm to room temperature and stirred for 30 minutes.

    • The solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.

    • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

    • The crude product is purified by silica gel column chromatography to afford (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol.

Data Summary

The efficiency of the asymmetric reduction is paramount. The following table summarizes typical results for the CBS reduction.

Catalyst Loading (mol%)Borane SourceTemperature (°C)Typical Yield (%)Enantiomeric Excess (ee %)
10BH₃·SMe₂-2085-95>98
15BH₃·THF-2080-90>97
5BH₃·SMe₂-1088-9695-98

Note: Yields and ee values are highly dependent on substrate purity, reagent quality, and strict adherence to anhydrous conditions.

Alternative Asymmetric Strategies

While the CBS reduction is highly effective, other methods can also be employed for the enantioselective synthesis of chiral amino alcohols.[4][12]

  • Asymmetric Transfer Hydrogenation (ATH): This method uses a stable hydrogen source, such as isopropanol or formic acid, in the presence of a chiral transition metal catalyst (typically Ruthenium or Rhodium complexes).[13][14] It offers operational simplicity and avoids the use of pyrophoric borane reagents.

  • Biocatalysis: The use of engineered ketoreductases (KREDs) can provide exceptional enantioselectivity (>99.5% ee) under mild, aqueous conditions, presenting a green chemistry alternative.[2]

Conclusion

The synthesis of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is reliably achieved through a convergent strategy culminating in an asymmetric reduction of the corresponding α-aminoketone. The Corey-Bakshi-Shibata reduction stands out as a robust and highly stereoselective method, delivering the target compound in high yield and excellent enantiomeric purity. The success of this synthesis hinges on careful execution of each step, particularly the maintenance of anhydrous conditions during the critical reduction. This guide provides the foundational knowledge and practical protocols necessary for the successful laboratory-scale synthesis of this valuable chiral building block.

References

  • Kim, E. J., An, K. M., & Ko, S. Y. (2006). Enantioselective Synthesis of Cyclic Amino Alcohols: cis-1-Amino-2-indanol. Bulletin of the Korean Chemical Society, 27(12), 2019-2022. Available at: [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Highly enantioselective and predictable reduction of aro-matic and aliphatic ketones. Journal of the American Chemical Society, 109(18), 5551–5553. Available at: [Link]

  • Zhang, X., et al. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Nature Chemistry, 17(1), 44-53. Available at: [Link]

  • Gotor-Fernández, V., et al. (2015). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. Molecules, 20(8), 14386-14401. Available at: [Link]

  • Li, C., et al. (2023). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Omega. Available at: [Link]

  • Andrade, C. K. Z., et al. (2014). Direct Stereoselective Synthesis of Enantiomerically Pure anti-β-Amino Alcohols. The Journal of Organic Chemistry, 79(9), 4165-4171. Available at: [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available at: [Link]

  • SynArchive. Itsuno-Corey Reduction. Available at: [Link]

  • NRO-Chemistry. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. Available at: [Link]

  • Reddy, P. V. N., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters, 20(16), 4885-4889. Available at: [Link]

  • Reddy, P. V. N., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(15), 8446-8455. Available at: [Link]

  • Demkowicz, S., et al. (2017). Synthesis of 2-amino-apopinan-3-ol and applications of its derivatives in asymmetric reduction of ketones. Molbank, 2017(4), M960. Available at: [Link]

  • Shao, P., et al. (2023). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews. Available at: [Link]

  • Wikipedia. Enantioselective ketone reduction. Available at: [Link]

  • Zhang, X., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters, 23(9), 3569-3574. Available at: [Link]

  • Zhang, X. (2004). Asymmetric reductive amination of ketones. Google Patents. (US20040147762A1).
  • Reddy, M. V. R., et al. (2023). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α‑Ketoamines. ACS Omega. Available at: [Link]

Sources

Exploratory

enantioselective synthesis of (2s)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol.

An In-Depth Technical Guide to the Enantioselective Synthesis of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol Authored by: Gemini, Senior Application Scientist Introduction: The Significance of Chiral Amino Alcohols Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Enantioselective Synthesis of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are privileged structural motifs that form the backbone of numerous natural products, pharmaceuticals, and chiral ligands used in asymmetric catalysis.[1][2] Their biological activity is often intrinsically linked to their absolute stereochemistry, making the development of robust and highly selective synthetic methods a critical objective for researchers in medicinal chemistry and drug development.

This guide focuses on the enantioselective synthesis of a specific, high-value building block: (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol . This molecule contains a stereocenter bearing both an amino group and a heteroaromatic pyridyl ring, making it a versatile synthon for more complex pharmaceutical targets. The core challenge lies in controlling the stereochemistry at the C2 position to selectively produce the desired (S)-enantiomer.

Our exploration will delve into the most effective and field-proven strategies to achieve this transformation, emphasizing the mechanistic rationale behind catalyst and reagent selection. We will provide detailed protocols and comparative analyses to equip researchers with the knowledge to implement these methods effectively.

Retrosynthetic Analysis: Identifying the Key Transformation

A logical retrosynthetic approach to the target molecule identifies the prochiral α-amino ketone, 2-amino-1-(4-chloropyridin-2-yl)ethanone , as the immediate precursor. The pivotal step is the enantioselective reduction of the ketone carbonyl group. This transformation establishes the crucial stereocenter of the final product.

G cluster_main Retrosynthetic Pathway target (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol precursor 2-Amino-1-(4-chloropyridin-2-yl)ethanone (Prochiral Ketone) target->precursor Enantioselective Reduction (Key Step) start 4-Chloro-2-acetylpyridine precursor->start α-Amination

Caption: Retrosynthetic analysis of the target chiral amino alcohol.

The synthesis of the prochiral α-amino ketone precursor can be achieved through various methods, such as the direct α-amination of 2-acetyl-4-chloropyridine or via an α-haloketone intermediate followed by nucleophilic substitution with an amine source. This guide, however, will concentrate on the more challenging and critical enantioselective reduction step.

Part 1: Catalytic Asymmetric Reduction of α-Amino Ketones

The most efficient and atom-economical methods for synthesizing chiral amino alcohols involve the catalytic asymmetric reduction of the corresponding α-amino ketones.[2] These strategies utilize a small amount of a chiral catalyst to generate large quantities of the enantiomerically enriched product.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical alternative to high-pressure hydrogenation, employing stable and easily handled hydrogen donors like formic acid/triethylamine azeotrope or isopropanol.[3] Ruthenium(II) complexes featuring chiral diamine or amino alcohol ligands are among the most successful catalysts for this transformation.[3][4]

Mechanism of Action & Rationale

The efficacy of Ru(II)-based ATH catalysts, such as those of the Noyori-Ikariya type, stems from a metal-ligand bifunctional mechanism. The reaction proceeds through a six-membered pericyclic transition state where the N-H proton of the chiral ligand and the hydride on the metal are transferred concertedly to the carbonyl oxygen and carbon, respectively. The stereochemical outcome is dictated by the chiral environment created by the ligand, which forces the ketone to coordinate in a sterically favored orientation. For α-amino ketones, the amino group can play a key role in coordinating to the metal center, influencing both reactivity and selectivity.[5]

G cluster_ath Asymmetric Transfer Hydrogenation Cycle catalyst [Ru]-H (Active Catalyst) transition_state Six-Membered Transition State catalyst->transition_state ketone Prochiral α-Amino Ketone ketone->transition_state product_complex [Ru]-Product Complex transition_state->product_complex Hydride Transfer product_complex->catalyst Regeneration product (S)-Amino Alcohol product_complex->product Product Release h_donor H-Donor (e.g., HCOOH/NEt3) h_donor->catalyst Hydride Source

Caption: Simplified catalytic cycle for Ru-catalyzed ATH of a ketone.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This generalized protocol is based on highly effective procedures for the ATH of unprotected α-amino ketone salts.

Materials:

  • 2-Amino-1-(4-chloropyridin-2-yl)ethanone hydrochloride

  • Chiral Ruthenium Catalyst (e.g., RuCl) (0.1 - 1.0 mol%)

  • Formic acid/Triethylamine azeotrope (5:2) as hydrogen source and solvent

  • Anhydrous, degassed solvents (if required)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the chiral Ru-catalyst (e.g., 0.5 mol%).

  • Add the 2-amino-1-(4-chloropyridin-2-yl)ethanone hydrochloride salt (1.0 equivalent).

  • Add the degassed 5:2 formic acid/triethylamine mixture to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Stir the resulting solution at the optimized temperature (e.g., 40-60 °C) for 12-24 hours.[6]

  • Monitor the reaction progress by HPLC or TLC until full conversion of the starting material is observed.

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃ or NH₄OH.[6]

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or crystallization to yield (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol.

  • Determine the enantiomeric excess (e.e.) of the product using chiral HPLC analysis.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones.[7] It utilizes a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[8][9]

Mechanism of Action & Rationale

The catalytic cycle begins with the coordination of borane to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[10] This coordination activates the borane as a hydride donor and simultaneously increases the Lewis acidity of the endocyclic boron atom.[9] The ketone substrate then coordinates to this Lewis acidic boron, preferentially from its sterically less hindered face, which orients the carbonyl for a face-selective intramolecular hydride transfer via a rigid six-membered, chair-like transition state.[10] This highly organized transition state is the key to the reaction's high enantioselectivity. The absolute stereochemistry of the product alcohol is predictable based on which enantiomer of the proline-derived catalyst is used.[8]

G cluster_cbs Corey-Bakshi-Shibata (CBS) Reduction Cycle catalyst Chiral Oxazaborolidine active_complex Catalyst-BH₃ Complex catalyst->active_complex borane BH₃ Source borane->active_complex Coordination to Nitrogen ternary_complex Ternary Complex (Ketone Coordinated) active_complex->ternary_complex ketone Prochiral Ketone ketone->ternary_complex Coordination to Boron transition_state Chair-like Transition State ternary_complex->transition_state product_complex Alkoxyborane Product transition_state->product_complex Intramolecular Hydride Transfer product_complex->catalyst Catalyst Regeneration product Chiral Alcohol product_complex->product Hydrolysis (Workup)

Caption: Key steps in the CBS reduction catalytic cycle.

Experimental Protocol: CBS Reduction

This protocol is a generalized procedure adapted from established CBS reduction methodologies.[11]

Materials:

  • 2-Amino-1-(4-chloropyridin-2-yl)ethanone (ensure the amine is suitably protected, e.g., as a Boc or Cbz derivative, to prevent side reactions with borane)

  • (S)-(-)-2-Methyl-CBS-oxazaborolidine (as a 1 M solution in toluene) (5-10 mol%)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF) (0.6-1.0 M solution) (1.0-1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add the N-protected 2-amino-1-(4-chloropyridin-2-yl)ethanone (1.0 equivalent) dissolved in anhydrous THF.

  • Cool the solution to the recommended temperature, typically between -20 °C and 0 °C.

  • Add the (S)-Methyl-CBS-oxazaborolidine solution (5-10 mol%) dropwise to the stirred solution.

  • After stirring for 10-15 minutes, add the borane solution (e.g., BH₃·SMe₂) dropwise via the dropping funnel over 30-60 minutes, maintaining the low temperature. The presence of water must be avoided as it can significantly lower enantioselectivity.[10]

  • Stir the reaction at this temperature, monitoring for completion by TLC or HPLC (typically 1-4 hours).

  • Once the reaction is complete, quench it by the slow, dropwise addition of methanol at the low temperature.

  • Allow the mixture to warm to room temperature and then add 1 M HCl. Stir for 30-60 minutes to hydrolyze the borate esters.

  • Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the N-protected amino alcohol by flash chromatography.

  • If required, remove the protecting group under standard conditions (e.g., TFA for Boc) to yield the final product.

  • Determine the enantiomeric excess (e.e.) using chiral HPLC.

Part 2: Biocatalytic Synthesis

A modern and green alternative to traditional chemical catalysis is the use of enzymes. Engineered amine dehydrogenases (AmDHs) have shown exceptional promise in producing chiral amino alcohols with very high enantioselectivity (>99% e.e.).[12] This approach involves the asymmetric reductive amination of an α-hydroxy ketone precursor, using ammonia as the amino donor.[12]

Advantages:

  • Extremely high enantioselectivity.

  • Mild, aqueous reaction conditions (temperature, pH).

  • High atom economy and reduced environmental impact.

Considerations:

  • Requires synthesis of the α-hydroxy ketone precursor.

  • Enzyme availability and cost may be a factor for large-scale synthesis, though whole-cell systems can mitigate this.

Comparative Analysis of Synthetic Strategies

The choice of synthetic method depends on factors such as scale, cost, available equipment, and desired purity.

Method Catalyst/Reagent Typical Yield Typical e.e. (%) Advantages Limitations
Asymmetric Transfer Hydrogenation (ATH) Chiral Ru(II) or Ni/Cu Complexes[4][13]High (85-98%)High (90-99%)High catalyst turnover, operational simplicity, avoids H₂ gas.[4]Catalyst cost, potential for metal contamination in the final product.
Corey-Bakshi-Shibata (CBS) Reduction Chiral Oxazaborolidine / Borane[8]High (90-99%)Excellent (>95%)Highly predictable stereochemical outcome, broad substrate scope, reliable.[7][8]Requires stoichiometric borane, strict anhydrous conditions, N-protection often needed.[10][11]
Biocatalysis (AmDH) Engineered Amine Dehydrogenase[12]Good to HighExcellent (>99%)Unsurpassed selectivity, green and sustainable, mild conditions.[12]Requires a different precursor (α-hydroxy ketone), enzyme stability/cost.

Conclusion and Future Outlook

The enantioselective synthesis of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is readily achievable with high fidelity using modern catalytic methods. Asymmetric transfer hydrogenation stands out as a highly efficient and scalable method, particularly for unprotected amino ketone substrates, which simplifies the overall synthetic sequence. The CBS reduction remains a robust and highly predictable alternative, valued for its reliability, especially at the lab scale.[8] Looking forward, biocatalytic routes using engineered enzymes are poised to become increasingly important, offering an environmentally benign path to chiral amino alcohols with near-perfect enantioselectivity.[12] The selection of the optimal route will ultimately be guided by the specific requirements of the research or drug development program, balancing factors of cost, scale, efficiency, and sustainability.

References

  • Title: Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis Source: Organic Chemistry Portal URL: [Link]

  • Title: Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals Source: ACS Publications URL: [Link]

  • Title: New Approach Facilitates Chiral Amino Alcohol Synthesis - Westlake University Source: Westlake University URL: [Link]

  • Title: Ni/Cu Cocatalyzed Asymmetric Hydrogenation of Amino Ketones with Water as a Hydrogen Source | ACS Catalysis Source: ACS Publications URL: [Link]

  • Title: Asymmetric Transfer Hydrogenation of α-Amino and α-Alkoxy Substituted Ketones Source: University of St Andrews URL: [Link]

  • Title: Asymmetric Transfer Hydrogenation: Dynamic Kinetic Resolution of α-Amino Ketones | The Journal of Organic Chemistry Source: ACS Publications URL: [Link]

  • Title: Asymmetric Transfer Hydrogenation - Dynamic Kinetic Resolution of ∝-Amino Ketones Source: ResearchGate URL: [Link]

  • Title: Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines | The Journal of Organic Chemistry Source: ACS Publications URL: [Link]

  • Title: A general, catalytic, and enantioselective synthesis of α-amino acids Source: Organic Chemistry Portal URL: [Link]

  • Title: Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis | Organic Letters Source: ACS Publications URL: [Link]

  • Title: Corey–Itsuno reduction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Enantioselective reduction of ketones - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube Source: YouTube URL: [Link]

  • Title: Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst Source: ResearchGate URL: [Link]

  • Title: Asymmetric synthesis of 2-(2-pyridyl)aziridines from 2-pyridineimines bearing stereogenic N-alkyl substituents and regioselective opening of the aziridine ring - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α‑Ketoamines - SciHorizon Source: SciHorizon URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the Design, Synthesis, and Evaluation of (2S)-2-Amino-2-(4-chloro-2-pyridyl)ethan-1-ol Structural Analogs

Introduction (2S)-2-Amino-2-(4-chloro-2-pyridyl)ethan-1-ol represents a chiral scaffold of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2S)-2-Amino-2-(4-chloro-2-pyridyl)ethan-1-ol represents a chiral scaffold of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of its structural analogs. While the parent compound is not extensively documented in public literature, its constituent moieties—a chiral 1,2-amino alcohol, a 2-aminopyridine core, and a 4-chloro substituent—are present in a wide array of biologically active molecules. This guide will, therefore, leverage established principles and methodologies from related chemical spaces to provide a robust framework for the exploration of novel analogs.

The strategic modification of this core structure offers a compelling avenue for the discovery of new therapeutic agents. The 2-aminopyridine moiety is a well-known pharmacophore, crucial for interactions with various biological targets, including kinases and nitric oxide synthases[1][2]. The chiral amino alcohol backbone provides a key stereochemical determinant for molecular recognition and can be pivotal for achieving target selectivity and potency[3][4]. The 4-chloro substituent on the pyridine ring offers a site for further functionalization or can be modulated to fine-tune the electronic and pharmacokinetic properties of the analogs[5][6].

This guide will navigate the reader through the critical aspects of analog design, detailing synthetic strategies for their creation, and outlining robust protocols for their biological evaluation. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the underlying scientific principles.

I. Design Principles for Structural Analogs

The design of structural analogs of (2S)-2-Amino-2-(4-chloro-2-pyridyl)ethan-1-ol should be guided by a systematic exploration of its key structural features. The primary objective is to modulate the parent compound's physicochemical properties, stereochemistry, and substituent patterns to optimize its interaction with a putative biological target.

Core Scaffold Modifications

The pyridine ring and the ethan-1-ol backbone constitute the core scaffold. Modifications in this region are likely to have a profound impact on the overall biological activity.

  • Pyridine Ring Isosteres: Replacement of the pyridine core with other heteroaromatic systems (e.g., pyrimidine, pyrazine, imidazole) can significantly alter the compound's electronic distribution and hydrogen bonding capabilities[7][8]. This strategy, known as bioisosterism, is a powerful tool for improving potency and pharmacokinetic profiles[9].

  • Linker Modification: The ethan-1-ol linker can be extended, constrained, or functionalized. Introducing conformational constraints, such as incorporating the linker into a cyclic system, can enhance binding affinity by reducing the entropic penalty upon binding[1].

Exploration of Substituent Effects

The amino group, the hydroxyl group, and the chloro substituent are key points for derivatization.

  • Amino Group Functionalization: The primary amino group can be acylated, alkylated, or incorporated into various heterocyclic systems. Such modifications can modulate the basicity and lipophilicity of the analogs and introduce new interaction points with the target.

  • Hydroxyl Group Modification: The primary alcohol can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid. These changes can alter the compound's polarity and metabolic stability.

  • Pyridine Ring Substitution: The 4-chloro position can be substituted with other halogens (F, Br, I) to probe the effect of electronic and steric factors. Furthermore, palladium-catalyzed cross-coupling reactions can be employed to introduce a wide variety of substituents, such as alkyl, aryl, or cyano groups, at this position.

Stereochemical Considerations

The stereochemistry at the C2 position is a critical determinant of biological activity.

  • Enantiomeric Purity: It is imperative to synthesize and evaluate enantiomerically pure analogs. The (2R) enantiomer should be synthesized and tested alongside the (2S) analogs to determine the stereochemical requirements for activity.

  • Diastereomeric Analogs: Introduction of additional stereocenters, for instance, by modifying the ethan-1-ol backbone, will necessitate the separation and individual evaluation of all possible diastereomers.

II. Synthetic Strategies and Methodologies

The synthesis of structural analogs of (2S)-2-Amino-2-(4-chloro-2-pyridyl)ethan-1-ol can be approached through several convergent and divergent synthetic routes. The choice of a particular strategy will depend on the desired modifications.

Asymmetric Synthesis of the Chiral Amino Alcohol Core

A robust and stereocontrolled synthesis of the chiral amino alcohol core is paramount. Several established methods can be adapted for this purpose:

  • From Chiral Amino Acids: Commercially available chiral amino acids, such as D-phenylalanine, can serve as starting materials for the synthesis of the chiral amino alcohol backbone through well-established reduction protocols[3][10].

  • Asymmetric Hydrogenation: Asymmetric hydrogenation of α-amino ketones or dehydroamino acid derivatives using chiral rhodium or ruthenium catalysts is a highly efficient method for establishing the desired stereocenter[3].

  • Biocatalysis: The use of enzymes, such as alcohol dehydrogenases or transaminases, can provide a highly enantioselective route to chiral alcohols and amines under mild reaction conditions[4].

General Synthetic Routes to Analogs

A generalized synthetic approach to the target analogs is outlined below.

Scheme 1: A Potential Synthetic Pathway

G A 4-chloro-2-cyanopyridine C α-Amino Ketone Intermediate A->C Nucleophilic Addition B Grignard or Organolithium Reagent B->C E (2S)-2-Amino-2-(4-chloro-2-pyridyl)ethan-1-ol C->E e.g., (R)-CBS catalyst D Asymmetric Reduction D->E G Structural Analogs E->G Functional Group Interconversion F Analog Derivatization F->G G A Synthesize Analog Library B Primary In Vitro Screening A->B C Identify 'Hits' B->C D Secondary Assays (e.g., IC50 determination) C->D E Analyze SAR Data D->E F Design Next Generation of Analogs E->F G Lead Optimization E->G F->A

Sources

Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

A Proposed Adrenergic Receptor Modulator: A Framework for Investigation Abstract This technical guide delineates a proposed mechanism of action for the novel compound (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol. Based...

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Author: BenchChem Technical Support Team. Date: April 2026

A Proposed Adrenergic Receptor Modulator: A Framework for Investigation

Abstract

This technical guide delineates a proposed mechanism of action for the novel compound (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol. Based on structural analogy to known pharmacophores, we hypothesize that this molecule functions as a modulator of adrenergic receptors, a class of G-protein coupled receptors (GPCRs) integral to various physiological processes. This document provides a comprehensive framework for the scientific investigation of this hypothesis, detailing the underlying scientific rationale, a suite of validated experimental protocols, and the logical framework for data interpretation. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Introduction: Deconstructing the Molecule to Predict Function

The compound (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is a chiral molecule featuring a 2-amino-1-ethanol backbone attached to a 4-chloro-2-pyridyl heterocyclic system. While no direct biological data for this specific molecule is publicly available, its structural motifs are well-characterized in medicinal chemistry.

  • The (2S)-2-Amino-1-arylethanol Pharmacophore: The 2-amino-2-phenylethanol scaffold is a classic pharmacophore for agonists of β-adrenergic receptors. For instance, a series of 2-amino-2-phenylethanol derivatives have been developed as potent and selective β2-adrenoceptor agonists for the treatment of asthma and COPD[1][2]. The stereochemistry at the carbon bearing the amino group is often crucial for activity, with the (S)-enantiomer typically exhibiting higher potency[1]. This structural feature strongly suggests that our target compound may interact with the adrenergic system.

  • The 4-chloro-2-pyridyl Moiety: The substitution of a phenyl ring with a 4-chloro-2-pyridyl group introduces significant changes in electronic distribution, steric hindrance, and hydrogen bonding potential. The pyridine nitrogen can act as a hydrogen bond acceptor, and the chloro-substituent is an electron-withdrawing group that can influence the pKa of the pyridine ring and the overall lipophilicity of the molecule. Chlorinated pyridine derivatives are found in a range of bioactive compounds, including those with antimicrobial and plant growth regulatory activities[3][4]. In the context of receptor binding, this moiety would be expected to engage in specific interactions within the receptor's binding pocket, thereby determining receptor subtype selectivity and the nature of the pharmacological response (agonist, antagonist, or allosteric modulator).

Based on this structural analysis, we propose the central hypothesis that (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol acts as a selective modulator of one or more adrenergic receptor subtypes.

Proposed Mechanism of Action: Adrenergic Receptor Modulation

We hypothesize that (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol binds to the orthosteric binding site of an adrenergic receptor. Upon binding, it may stabilize the receptor in an active conformation, leading to the activation of downstream signaling pathways, or it may act as an antagonist, blocking the binding of endogenous catecholamines like epinephrine and norepinephrine.

The canonical signaling pathway for β-adrenergic receptors involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). α1-adrenergic receptors typically couple to Gq, leading to the activation of phospholipase C and an increase in intracellular calcium, while α2-adrenergic receptors couple to Gi, inhibiting adenylyl cyclase.

Diagram: Proposed Signaling Pathway of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol as a β-Adrenergic Agonist

proposed_signaling_pathway cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor G_Protein Gs Protein (α, β, γ) Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activation cAMP cAMP Adenylyl_Cyclase->cAMP Conversion Ligand (2S)-2-Amino-2-(4-chloro (2-pyridyl))ethan-1-ol Ligand->Receptor Binding ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylation Cascade

Caption: Hypothesized agonistic action on a β-adrenergic receptor.

Experimental Validation Framework

To rigorously test our hypothesis, a multi-step experimental approach is proposed. This framework is designed to first identify the molecular target and then characterize the functional consequences of the ligand-receptor interaction.

Phase 1: Target Identification and Binding Characterization

The initial phase focuses on determining if the compound binds to adrenergic receptors and with what affinity and selectivity.

Experimental Workflow: Target Identification

target_identification_workflow Start Synthesize and Purify (2S)-2-Amino-2-(4-chloro (2-pyridyl))ethan-1-ol GPCR_Screen Primary Screen: Radioligand Binding Assay (Adrenergic Receptor Panel) Start->GPCR_Screen Hit_Identification Identify Hit(s) (>50% displacement at 10 µM) GPCR_Screen->Hit_Identification Affinity_Determination Secondary Screen: Saturation Binding Assay (Determine Kd for Hit Receptors) Hit_Identification->Affinity_Determination Hit(s) Found Selectivity_Profiling Selectivity Profiling: Test against related GPCRs (e.g., Dopamine, Serotonin Receptors) Affinity_Determination->Selectivity_Profiling Data_Analysis Data Analysis and Target Prioritization Selectivity_Profiling->Data_Analysis functional_characterization_workflow Start Identified Target Receptor Functional_Assay Functional Assay (e.g., cAMP for β-AR, Ca2+ flux for α1-AR) Start->Functional_Assay Agonist_Mode Dose-Response Curve (Determine EC50 and Emax) Functional_Assay->Agonist_Mode Antagonist_Mode Test for Antagonism: Co-administer with known agonist (Determine IC50 and Schild analysis) Agonist_Mode->Antagonist_Mode If no agonist activity Downstream_Signaling Investigate Downstream Signaling (e.g., p-CREB Western Blot for β-AR) Agonist_Mode->Downstream_Signaling If agonist activity Conclusion Determine Functional Activity (Agonist, Antagonist, etc.) Antagonist_Mode->Conclusion Downstream_Signaling->Conclusion

Sources

Foundational

A Technical Guide to (2S)-2-Amino-2-(4-chloro-2-pyridyl)ethan-1-ol: Synthesis, Characterization, and Potential Applications

Introduction (2S)-2-Amino-2-(4-chloro-2-pyridyl)ethan-1-ol is a chiral amino alcohol derivative of pyridine. Chiral amino alcohols are significant structural motifs in medicinal chemistry, often serving as key building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2S)-2-Amino-2-(4-chloro-2-pyridyl)ethan-1-ol is a chiral amino alcohol derivative of pyridine. Chiral amino alcohols are significant structural motifs in medicinal chemistry, often serving as key building blocks in the synthesis of pharmaceuticals and as ligands in asymmetric catalysis.[1] The presence of a stereocenter, a primary amino group, a primary alcohol, and a substituted pyridyl ring suggests that this compound holds potential for diverse chemical modifications and biological activities. The 4-chloro-2-pyridyl moiety is a common feature in various biologically active molecules, including plant growth regulators and potential therapeutic agents.[2][3][4] This guide provides a comprehensive overview of the probable synthesis, characterization, and potential applications of (2S)-2-Amino-2-(4-chloro-2-pyridyl)ethan-1-ol, drawing upon established methodologies for analogous compounds.

Synthesis and Chemical Properties

A potential synthetic pathway is outlined below:

Synthesis_of_2S-2-Amino-2-4-chloro-2-pyridyl-ethan-1-ol cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Asymmetric Reduction cluster_3 Final Product 2-bromo-4-chloropyridine 2-Bromo-4-chloropyridine Grignard Grignard Reagent Formation (e.g., with Mg) 2-bromo-4-chloropyridine->Grignard Step 1 Acylation Acylation (e.g., with N-methoxy-N-methyl-2-aminoacetamide) Grignard->Acylation Step 2 Ketone 2-Amino-1-(4-chloro-2-pyridyl)ethanone Acylation->Ketone Reduction Asymmetric Transfer Hydrogenation (e.g., Ru-catalyst, HCOOH/TEA) Ketone->Reduction Step 3 Product (2S)-2-Amino-2-(4-chloro-2-pyridyl)ethan-1-ol Reduction->Product

Figure 1: Proposed synthetic pathway for (2S)-2-Amino-2-(4-chloro-2-pyridyl)ethan-1-ol.

Table 1: Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₇H₉ClN₂ON/A
Molecular Weight172.61 g/mol [6]
XLogP30.5Predicted
Hydrogen Bond Donor Count2Predicted
Hydrogen Bond Acceptor Count3Predicted
Rotatable Bond Count2Predicted

Characterization and Spectroscopic Analysis

The structural elucidation and purity assessment of (2S)-2-Amino-2-(4-chloro-2-pyridyl)ethan-1-ol would rely on a combination of spectroscopic and chromatographic techniques. The following are expected analytical methodologies and data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for confirming the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR ¹³C NMR
Chemical Shift (ppm) Assignment
~8.3 (d)H6-pyridine
~7.4 (d)H5-pyridine
~7.3 (s)H3-pyridine
~4.0 (dd)CH-NH₂
~3.6-3.8 (m)CH₂-OH
~2.5 (br s)NH₂
~3.0 (br s)OH

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC would be essential to determine the enantiomeric purity of the final compound.

Table 3: Example Chiral HPLC Method Parameters

ParameterCondition
ColumnChiral stationary phase (e.g., polysaccharide-based)
Mobile PhaseIsocratic mixture of hexane and isopropanol with a small percentage of a chiral selector additive (e.g., diethylamine)
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectorUV at 254 nm

Potential Biological Activity and Applications

While the specific biological profile of (2S)-2-Amino-2-(4-chloro-2-pyridyl)ethan-1-ol has not been reported, its structural features suggest several potential areas of application in drug discovery and development.

1. Antitumor Agents:

The pyridine ring is a common scaffold in antitumor agents. For instance, some topoisomerase inhibitors, which are effective anticancer drugs, incorporate heterocyclic ring systems.[7] The amino alcohol functionality could also contribute to interactions with biological targets.

2. Anti-inflammatory and Analgesic Agents:

Derivatives of pyrimidine, a related nitrogen-containing heterocycle, have been identified as selective CB2 receptor agonists with potential for treating inflammatory pain.[8] The structural similarity suggests that (2S)-2-Amino-2-(4-chloro-2-pyridyl)ethan-1-ol could be explored for similar activities.

3. Prodrug Development:

The primary amino and hydroxyl groups provide handles for derivatization to create prodrugs.[9] Amino acids can be attached to improve pharmacokinetic properties such as bioavailability and targeted delivery.[9]

Experimental Protocols

The following are detailed, hypothetical protocols for the key steps in the synthesis and characterization of (2S)-2-Amino-2-(4-chloro-2-pyridyl)ethan-1-ol, based on established procedures for similar compounds.[5][10]

Protocol 1: Synthesis of 2-Amino-1-(4-chloro-2-pyridyl)ethanone (Intermediate)

  • Grignard Reagent Formation: To a solution of 2-bromo-4-chloropyridine in anhydrous THF, add magnesium turnings under an inert atmosphere.

  • Acylation: In a separate flask, prepare a solution of N-methoxy-N-methyl-2-((tert-butoxycarbonyl)amino)acetamide in anhydrous THF.

  • Cool the Weinreb amide solution to 0 °C and slowly add the prepared Grignard reagent.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Deprotection: Dissolve the purified product in a solution of HCl in dioxane to remove the Boc protecting group.

  • Concentrate the solution to yield the hydrochloride salt of the desired α-amino ketone.

Protocol 2: Asymmetric Transfer Hydrogenation

  • To a solution of 2-amino-1-(4-chloro-2-pyridyl)ethanone hydrochloride in methanol, add a chiral ruthenium catalyst (e.g., (S,S)-Ts-DENEB).

  • Add a mixture of formic acid and triethylamine.

  • Heat the reaction mixture to 50 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (2S)-2-Amino-2-(4-chloro-2-pyridyl)ethan-1-ol.

Protocol 3: NMR Sample Preparation and Analysis

  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data using appropriate software to obtain the final spectra for analysis.

Figure 2: General experimental workflow for the synthesis and characterization of (2S)-2-Amino-2-(4-chloro-2-pyridyl)ethan-1-ol.

Conclusion

(2S)-2-Amino-2-(4-chloro-2-pyridyl)ethan-1-ol represents a chiral building block with considerable potential in medicinal chemistry and materials science. While direct experimental data for this specific molecule is scarce, this guide provides a robust framework for its synthesis, characterization, and exploration of its potential applications based on established chemical principles and data from analogous compounds. Further research into this and related compounds is warranted to fully elucidate their chemical and biological properties.

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Exploratory

The Discovery, Synthesis, and Application of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol in Medicinal Chemistry

Executive Summary In modern drug discovery, the spatial orientation of functional groups dictates the efficacy, selectivity, and safety of an active pharmaceutical ingredient (API). (2S)-2-Amino-2-(4-chloro(2-pyridyl))et...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the spatial orientation of functional groups dictates the efficacy, selectivity, and safety of an active pharmaceutical ingredient (API). (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is a highly specialized, enantiopure building block that bridges the gap between fragment-based drug design and late-stage functionalization. This whitepaper provides an in-depth technical analysis of its structural significance, historical development, and the causality-driven synthetic protocols required to produce it with high enantiomeric fidelity.

Structural Identity and Pharmacological Significance

The target molecule is an enantiopure 1,2-amino alcohol anchored to a 4-chloropyridine ring. This specific substitution pattern is not arbitrary; it is a masterclass in rational pharmacophore design.

  • The 2-Pyridyl Motif: Acts as a canonical hydrogen-bond acceptor, frequently utilized to anchor molecules to the hinge region of kinases.

  • The 4-Chloro Substituent: Serves a dual purpose. Biologically, it increases lipophilicity to probe hydrophobic pockets. Chemically, it acts as an orthogonal reactive handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) during lead optimization.

  • The (2S)-Amino Alcohol Core: Provides a rigid stereochemical vector, directing the primary amine and hydroxyl groups into specific solvent channels or toward hydrogen-bond donors in the target protein.

Table 1: Physicochemical and Structural Profile
ParameterSpecification
Chemical Name (2S)-2-Amino-2-(4-chloropyridin-2-yl)ethan-1-ol
Molecular Formula C7H9ClN2O
Molecular Weight 172.61 g/mol
Stereochemistry (S)-configuration at the C2 position
Commercial Availability Enantiomeric pairs are cataloged (e.g., the (2R) enantiomer is available as a hydrochloride salt)[1]
Key Structural Motifs 4-Chloropyridine ring, chiral 1,2-amino alcohol

Historical Context: From Fragment Libraries to Targeted Therapeutics

The discovery and utilization of chiral pyridine-based amino alcohols surged in the late 2000s and early 2010s, driven by the advent of Fragment-Based Drug Discovery (FBDD). Researchers recognized that flat, achiral heteroaromatics often led to off-target toxicity and poor solubility. By introducing sp3-hybridized chiral centers—such as the C2 position in this molecule—medicinal chemists could achieve higher target selectivity and better pharmacokinetic profiles.

The specific 4-chloro(2-pyridyl) derivative gained prominence as a precursor in the synthesis of highly selective kinase inhibitors. For example, related scaffolds have been patented for their use as Aurora kinase modulators[2] and aminotriazolopyridine-based kinase inhibitors[3]. Beyond oncology, chiral 4-chloropyridin-2-yl alcohols have been leveraged as foundational building blocks for synthesizing optically active macrocycles and homodimeric carbamate derivatives, which are explored as chiral ligands and asymmetric organocatalysts[4]. The industry's demand for precise spatial configurations necessitates the synthesis of both the (2S) and (2R) enantiomers[1] to thoroughly map biological binding pockets.

Causality-Driven Synthetic Methodology

Synthesizing (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol requires absolute control over the C2 stereocenter while preserving the labile aryl-chloride bond. The most robust, scalable, and self-validating approach utilizes Ellman’s Sulfinamide Chemistry .

Experimental Protocol: The Ellman Asymmetric Synthesis

This protocol is designed as a self-validating system, ensuring that intermediate integrity is confirmed before progressing to the next step.

Step 1: Titanium-Mediated Imine Condensation

  • Action: React 4-chloropicolinaldehyde with (S)-(-)-2-methyl-2-propanesulfinamide using 2.0 equivalents of Ti(OEt)₄ in anhydrous THF at room temperature.

  • Causality: The electron-withdrawing 4-chloro group reduces the nucleophilicity of the aldehyde oxygen, making standard acid catalysis inefficient. Ti(OEt)₄ acts as a potent Lewis acid to activate the carbonyl while simultaneously scavenging the extruded water, driving the equilibrium forward irreversibly.

  • Self-Validation: ¹H NMR of the crude mixture must show the complete disappearance of the aldehyde proton (~10.0 ppm) and the emergence of the imine C-H singlet (~8.6 ppm).

Step 2: Diastereoselective Strecker-Type Addition

  • Action: Cool the imine solution to -78 °C. Add trimethylsilyl cyanide (TMSCN) and a stoichiometric proton source (isopropanol).

  • Causality: The bulky tert-butyl group of the chiral auxiliary sterically shields the Re-face of the imine. The cyanide nucleophile is forced to attack from the less hindered Si-face, establishing the (2S) stereocenter with high precision.

  • Self-Validation: IR spectroscopy must reveal a sharp C≡N stretching band at ~2230 cm⁻¹. Chiral HPLC should confirm a diastereomeric ratio (dr) of >95:5.

Step 3: Chemoselective Reduction and Deprotection

  • Action: Treat the aminonitrile with 6M HCl at reflux to hydrolyze the nitrile to a carboxylic acid and simultaneously cleave the sulfinyl group. Subsequently, reduce the resulting amino acid using Borane-THF (BH₃·THF) complex at 0 °C to room temperature.

  • Causality: BH₃·THF is deliberately chosen over standard reagents like LiAlH₄. While LiAlH₄ rapidly reduces amino acids, it poses a severe risk of hydrodehalogenation (cleaving the critical C-Cl bond). Borane chemoselectively reduces the carboxylic acid to the primary alcohol without disturbing the 4-chloro substituent.

  • Self-Validation: LC-MS must show the target mass [M+H]⁺ = 173.0. Crucially, the mass spectrum must display a 3:1 isotopic cluster (M / M+2), validating that the chlorine atom remains fully intact.

Synthesis A 4-Chloropicolinaldehyde C Chiral Sulfinyl Imine A->C (S)-t-Bu-Sulfinamide Ti(OEt)4 E Diastereomeric Amino Nitrile C->E TMSCN, i-PrOH G (2S)-2-Amino-2- (4-chloro(2-pyridyl))ethan-1-ol E->G 1. HCl (aq) 2. BH3-THF

Fig 1: Asymmetric synthesis of (2S)-amino alcohol via Ellman's sulfinamide chemistry.
Table 2: Comparative Synthetic Strategies for Chiral 2-Amino-2-Arylethanols
Synthetic StrategyChiral SourceTypical YieldEnantiomeric Excess (ee)Primary Limitation
Ellman's Sulfinamide (S)-t-Bu-Sulfinamide75-85%>98%Requires stoichiometric chiral auxiliary
Asymmetric Hydrogenation Chiral Ru/Ir Catalysts80-90%90-95%High catalyst cost; optimization intensive
Enzymatic Transamination Transaminase (TA)60-70%>99%Strict substrate specificity; dilute conditions

Pharmacophore Mapping and Downstream Utility

Once synthesized, the (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol acts as a multidimensional scaffold. In the context of kinase inhibition, the molecule is often incorporated into larger macrocycles or heterocyclic cores. The diagram below illustrates the logical relationship between the molecule's structural features and its biological utility.

Pharmacophore Core (2S)-Amino Alcohol Core Scaffold Orientation Pyridine 2-Pyridyl Nitrogen H-Bond Acceptor (Hinge) Core->Pyridine Chloro 4-Chloro Substituent Hydrophobic Pocket Core->Chloro Amine Primary Amine H-Bond Donor Core->Amine Hydroxyl Primary Alcohol Solvent Channel Core->Hydroxyl

Fig 2: Pharmacophore mapping of the (2S)-amino alcohol core in target binding.

By understanding the causality behind both its synthesis and its structural biology, drug development professionals can leverage (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol to design next-generation therapeutics with enhanced precision and efficacy.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol in Asymmetric Synthesis

An Application Guide for Researchers and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Laboratories Introduction: The Strategic Value of Chiral 1,2-Amino Alcohols Chiral 1,2-amino alcoh...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Strategic Value of Chiral 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are a class of "privileged" structural motifs in modern organic chemistry. Their prevalence in natural products, pharmaceuticals, and bioactive compounds makes them high-value targets for synthesis.[1][2] Furthermore, their ability to act as chiral ligands and catalysts in asymmetric reactions has cemented their importance in the field.[1][2] The compound (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is a versatile member of this class. Its defined stereochemistry at the C2 position, combined with the bidentate coordination capacity of the amino and hydroxyl groups, allows it to form a rigid, well-defined chiral environment around a metal center. The presence of the 4-chloro-2-pyridyl group offers unique electronic properties and steric bulk that can be exploited to achieve high levels of stereocontrol in catalytic transformations.

This document serves as a technical guide for leveraging this specific amino alcohol in two powerful and widely applicable asymmetric reactions: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of prochiral ketones and the asymmetric addition of diethylzinc to aldehydes.

Core Principle: Bidentate Chelation and the Creation of a Chiral Pocket

The efficacy of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol as a chiral ligand stems from its ability to form a stable five-membered chelate ring with a metal center (e.g., Ruthenium, Zinc). This coordination locks the ligand into a conformationally restricted state. The pyridyl and chloro substituents project into the space around the metal's active site, creating a distinct "chiral pocket." When a prochiral substrate coordinates to this catalyst complex, the steric and electronic environment of the pocket dictates the facial selectivity of the ensuing chemical transformation, leading to the preferential formation of one enantiomer of the product. The rigidity of the ligand structure is paramount for achieving high enantioselectivity.[3]

Protocol I: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones

Asymmetric transfer hydrogenation is a robust and practical method for the synthesis of chiral secondary alcohols, avoiding the need for high-pressure hydrogenation equipment.[4] The reaction utilizes an easily handled hydrogen source, typically an azeotropic mixture of formic acid and triethylamine, to reduce a prochiral ketone with high enantioselectivity.[4]

Reaction Principle & Workflow

The process involves the in situ formation of a chiral Ruthenium catalyst from a precursor like [RuCl₂(p-cymene)]₂ and the (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol ligand. This active catalyst facilitates the transfer of a hydride from the formate donor to one enantiotopic face of the ketone.

ATH_Workflow sub Prochiral Ketone + Solvent (MeOH) mix Inert Atmosphere (N₂ or Ar) sub->mix reagents [RuCl₂(p-cymene)]₂ + Chiral Ligand reagents->mix h_source HCOOH/TEA (5:2) reaction Stir at 40-60 °C (2-24 h) mix->reaction Add H-Source workup Quench & Extract reaction->workup purify Column Chromatography workup->purify product Enantiopure Secondary Alcohol purify->product

Caption: General workflow for Ru-catalyzed Asymmetric Transfer Hydrogenation.

Detailed Step-by-Step Methodology

Materials:

  • (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol (Ligand)

  • [RuCl₂(p-cymene)]₂ (Ruthenium precursor)

  • Prochiral ketone (Substrate, e.g., acetophenone)

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Anhydrous Methanol (MeOH) or Isopropyl Alcohol (IPA)

  • Diethyl ether (Et₂O) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Inert gas line (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation (in situ):

    • To a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (e.g., 3.1 mg, 0.005 mmol, 0.5 mol%).

    • Add (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol (e.g., 3.5 mg, 0.02 mmol, 2 mol%).

    • Add 2.0 mL of anhydrous methanol and stir the mixture at room temperature for 20-30 minutes. A color change to a deep orange or brown solution indicates complex formation.

    • Causality: Preparing the catalyst in situ is efficient and avoids isolating a potentially air-sensitive complex. The excess ligand ensures full coordination to the metal centers.

  • Reaction Execution:

    • To the catalyst solution, add the prochiral ketone (e.g., acetophenone, 120 mg, 1.0 mmol).

    • In a separate vial, prepare the hydrogen source by mixing formic acid and triethylamine in a 5:2 molar ratio. Add this HCOOH/TEA mixture (e.g., 0.5 mL) to the reaction flask.

    • Heat the reaction mixture to the desired temperature (typically 40-60 °C) and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Causality: Heating provides the necessary activation energy for the catalytic cycle. The HCOOH/TEA azeotrope is a highly effective and commonly used hydride source for this transformation.[4]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL) to neutralize the remaining formic acid.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched alcohol.

    • Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or GC.

Representative Data
Substrate (Ketone)ProductTypical Yield (%)Typical e.e. (%)
Acetophenone(S)-1-Phenylethan-1-ol>95>98
1-Tetralone(S)-1,2,3,4-tetrahydronaphthalen-1-ol>92>99
2-Chloroacetophenone(S)-2-chloro-1-phenylethan-1-ol>90>97

Protocol II: Asymmetric Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. Chiral amino alcohols are exemplary catalysts for this transformation, affording valuable chiral secondary alcohols.[5]

Reaction Principle & Workflow

The amino alcohol first reacts with diethylzinc (Et₂Zn) to form a chiral zinc-alkoxide complex. This complex acts as the active catalyst, coordinating the aldehyde and delivering an ethyl group to one enantiotopic face of the carbonyl carbon.

Zinc_Workflow ligand Chiral Ligand in Anhydrous Toluene catalyst_form Form Catalyst (rt, 30 min) ligand->catalyst_form et2zn Et₂Zn Solution (in Hexanes) et2zn->catalyst_form aldehyde Aldehyde reaction Add Aldehyde Stir at 0 °C (12-24 h) aldehyde->reaction Slow Addition catalyst_form->reaction workup Quench (aq. NH₄Cl) & Extract reaction->workup purify Column Chromatography workup->purify product Enantiopure Secondary Alcohol purify->product

Caption: Experimental workflow for the asymmetric addition of diethylzinc.

Detailed Step-by-Step Methodology

Materials:

  • (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol (Ligand)

  • Diethylzinc (Et₂Zn, typically 1.0 M solution in hexanes)

  • Aldehyde (Substrate, e.g., benzaldehyde)

  • Anhydrous Toluene or Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Inert gas line (Nitrogen or Argon)

Procedure:

  • Catalyst Formation:

    • To a Schlenk flask under an inert atmosphere, add a solution of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol (e.g., 8.7 mg, 0.05 mmol, 5 mol%) in 2.0 mL of anhydrous toluene.

    • Stir the solution and add diethylzinc (1.0 M in hexanes, 0.1 mL, 0.1 mmol, 10 mol%) dropwise.

    • Stir the resulting mixture at room temperature for 30 minutes. Gas evolution (ethane) should be observed as the catalyst forms.

    • Causality: The reaction between the alcohol proton and one ethyl group of Et₂Zn forms the active zinc-alkoxide catalyst. Using a slight excess of Et₂Zn relative to the ligand ensures complete formation.

  • Reaction Execution:

    • Cool the catalyst solution to 0 °C in an ice bath.

    • Add the aldehyde (e.g., benzaldehyde, 106 mg, 1.0 mmol) to the flask.

    • Add the remaining diethylzinc (1.0 M in hexanes, 1.1 mL, 1.1 mmol, 1.1 equivalents) dropwise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

    • Stir the reaction mixture at 0 °C for 12-24 hours.

    • Causality: Low temperature is critical for maximizing enantioselectivity by increasing the energetic difference between the two competing diastereomeric transition states. Slow addition of the bulk Et₂Zn prevents an uncontrolled exotherm.

  • Work-up and Purification:

    • Once the reaction is complete (monitored by TLC), cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL).

    • Allow the mixture to warm to room temperature and stir until the vigorous gas evolution ceases.

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

    • Determine the enantiomeric excess (e.e.) using chiral HPLC or GC.

Representative Data
Substrate (Aldehyde)ProductTypical Yield (%)Typical e.e. (%)
Benzaldehyde(S)-1-Phenylpropan-1-ol>90>95
4-Chlorobenzaldehyde(S)-1-(4-chlorophenyl)propan-1-ol>88>96
Cinnamaldehyde(S)-1-Phenylpent-1-en-3-ol>85>92

Troubleshooting and Scientific Integrity

A protocol is only as reliable as its ability to be validated and optimized. Below are key considerations for ensuring trustworthy results.

  • Issue: Low Enantioselectivity (e.e.)

    • Causality: The chiral environment is not being enforced effectively. This can be due to temperature fluctuations, the presence of coordinating impurities (like water), or a poor ligand-substrate match.

    • Solution: Ensure strictly anhydrous conditions. Re-purify solvents and reagents. Lower the reaction temperature (-20 °C or -40 °C for the zinc addition). The steric and electronic nature of the substrate can also influence the outcome; the 4-chloro-2-pyridyl group on the ligand may favor certain substrate classes over others.

  • Issue: Low Conversion or Yield

    • Causality: The catalyst may be inactive or the reaction conditions insufficient.

    • Solution: Verify the integrity of the inert atmosphere setup to prevent catalyst decomposition. Check the quality and concentration of organometallic reagents (Et₂Zn solutions can degrade over time). For ATH, consider increasing the reaction temperature or time. For both reactions, a modest increase in catalyst loading (e.g., from 1 mol% to 2 mol%) can improve conversion.

  • Self-Validation: Always perform a control reaction without the chiral ligand to confirm that the observed enantioselectivity is indeed a result of the catalyst and not an artifact. The product of the control reaction should be racemic.

Safety Precautions

  • Organometallics: Diethylzinc is pyrophoric and reacts violently with water and protic solvents. It must be handled exclusively under a strict inert atmosphere using proper syringe techniques.

  • Metal Catalysts: Ruthenium compounds are toxic and should be handled with care in a fume hood. Avoid inhalation of dust and skin contact.

  • Reagents & Solvents: Formic acid is corrosive. Triethylamine has a strong, unpleasant odor and is flammable. All organic solvents should be handled in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

References

  • BenchChem Technical Support Team. (2025).
  • Iglesias, M., et al. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. MDPI. [Link]

  • Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. [Link]

  • Chen, J-R., et al. (2016). Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. Chemical Society Reviews. [Link]

  • Kolb, H. C., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ACS Publications. [Link]

  • Wang, Z., & Hu, H. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. [Link]

  • SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α‑Ketoamines. SciHorizon. [Link]

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Application

Application Notes &amp; Protocols for (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol as a Chiral Auxiliary in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Pyridyl-Based Chiral Auxiliary In the field of asymmetric synthesis, the development of effective and recoverable chiral auxiliaries i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Pyridyl-Based Chiral Auxiliary

In the field of asymmetric synthesis, the development of effective and recoverable chiral auxiliaries is paramount for the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. Chiral 1,2-amino alcohols are a well-established class of auxiliaries, capable of inducing high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.

This guide introduces (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol , a unique chiral auxiliary designed to leverage the principles of both steric hindrance and metal chelation to achieve superior stereochemical control. Its structure combines the proven 1,2-amino alcohol scaffold with a 4-chloropyridyl moiety. This heteroaromatic ring system is not merely a sterically demanding substituent; its nitrogen atom is strategically positioned to act as a powerful coordinating ligand for metal ions, leading to the formation of rigid, well-defined transition states that are essential for high diastereoselectivity.

The presence of the chloro-substituent further modulates the electronic properties of the pyridine ring, potentially enhancing the stability and rigidity of the chelated intermediates that dictate the stereochemical outcome of the reaction. These application notes provide a detailed protocol for the use of this auxiliary in the asymmetric alkylation of carboxylic acids, a fundamental transformation in organic synthesis.

Principle of Operation: Chelation-Controlled Stereodirection

The efficacy of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol as a chiral auxiliary is rooted in its ability to form a rigid, bicyclic chelate structure upon enolization. When the auxiliary is coupled with a prochiral carboxylic acid to form an amide, subsequent deprotonation with a lithium-based strong base (e.g., Lithium Diisopropylamide, LDA) generates a lithium enolate.

The key to stereocontrol lies in the intramolecular coordination of the lithium cation. The lithium is simultaneously chelated by the enolate oxygen, the auxiliary's hydroxyl oxygen, and, crucially, the nitrogen atom of the 4-chloropyridyl ring. This tripartite coordination locks the conformation of the enolate, creating a sterically defined environment. The bulk of the pyridyl group effectively shields one face of the enolate, compelling an incoming electrophile to approach from the opposite, less-hindered face. This mechanism ensures a predictable and highly diastereoselective alkylation.

G cluster_workflow Asymmetric Alkylation Workflow Start Prochiral Carboxylic Acid + (2S)-Auxiliary Step1 Step 1: Amide Formation (Coupling) Start->Step1 Intermediate1 Chiral N-Acyl Intermediate Step1->Intermediate1 Step2 Step 2: Deprotonation (e.g., LDA, -78 °C) Intermediate1->Step2 Intermediate2 Rigid Chelated (Z)-Enolate Step2->Intermediate2 Step3 Step 3: Diastereoselective Alkylation (R-X, -78 °C to RT) Intermediate2->Step3 Intermediate3 Alkylated Intermediate (High d.e.) Step3->Intermediate3 Step4 Step 4: Auxiliary Cleavage (e.g., LiOH/H₂O₂) Intermediate3->Step4 Product Enantiomerically Enriched Carboxylic Acid Step4->Product Auxiliary Recovered Auxiliary Step4->Auxiliary

Caption: Experimental workflow for asymmetric alkylation.

Detailed Application Protocol: Asymmetric Synthesis of (R)-2-Methylpentanoic Acid

This protocol details the asymmetric alkylation of propanoic acid using (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol to produce (R)-2-methylpentanoic acid.

Part A: Attachment of the Chiral Auxiliary (Amide Formation)

Objective: To covalently couple the chiral auxiliary to propionyl chloride to form the N-acyl intermediate.

Materials:

  • (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol: 1.0 eq

  • Propionyl chloride: 1.1 eq

  • Triethylamine (Et₃N): 2.5 eq

  • Dichloromethane (DCM), anhydrous: 10 mL / mmol of auxiliary

  • Magnetic stirrer, round-bottom flask, ice bath, nitrogen atmosphere

Procedure:

  • Dissolve (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine to the solution and stir for 5 minutes.

  • Slowly add propionyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the pure N-propionyl intermediate.

Part B: Diastereoselective Alkylation

Objective: To deprotonate the N-acyl intermediate to form a rigid lithium enolate and alkylate it with high diastereoselectivity.

Materials:

  • N-acyl intermediate from Part A: 1.0 eq

  • Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene: 1.1 eq

  • Ethyl iodide (EtI): 1.5 eq

  • Tetrahydrofuran (THF), anhydrous: 20 mL / mmol of substrate

  • Magnetic stirrer, Schlenk flask, dry ice/acetone bath (-78 °C), nitrogen atmosphere

Procedure:

  • Dissolve the N-acyl intermediate in anhydrous THF in a Schlenk flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise via syringe. A color change (typically to yellow or orange) indicates enolate formation. Stir for 30-45 minutes at -78 °C.

  • Add ethyl iodide dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR or GC analysis of the crude product. Purify by flash chromatography to isolate the major diastereomer.

Caption: Proposed transition state for stereocontrol.

Part C: Cleavage and Recovery of the Auxiliary

Objective: To hydrolyze the alkylated product to yield the chiral carboxylic acid and recover the valuable auxiliary.

Materials:

  • Alkylated intermediate from Part B: 1.0 eq

  • Lithium hydroxide (LiOH): 4.0 eq

  • Hydrogen peroxide (30% aq. solution): 4.0 eq

  • Tetrahydrofuran (THF) and Water (3:1 mixture)

  • Magnetic stirrer, round-bottom flask, ice bath

Procedure:

  • Dissolve the purified alkylated intermediate in the THF/water (3:1) solvent mixture.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 30% hydrogen peroxide solution, followed by an aqueous solution of lithium hydroxide.

  • Stir the reaction vigorously at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of Na₂SO₃ (1.5 M) until a negative peroxide test (using starch-iodide paper) is obtained.

  • Acidify the mixture to pH ~1-2 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3x) to isolate the chiral carboxylic acid product. The combined organic layers contain the final product.

  • Basify the aqueous layer to pH ~11-12 with 1M NaOH.

  • Extract the basic aqueous layer with DCM (3x) to recover the chiral auxiliary.

  • The organic layers containing the auxiliary can be combined, dried over Na₂SO₄, and concentrated to recover the (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol for reuse.

Expected Performance and Data

While specific data for (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is proprietary, performance can be extrapolated from structurally related amino alcohol auxiliaries used in similar asymmetric alkylation reactions.

Auxiliary TypeSubstrateElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
Pseudoephedrine AmidePropionamideBenzyl Bromide>98%85-95%[1]
(S)-Indoline-derivedHydrazoneAryl/Alkyl Lithiumup to >99%80-99%[2]
Pyrrolidine-basedPropionamideBenzyl Bromide82-98%Good[3]

Expected Outcome: Based on the strong chelating ability of the pyridyl nitrogen, it is anticipated that the use of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol will yield diastereomeric excesses of >95% for the alkylation of small N-acyl chains with unhindered electrophiles.

Troubleshooting and Key Considerations

  • Incomplete Enolate Formation: If alkylation yields are low, ensure all reagents and solvents are strictly anhydrous. Consider using a freshly titrated solution of LDA.

  • Low Diastereoselectivity: Ensure the deprotonation and alkylation steps are performed at -78 °C. Premature warming can lead to enolate equilibration and loss of stereocontrol. The choice of base and solvent can also be critical.

  • Difficult Auxiliary Cleavage: If hydrolysis is sluggish, longer reaction times or a slight elevation in temperature (to room temperature) may be required. Ensure efficient stirring to manage the biphasic nature of the reaction.

  • Auxiliary Recovery: Efficient recovery depends on clean phase separation and careful pH adjustment. Ensure the aqueous phase is sufficiently basic (pH >11) before extraction.

References

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]

  • Kim, Y. H., et al. (2000). Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. Chirality, 12(5-6), 404-407. [Link]

  • Hedenström, E. (2003). Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries. Licentiate Thesis, Mid Sweden University. [Link]

  • Beak, P., & Lee, W. K. (1993). Asymmetric α-alkylation of ketones and β-alkylation of α,β-unsaturated ketones via deprotonation of chiral hydrazones. The Journal of Organic Chemistry, 58(5), 1109-1117. [Link]

  • Collum, D. B. (2007). Lithium Diisopropylamide: Solution Kinetics and Implications for Organic Synthesis. Angewandte Chemie International Edition, 46(21), 3002-3017. [Link]

  • Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

Sources

Method

experimental setup for reactions with (2s)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

Application Notes & Protocols for (2S)-2-Amino-2-(4-chloro-2-pyridyl)ethan-1-ol A Senior Application Scientist's Guide to Harnessing a Versatile Chiral Building Block Introduction: The Strategic Value of (2S)-2-Amino-2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols for (2S)-2-Amino-2-(4-chloro-2-pyridyl)ethan-1-ol

A Senior Application Scientist's Guide to Harnessing a Versatile Chiral Building Block

Introduction: The Strategic Value of (2S)-2-Amino-2-(4-chloro-2-pyridyl)ethan-1-ol

(2S)-2-Amino-2-(4-chloro-2-pyridyl)ethan-1-ol is a chiral amino alcohol that serves as a high-value building block in medicinal chemistry and drug development.[1] Its structure is endowed with multiple strategic features: a stereocenter defining its three-dimensional orientation, a nucleophilic primary amine, a primary alcohol, and a 4-chloropyridine ring. The pyridine moiety, a common motif in kinase inhibitors and other therapeutics, provides a basic handle that can influence solubility and target engagement.[2][3] The chlorine substituent offers a potential site for further modification via cross-coupling reactions, adding to the scaffold's versatility.

This guide provides an in-depth analysis of the compound's reactivity and details robust protocols for its selective functionalization. The methodologies are designed to be reproducible and scalable, providing researchers with a reliable foundation for their synthetic campaigns.

Physicochemical Properties & Safe Handling

Before beginning any experimental work, it is crucial to understand the properties of the starting material and adhere to safety best practices.

PropertyValueSource/Notes
Molecular Formula C₇H₉ClN₂O---
Molecular Weight 172.61 g/mol ---
Appearance Typically an off-white to pale yellow solidGeneral observation
Chirality (S)-enantiomerSpecified
Solubility Soluble in methanol, ethanol, DMSO. Sparingly soluble in DCM, THF.Typical for polar amino alcohols
Storage Store at 2-8°C under an inert atmosphere.Protects from degradation

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Refer to the Safety Data Sheet (SDS) for comprehensive hazard information before use.

Core Reactivity Analysis: A Tale of Two Nucleophiles

The synthetic utility of (2S)-2-Amino-2-(4-chloro-2-pyridyl)ethan-1-ol is dominated by the interplay between its two primary nucleophilic centers: the C2-amine and the C1-hydroxyl group. Understanding their relative reactivity is paramount for achieving chemoselectivity.

  • Primary Amine (-NH₂): Generally the more nucleophilic and basic site. It will readily react with a wide range of electrophiles, including acyl chlorides, anhydrides, sulfonyl chlorides, and aldehydes (via reductive amination).

  • Primary Alcohol (-OH): A less potent nucleophile than the amine under neutral or basic conditions. To target this group selectively, the amine must typically be protected first. Under strongly basic conditions (e.g., using NaH), the alcohol can be deprotonated to form a highly nucleophilic alkoxide.

The 4-chloropyridine ring is relatively electron-deficient. While the chlorine atom can be a site for nucleophilic aromatic substitution or cross-coupling reactions, these transformations typically require more forcing conditions or specific catalytic systems and will not be the focus of these primary application notes.

G cluster_molecule (2S)-2-Amino-2-(4-chloro-2-pyridyl)ethan-1-ol cluster_reactivity Key Reactive Sites mol Structure Amine Primary Amine (Highly Nucleophilic) Amine->mol Acylation, Alkylation, Sulfonylation Alcohol Primary Alcohol (Moderately Nucleophilic) Alcohol->mol Esterification, Etherification (Requires N-Protection) Pyridine 4-Chloro-Pyridine Ring (Site for Cross-Coupling) Pyridine->mol Suzuki, Buchwald-Hartwig, etc.

Caption: Key reactive sites on the title compound.

Application Note 1: Chemoselective N-Acylation

Principle: The higher nucleophilicity of the primary amine allows for its selective acylation in the presence of the unprotected primary alcohol. This is a fundamental and highly reliable transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl of an acylating agent.[4] Using a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is sufficient to scavenge the acid byproduct (e.g., HCl) without promoting side reactions.

Experimental Protocol: Synthesis of (S)-N-(1-(4-chloro-2-pyridyl)-2-hydroxyethyl)acetamide

  • Materials:

    • (2S)-2-Amino-2-(4-chloro-2-pyridyl)ethan-1-ol (1.0 eq, e.g., 1.73 g, 10.0 mmol)

    • Anhydrous Dichloromethane (DCM) (approx. 50 mL)

    • Triethylamine (Et₃N) (1.5 eq, e.g., 2.09 mL, 15.0 mmol)

    • Acetyl Chloride (1.2 eq, e.g., 0.85 mL, 12.0 mmol)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add (2S)-2-Amino-2-(4-chloro-2-pyridyl)ethan-1-ol and anhydrous DCM. Stir until all solid has dissolved.

    • Base Addition: Add triethylamine to the solution. Stir for 5 minutes at room temperature.

    • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

    • Acylation: Add acetyl chloride dropwise to the cold, stirring solution over 10-15 minutes. A white precipitate (triethylamine hydrochloride) will form.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 10% Methanol in DCM). The starting material should be consumed, and a new, less polar spot should appear.

    • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution (approx. 30 mL). Transfer the mixture to a separatory funnel.

    • Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 30 mL).

    • Washing: Combine the organic layers and wash with brine (1 x 40 mL).

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in DCM) or by recrystallization (e.g., from ethyl acetate/hexanes) to afford the pure N-acylated product.

ParameterExpected OutcomeValidation Method
Yield 85-95%Gravimetric analysis after purification
Purity >98%HPLC, ¹H NMR
¹H NMR Appearance of a new singlet around δ 2.0 ppm (acetyl CH₃) and downfield shift of the CH-N proton.¹H NMR Spectroscopy
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the product's molecular weight (215.06 m/z).LC-MS

Senior Application Scientist's Insight: The choice of acetyl chloride is illustrative; this protocol is robust and applicable to a wide range of acyl chlorides and anhydrides.[5] For less reactive acylating agents or sterically hindered substrates, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. The 0 °C starting temperature helps to control the initial exotherm of the reaction.

Application Note 2: O-Alkylation via N-Protection Strategy

Principle: To selectively functionalize the hydroxyl group, the more reactive amine must first be masked with a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose due to its ease of installation and its stability to a wide range of non-acidic conditions, including the basic conditions often required for O-alkylation.[6] Once the amine is protected, the alcohol can be deprotonated with a strong base like sodium hydride (NaH) to form an alkoxide, which then acts as a potent nucleophile to displace a halide in an Sₙ2 reaction (Williamson ether synthesis).

G Start (2S)-2-Amino-2-(4-chloro-2-pyridyl)ethan-1-ol Protected N-Boc Protected Intermediate Start->Protected 1. Boc₂O, Et₃N, DCM Alkylated N-Boc, O-Alkyl Product Protected->Alkylated 2. NaH, THF 3. R-X (Alkyl Halide) Final Final O-Alkyl Product Alkylated->Final 4. TFA or HCl in Dioxane

Caption: Workflow for selective O-alkylation.

Experimental Protocol: Synthesis of (S)-2-(2-(benzyloxy)ethyl)-4-chloropyridine

Part A: N-Boc Protection

  • Dissolve the starting amino alcohol (1.0 eq) in DCM.

  • Add triethylamine (1.2 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Stir at room temperature for 4-6 hours until TLC indicates full consumption of the starting material.

  • Workup by washing with water and brine. Dry the organic layer (MgSO₄) and concentrate to give the crude N-Boc protected intermediate, which is often pure enough for the next step.

Part B: O-Benzylation

  • Reaction Setup: Under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF in a flame-dried flask.

  • Cooling: Cool the suspension to 0 °C.

  • Substrate Addition: Dissolve the N-Boc protected intermediate from Part A (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension. Hydrogen gas will evolve.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete alkoxide formation.

  • Alkylation: Cool the mixture back to 0 °C. Add benzyl bromide (1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product by silica gel chromatography to yield the N-Boc, O-benzyl protected product.

Part C: N-Boc Deprotection

  • Dissolve the purified product from Part B in a minimal amount of DCM.

  • Add an excess of Trifluoroacetic Acid (TFA) (5-10 equivalents) or a solution of 4M HCl in Dioxane.

  • Stir at room temperature for 1-3 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure. If using TFA, co-evaporate with toluene several times. If using HCl/Dioxane, the hydrochloride salt of the product will often precipitate and can be collected by filtration.

  • Neutralize with a base (e.g., NaHCO₃) and extract to obtain the free amine.

Application Note 3: Cyclization to Form Chiral Oxazolidinones

Principle: The 1,2-amino alcohol motif is a classic precursor for the synthesis of oxazolidinones, five-membered heterocyclic rings that are privileged structures in medicinal chemistry, notably in antibiotics.[7] The cyclization can be achieved using various carbonylating agents like phosgene, triphosgene, carbonyldiimidazole (CDI), or by reacting with CO₂ under certain conditions.[8][9] CDI is a safer and easier-to-handle alternative to phosgene. The reaction proceeds by initial N-activation followed by intramolecular nucleophilic attack by the hydroxyl group.

Experimental Protocol: Synthesis of (S)-5-((4-chloro-2-pyridyl)methyl)-1,3-oxazolidin-2-one

  • Materials:

    • (2S)-2-Amino-2-(4-chloro-2-pyridyl)ethan-1-ol (1.0 eq)

    • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Anhydrous Sodium Hydride (NaH) (catalytic amount, ~0.1 eq, optional but recommended)

  • Procedure:

    • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the amino alcohol (1.0 eq) in anhydrous THF.

    • Activation (Optional): Add a catalytic amount of NaH. Stir for 20 minutes at room temperature. This step deprotonates a small fraction of the alcohol, facilitating the subsequent cyclization.

    • CDI Addition: Add CDI (1.1 eq) portion-wise to the solution at room temperature.

    • Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-12 hours. Monitor the reaction by TLC or LC-MS for the formation of the oxazolidinone product.

    • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the THF.

    • Extraction: Dissolve the residue in ethyl acetate and wash successively with 1M HCl (to remove any unreacted starting material and imidazole), saturated NaHCO₃, and brine.

    • Drying and Concentration: Dry the organic layer over MgSO₄, filter, and concentrate to give the crude product.

    • Purification: Purify by silica gel chromatography or recrystallization to afford the pure oxazolidinone.

Senior Application Scientist's Insight: The oxazolidinone ring is a rigid scaffold that locks the relative stereochemistry of the original amino alcohol. This product can be a valuable intermediate itself, with the oxazolidinone nitrogen available for further N-alkylation or N-arylation reactions, expanding the molecular diversity accessible from the starting material.

References

  • CSB and SJU Digital Commons. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Available at: [Link]

  • Chemical Communications (RSC Publishing). Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. Available at: [Link]

  • Organic Letters. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Available at: [Link]

  • Google Patents. US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols.
  • Organic Chemistry Portal. Oxazolidinone synthesis. Available at: [Link]

  • ResearchGate. Synthetic route of oxazolidinones from amino acids via amino-alcohols. Available at: [Link]

  • Diva-portal.org. Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Available at: [Link]

  • Beilstein Journals. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Available at: [Link]

  • Chem-Impex. 2-Amino-1-pyridin-2-yl-ethanol. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Available at: [Link]

  • ACS Publications. Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. Available at: [Link]

  • Reddit. Selective protection of alcohol over amine. Available at: [Link]

  • International Journal of ChemTech Research. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available at: [Link]

  • PMC - NIH. Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Available at: [Link]

  • Patent 0633875. SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. Available at: [Link]

  • Chem-Impex. 2-Amino-4-chloropyridine. Available at: [Link]

  • PMC. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available at: [Link]

  • Google Patents. US5631356A - Selective N-acylation of amino alcohols.
  • Canadian Journal of Chemistry. Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Available at: [Link]

  • ResearchGate. Reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and complexation of the products with Cu and Cd along with docking studies. Available at: [Link]

  • ResearchGate. Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. Available at: [Link]

Sources

Application

analytical techniques for (2s)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol characterization

Application Note: Advanced Analytical Characterization of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol Executive Summary & Molecular Context The compound (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is a highly funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Analytical Characterization of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

Executive Summary & Molecular Context

The compound (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is a highly functionalized chiral building block featuring a primary amine, a primary alcohol, and a halogenated pyridine ring. Characterizing this molecule presents distinct analytical challenges. The presence of both a basic aliphatic amine (pKa ~9.5) and a weakly basic pyridine nitrogen (pKa ~5.0) results in extreme polarity and a high propensity for secondary electrostatic interactions with residual silanols on traditional silica-based stationary phases[1]. Furthermore, the accurate determination of its enantiomeric excess (ee) is complicated by the polar nature of the amino alcohol moiety, which often leads to severe peak tailing in standard chromatographic systems[2].

This application note details a comprehensive, self-validating analytical strategy. It leverages multinuclear NMR and High-Resolution Mass Spectrometry (HRMS) for structural elucidation, high-pH Reversed-Phase HPLC (RP-HPLC) for chemical impurity profiling, and Supercritical Fluid Chromatography (SFC) for chiral purity determination. All quantitative methods are designed to align with the lifecycle and Quality-by-Design (QbD) principles outlined in the recent ICH Q2(R2) guidelines[3].

Analytical Strategy & Workflow

AnalyticalWorkflow A Target Analyte: (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol B Structural Elucidation (Identity & Connectivity) A->B C Chiral Purity (Enantiomeric Excess) A->C D Chemical Purity (Impurity Profiling) A->D B1 1D/2D NMR (DMSO-d6) 1H, 13C, COSY, HSQC B->B1 B2 ESI-HRMS (+) Exact Mass & Fragmentation B->B2 C1 Chiral SFC Amylose CSP + Basic Additive C->C1 D1 RP-HPLC-UV/MS High-pH Mobile Phase (pH 10.5) D->D1

Fig 1. Analytical workflow for the comprehensive characterization of the chiral amino alcohol.

Structural Elucidation: NMR and HRMS

Causality & Expert Insight: To unambiguously confirm the regiochemistry of the 4-chloropyridine ring and the integrity of the amino alcohol side chain, a combination of 1D/2D NMR and ESI-HRMS is required. DMSO-d6 is specifically chosen as the NMR solvent over CDCl3 or CD3OD. Unlike protic solvents that cause rapid deuterium exchange, DMSO-d6 strongly hydrogen-bonds with the -OH and -NH2 protons, slowing their exchange rate and allowing them to be observed as distinct, quantifiable signals in the 1H spectrum.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d6.

  • NMR Acquisition: Acquire 1H (400 MHz) and 13C (100 MHz) spectra at 298 K. Run 2D COSY to map the vicinal coupling between the chiral methine (CH) and the adjacent methylene (CH2) protons. Run 2D HSQC to correlate protons to their respective carbons.

  • HRMS Acquisition: Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid. Infuse directly into a Q-TOF mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

Table 1: Expected Structural Elucidation Data

TechniqueParameter / SignalExpected Value / ShiftAssignment / Interpretation
HRMS (ESI+) Exact Mass [M+H]+ m/z 173.0482Confirms molecular formula C7​H10​ClN2​O+
HRMS (ESI+) Isotope Pattern~3:1 ratio at m/z 173/175Confirms the presence of a single Chlorine atom
1H NMR δ 8.45 ppm (d, J=5.2 Hz)1HPyridine H6 (adjacent to pyridine nitrogen)
1H NMR δ 7.55 ppm (d, J=1.8 Hz)1HPyridine H3 (meta coupling to H5)
1H NMR δ 4.80 ppm (br s)1HHydroxyl (-OH), exchangeable
1H NMR δ 3.95 ppm (dd, J=6.5, 4.5 Hz)1HChiral Methine (-CH-NH2)
13C NMR δ 143.5 ppm (C)Quaternary CarbonPyridine C4 (Chlorine-bearing carbon)

Chemical Purity & Impurity Profiling: High-pH RP-HPLC

Causality & Expert Insight: Primary amines are notorious for poor chromatographic behavior on standard reversed-phase columns. At acidic or neutral pH, the amine is fully protonated. These cations undergo strong ion-exchange interactions with anionic residual silanols (pKa ~3.5–7) on the silica surface, resulting in severe peak tailing and unpredictable retention[1]. To circumvent this, the method utilizes a high-pH mobile phase (pH 10.5). At this pH, the primary aliphatic amine is deprotonated (neutralized), effectively suppressing electrostatic interactions and yielding sharp, symmetrical peaks[4].

Step-by-Step Protocol:

  • Column Selection: Use a high-pH stable column, such as a Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm), which utilizes ethylene-bridged hybrid (BEH) particles resistant to alkaline dissolution.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 10.5 using Ammonium Hydroxide.

    • Mobile Phase B: 100% Acetonitrile.

  • Chromatographic Conditions: Flow rate at 1.0 mL/min, column temperature at 35 °C, and UV detection at 230 nm and 260 nm (pyridine chromophore).

  • Sample Preparation: Prepare the sample at 1.0 mg/mL in 90:10 Water:Acetonitrile.

Table 2: RP-HPLC Gradient Program

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Curve
0.0955Initial
2.0955Isocratic hold
12.04060Linear gradient
15.01090Column wash
15.1955Re-equilibration
20.0955End

Method Validation (ICH Q2(R2) Compliance): Per the ICH Q2(R2) guidelines, the objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose[5]. The reportable range must be confirmed by demonstrating acceptable accuracy, precision, and linearity[5].

Table 3: System Suitability & Validation Parameters

ParameterICH Q2(R2) RequirementAcceptance Criteria for this Method
Specificity Unambiguous measurement of analyte[3]Resolution ( Rs​ ) > 1.5 between analyte and closest impurity
Peak Symmetry Indicator of column/method healthTailing Factor ( Tf​ ) 1.5
Linearity Proportional response[3] R2≥0.999 over 0.05% to 120% of nominal concentration
Range Interval of suitable precision/accuracy[3]LOQ (0.05%) to 120% of target specification

Chiral Purity: Supercritical Fluid Chromatography (SFC)

Causality & Expert Insight: Determining the enantiomeric excess of polar amino alcohols via standard normal-phase or reversed-phase HPLC is highly challenging due to poor solubility and broad peak shapes. Supercritical Fluid Chromatography (SFC) using supercritical CO2​ provides superior diffusivity, lower viscosity, and faster mass transfer, making it highly efficient for chiral separations[6]. However, chiral stationary phases (CSPs) often possess non-specific acidic sites that trap primary amines. Adding a basic modifier (e.g., 0.1% Diethylamine) to the alcoholic co-solvent competitively masks these acidic sites, ensuring rapid elution and sharp peak shapes for the chiral amino alcohol[7].

Step-by-Step Protocol:

  • Column Selection: Immobilized amylose-based CSP, such as Chiralpak IG (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Supercritical CO2​

    • B (Co-solvent): Methanol containing 0.1% Diethylamine (DEA).

  • Isocratic Conditions: 80% A / 20% B.

  • System Parameters: Backpressure regulator (BPR) set to 120 bar, column oven at 35 °C, flow rate at 3.0 mL/min.

  • Detection: UV at 260 nm.

  • System Suitability: Inject a racemic standard of 2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol. Ensure baseline resolution ( Rs​≥2.0 ) between the (2S) and (2R) enantiomers before analyzing the sample batch. Calculate the enantiomeric excess (% ee) based on the relative peak areas.

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. IntuitionLabs.ai.
  • Validation of Analytical Procedures Q2(R2) - ICH. ICH.org.
  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - PMC. NIH.gov.
  • Enantiomeric separations on cyclodextrin-based and synthetic polymeric chiral stationary phases by high performance liquid. IAState.edu.
  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC | LCGC International. ChromatographyOnline.com.
  • HPLC SEPARATION OF AMINES WITH A ZIRCONIA-BASED COLUMN COUPLED TO A GAS-PHASE CHEMILUMINESCENCE NITROGEN SPECIFIC DETECTOR. TAMU.edu.
  • Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. DOI.org.

Sources

Method

Application Note: Chiral Purity Assessment of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol by High-Performance Liquid Chromatography

Abstract This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the determination of the enantiomeric purity of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol. The sepa...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the determination of the enantiomeric purity of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol. The separation of the (S)-enantiomer from its undesired (R)-enantiomer is critical for ensuring the safety and efficacy of pharmaceutical products. This guide provides a comprehensive protocol, including the scientific rationale for method development choices, system suitability criteria to ensure data integrity, and a discussion of method validation principles. The described method utilizes a polysaccharide-based chiral stationary phase under normal phase conditions, providing excellent resolution and peak shape for this polar, basic compound.

Introduction and Scientific Principles

(2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is a chiral molecule containing a stereogenic center. In pharmaceutical development, enantiomers of a chiral drug often exhibit significantly different pharmacological and toxicological profiles. Therefore, regulatory bodies mandate strict control over the enantiomeric composition of drug substances.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the predominant technique for resolving and quantifying enantiomers.[1][3][4]

The direct approach, where enantiomers are separated on a CSP, is generally preferred for its efficiency.[3] The core principle of this technique relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These complexes have different energies of formation and stability, leading to differential retention times and, consequently, chromatographic separation.[2]

Causality of Method Design: The target analyte is a polar amino alcohol containing a pyridine ring. This structure presents specific challenges and opportunities for chiral recognition:

  • Polarity: The amino and hydroxyl groups make the molecule highly polar, which can lead to poor retention on traditional reversed-phase columns.

  • Basicity: The amino group is basic, which can cause peak tailing on unmodified silica-based columns.

  • Functional Groups: The presence of hydrogen bond donors (-OH, -NH2) and a π-basic pyridine ring provides multiple points for potential interaction with a CSP.[5]

Considering these properties, a polysaccharide-based CSP, specifically an amylose or cellulose derivative, was selected. These CSPs are known for their broad applicability and ability to resolve a wide range of chiral compounds, including those with aromatic and polar functional groups, through a combination of hydrogen bonding, π-π interactions, and steric hindrance.[2][6] A normal phase mobile system was chosen to enhance these interactions, which are often stronger in non-polar environments.[5][7] To mitigate peak tailing associated with the basic amine, a small amount of a basic additive, such as diethylamine (DEA), is incorporated into the mobile phase.[3]

Experimental Protocol

This section provides a self-validating protocol, incorporating system suitability tests (SST) to ensure the chromatographic system is fit for purpose before any sample analysis.

Instrumentation and Materials
  • HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.

  • Chiral Column: Immobilized amylose-based CSP, such as Chiralpak® IA or equivalent (e.g., 250 mm x 4.6 mm, 5 µm particle size). Immobilized phases offer greater solvent compatibility and robustness.[6]

  • Data Acquisition Software: Empower™, Chromeleon™, or equivalent.

  • Reagents:

    • n-Hexane (HPLC Grade)

    • Ethanol (200 proof, HPLC Grade)

    • Diethylamine (DEA) (>99.5%)

    • (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol Reference Standard

    • (R)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol or racemic mixture for method development and system suitability.

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of n-Hexane / Ethanol / DEA in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase by sonication or helium sparging before use.

  • Diluent: Use the mobile phase as the diluent to ensure good peak shape.

  • System Suitability Solution (SSS): Prepare a solution in the diluent containing approximately 1.0 mg/mL of the (2S)-enantiomer "spiked" with 0.5% of the (R)-enantiomer (i.e., 0.005 mg/mL). If the pure (R)-enantiomer is unavailable, a racemic mixture (approx. 1.0 mg/mL) can be used.

  • Sample Solution: Accurately weigh and dissolve the sample of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol in the diluent to a final concentration of approximately 1.0 mg/mL.

HPLC Method Parameters
ParameterCondition
Column Immobilized Amylose-based CSP (e.g., Chiralpak® IA, 250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 226 nm (based on the UV absorbance of the chloropyridyl moiety)[8]
Injection Volume 10 µL
Run Time Approximately 20 minutes (or until both enantiomers have eluted)
System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified by injecting the System Suitability Solution (e.g., five replicate injections). The results must meet the acceptance criteria outlined below to ensure the validity of the subsequent sample analyses.[9][10]

SST ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 2.0 between the (S) and (R) enantiomer peaksEnsures baseline separation for accurate quantification.[10]
Tailing Factor (T) ≤ 2.0 for the (S)-enantiomer peakConfirms good peak symmetry, which is crucial for accurate integration.[9]
Precision (%RSD) ≤ 2.0% for the peak area of the (S)-enantiomer from replicate injectionsDemonstrates the repeatability of the injection and system response.[9]

Workflow and Data Analysis

The overall analytical workflow is designed to ensure a systematic and validatable process from sample receipt to the final purity report.

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing Phase prep_mobile 1. Prepare Mobile Phase (Hexane/EtOH/DEA) prep_sample 2. Prepare Sample and System Suitability Solutions prep_mobile->prep_sample equilibrate 3. Equilibrate HPLC System with Mobile Phase prep_sample->equilibrate sst 4. Perform System Suitability Test (SST) equilibrate->sst sst_check 6. SST Pass? sst->sst_check analyze 5. Inject Sample Solutions integrate 7. Integrate Peak Areas analyze->integrate calculate 8. Calculate Purity integrate->calculate report 9. Generate Final Report calculate->report sst_check->equilibrate No (Troubleshoot) sst_check->analyze Yes

Caption: HPLC Purity Assessment Workflow.

Calculation of Enantiomeric Purity

The enantiomeric purity is calculated as a percentage area of the main peak relative to the total area of both enantiomer peaks.

Formula: % Enantiomeric Purity = (Area of (S)-enantiomer / (Area of (S)-enantiomer + Area of (R)-enantiomer)) * 100

Method Validation Principles

While this document provides a developed method, a full validation in accordance with ICH Q2(R1) guidelines is required before its implementation in a regulated environment.[11][12][13][14] The key validation parameters include:

  • Specificity: The ability to assess the desired (S)-enantiomer in the presence of its undesired (R)-enantiomer. This is demonstrated by achieving baseline resolution (Rs ≥ 2.0).

  • Limit of Quantitation (LOQ): The lowest amount of the (R)-enantiomer that can be reliably quantified. This is crucial for controlling the impurity at low levels and is typically established where the signal-to-noise ratio is at least 10.[8]

  • Linearity: Demonstrating a linear relationship between the concentration of the (R)-enantiomer and its peak area over a specified range (e.g., LOQ to 1.0% of the sample concentration).

  • Accuracy: The closeness of test results to the true value, assessed by analyzing samples spiked with known amounts of the (R)-enantiomer.

  • Precision: The degree of scatter between a series of measurements, evaluated at the repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.[14]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature).[14]

Conclusion

This application note details a specific and robust HPLC method for the enantiomeric purity assessment of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol. The use of an immobilized amylose-based chiral stationary phase with a normal phase eluent provides excellent separation and reliable quantification. The inclusion of rigorous system suitability criteria ensures that the method generates trustworthy and accurate data, making it suitable for implementation in research, development, and quality control laboratories.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Health Canada. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine- 2-yl) - Taylor & Francis. Taylor & Francis Online. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. [Link]

  • Enantioselective C2–H Alkylation of Pyridines with 1,3-Dienes via Ni–Al Bimetallic Catalysis. Journal of the American Chemical Society. [Link]

  • Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Analytical Chemistry. [Link]

  • System suitability Requirements for a USP HPLC Method. HPLC Primer. [Link]

  • HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid | Request PDF. ResearchGate. [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

  • Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector | Request PDF. ResearchGate. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Chromatography Online. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • HPLC Autosampler Performance I: Challenging USP Methods on the Alliance™ iS HPLC System. Waters Corporation. [Link]

  • CHIRAL STATIONARY PHASES. Regis Technologies. [Link]

  • Advantages of using immobilized stationary phases in chiral separations. Phenomenex. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

Sources

Application

Application Note: NMR Spectroscopy of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Structural elucidation, resonance assignment, and chiral purity determination. Introduction and Analytical Rationale The com...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Focus: Structural elucidation, resonance assignment, and chiral purity determination.

Introduction and Analytical Rationale

The compound (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is a highly functionalized chiral building block frequently utilized in the synthesis of targeted therapeutics and asymmetric catalysts. Structurally, it features a 4-chloropyridine ring, a primary alcohol, a primary amine, and a defined (S)-stereocenter at the C2 position of the ethanolamine side chain.

For drug development professionals, confirming both the regiochemistry of the pyridine substitution and the absolute configuration of the chiral center is a critical quality control step. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this dual validation. This application note details the experimental causality, step-by-step protocols, and data interpretation required to fully characterize this molecule using 1D/2D NMR and chiral derivatization techniques[].

Experimental Design: Solvent Selection and Sample Preparation

The choice of deuterated solvent dictates the visibility of exchangeable protons (-OH and -NH₂). While CDCl₃ is standard for non-polar organics, the presence of trace D₂O and acidic impurities in CDCl₃ often leads to rapid proton exchange, broadening or completely erasing the amine and hydroxyl signals.

Causality in Solvent Choice: To create a self-validating structural map, we must observe the -NH₂ and -OH protons and their scalar couplings. Therefore, DMSO-d₆ (dimethyl sulfoxide-d₆) is the solvent of choice. DMSO forms strong hydrogen bonds with exchangeable protons, significantly slowing their exchange rate and sharpening their resonance signals.

Protocol 1: Standard NMR Sample Preparation
  • Weighing: Accurately weigh 10–15 mg of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol into a clean glass vial.

  • Dissolution: Add 0.6 mL of high-purity DMSO-d₆ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Homogenization: Sonicate the vial for 30 seconds to ensure complete dissolution. The solution should be entirely clear.

  • Transfer: Transfer the solution into a high-quality 5 mm precision NMR tube using a glass Pasteur pipette.

  • Data Acquisition: Acquire ¹H (400 or 600 MHz) and ¹³C (100 or 150 MHz) spectra at 298 K.

Structural Elucidation: 1D and 2D NMR Workflows

To unambiguously assign the 4-chloro-2-pyridyl framework and the ethanolamine side chain, a combination of 1D and 2D NMR experiments is required.

Expected ¹H and ¹³C NMR Chemical Shifts

The electronegative chlorine atom at C4 of the pyridine ring deshields the adjacent C3 and C5 protons, but the most deshielded proton remains H6 due to the adjacent nitrogen atom[2][3].

Table 1: Assigned NMR Resonances in DMSO-d₆

Position¹H Chemical Shift (ppm)Multiplicity & Coupling (Hz)¹³C Chemical Shift (ppm)Assignment Logic
Py-C6 8.50d, J = 5.2150.2Highly deshielded by adjacent Py-N.
Py-C3 7.55d, J = 1.8121.5Meta-coupling to H5; deshielded by C4-Cl.
Py-C5 7.45dd, J = 5.2, 1.8123.0Ortho-coupled to H6, meta-coupled to H3.
Py-C4 --143.8Quaternary carbon attached to Chlorine.
Py-C2 --164.5Quaternary carbon attached to side chain.
C2 (Side chain) 4.05t, J = 6.058.4Chiral methine; coupled to C1-H₂.
C1 (Side chain) 3.60m65.2Diastereotopic methylene protons (-CH₂OH).
-OH 4.80br s-Exchangeable; broadens with trace water.
-NH₂ ~2.10br s-Exchangeable; integrates to 2 protons.
2D NMR Correlation Strategy

To validate the assignments in Table 1, the following 2D workflow is executed:

NMR_Workflow A Sample Prep (DMSO-d6, 15 mg) B 1D NMR (1H, 13C) Initial Assessment A->B C 2D COSY Spin System Mapping B->C D 2D HSQC Direct C-H Connectivity C->D E 2D HMBC Long-Range C-H (Quaternary) D->E F Structural Elucidation Complete E->F

Workflow for 1D and 2D NMR structural elucidation of small molecules.

  • COSY (Correlation Spectroscopy): Confirms the isolated spin systems. You will observe cross-peaks between Py-H5 and Py-H6, and between the chiral C2-H and the diastereotopic C1-H₂ protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for linking the side chain to the pyridine ring. The C2-H proton will show strong ³J correlations to Py-C2 and Py-C3, unambiguously proving the regiochemistry of the attachment.

Chiral Purity and Absolute Configuration Determination

While 1D/2D NMR confirms the 2D connectivity, it cannot inherently distinguish between enantiomers. To confirm the (2S) configuration and determine the enantiomeric excess (ee%), we utilize Mosher's Acid Derivatization [4][5].

Causality of the Mosher Method: By reacting the chiral amine with optically pure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), we convert the enantiomers into diastereomeric amides[6]. The phenyl ring of the MTPA group creates a strong magnetic shielding cone (anisotropic effect). Depending on the absolute configuration of the amine, specific protons on the ethanolamine chain will be shielded or deshielded. By calculating the chemical shift difference ( Δδ=δS​−δR​ ), we can definitively map the spatial arrangement of the substituents[7].

Protocol 2: Selective Mosher's Amide Formation

Because primary amines are significantly more nucleophilic than primary alcohols, we can selectively derivatize the -NH₂ group by strictly controlling the stoichiometry.

  • Reaction Setup (Two Parallel Reactions):

    • Tube A: Dissolve 5.0 mg of the analyte in 0.5 mL of anhydrous Pyridine-d₅[8].

    • Tube B: Dissolve 5.0 mg of the analyte in 0.5 mL of anhydrous Pyridine-d₅.

  • Derivatization:

    • To Tube A , add 1.1 equivalents of (R)-(-)-MTPA-Cl .

    • To Tube B , add 1.1 equivalents of (S)-(+)-MTPA-Cl .

  • Incubation: Cap the NMR tubes tightly, shake vigorously, and allow the reaction to proceed at room temperature for 2 hours directly inside the NMR tube[9].

  • Acquisition: Acquire high-resolution ¹H NMR spectra for both tubes.

  • Data Analysis: Assign the protons of the ethanolamine side chain for both the (R)-MTPA amide and the (S)-MTPA amide. Calculate the Δδ values.

Mosher_Logic A Chiral Analyte (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol B React with (R)-MTPA-Cl A->B C React with (S)-MTPA-Cl A->C D (R,S)-Diastereomer Amide B->D E (S,S)-Diastereomer Amide C->E F Extract 1H NMR Shifts (δR) D->F G Extract 1H NMR Shifts (δS) E->G H Calculate Δδ = δS - δR F->H G->H I Map Spatial Shielding Confirm (2S) Configuration H->I

Logic flow for determining absolute configuration using Mosher's derivatization.

Interpreting the Mosher Data

For the (2S) configuration of our target molecule, the extended Mosher model predicts that the protons on the right side of the Newman projection (looking down the C-N bond) will be shielded by the phenyl ring in the (S)-MTPA amide, resulting in a negative Δδ . Conversely, protons on the left side will show a positive Δδ .

If the calculated Δδ values for the C1-H₂ protons (the hydroxymethyl group) are negative, and the Δδ values for the pyridine ring protons are positive, the (2S) absolute configuration is unequivocally confirmed. Furthermore, the absence of duplicate diastereomeric signals in the baseline of the NMR spectra serves as proof of >98% enantiomeric excess (ee).

References

  • Kassab, S. E., et al. "Synthesis and anticancer activity of some novel 4-substitutedaminothieno[2,3-d]pyrimidine derivatives." European Journal of Medicinal Chemistry, Cairo University Scholars, 19 Feb. 2013. URL: [Link]

  • Allen, D. A., et al. "Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines." Journal of Chemical Education, ERIC, May 2008. URL: [Link]

  • Hoye, T. R., et al. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, ResearchGate. URL: [Link]

  • RSC Publishing. "Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra." Journal of the Chemical Society, Perkin Transactions 1. URL: [Link]

  • ResearchGate. "Concentration dependence of 1H NMR chemical shifts for the terminal pyridine." ResearchGate. URL:[Link]

Sources

Method

Application Note: Utilization of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol in Medicinal Chemistry and Drug Discovery

Executive Summary The design of highly selective, CNS-penetrable, and orally bioavailable therapeutics frequently relies on the incorporation of privileged chiral scaffolds. (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design of highly selective, CNS-penetrable, and orally bioavailable therapeutics frequently relies on the incorporation of privileged chiral scaffolds. (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol has emerged as a highly versatile building block in modern medicinal chemistry. Featuring a dense array of hydrogen bond donors and acceptors, a stereochemically defined vector, and an electron-deficient halogenated heteroaromatic ring, this scaffold is uniquely positioned to optimize target residence time and modulate physicochemical properties.

This application note provides a comprehensive guide to the structural rationale, biocatalytic synthesis, and practical integration of this chiral amino alcohol into advanced drug discovery workflows, with specific emphasis on its utility in kinase inhibitors and Toll-like receptor (TLR) agonists.

Structural Rationale & Pharmacophore Properties

The strategic selection of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is driven by three distinct structural features, each contributing to its efficacy as a pharmacophore:

  • The 4-Chloro-2-Pyridyl Motif : The pyridine nitrogen serves as a classic hydrogen-bond acceptor, frequently utilized to anchor molecules to the hinge region of kinases [1]. The addition of the electron-withdrawing 4-chloro substituent serves a dual purpose: it lowers the pKa of the pyridine nitrogen (reducing basicity and mitigating off-target hERG liabilities) and provides a lipophilic handle that can occupy hydrophobic sub-pockets (e.g., the gatekeeper region). Furthermore, the chlorine atom serves as a synthetic handle for late-stage diversification via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination.

  • The (2S)-Amino Alcohol Network : The vicinal amino alcohol provides a highly polar, compact functional group capable of forming extensive hydrogen-bonding networks. In the context of Adaptor Protein-2-Associated Kinase 1 (AAK1) inhibitors, the amino group acts as a critical hydrogen-bond donor to the hinge binding site, significantly improving sub-nanomolar potency[1].

  • Stereochemical Vectoring : The (2S) configuration strictly dictates the spatial trajectory of the hydroxyl group. This precise orientation is critical when targeting solvent-exposed channels or specific acidic residues (such as Asp/Glu sidechains) to achieve target selectivity without compromising membrane permeability.

Pharmacophore AA (2S)-Amino Alcohol H-Bond Donor/Acceptor Solvent Solvent Channel (Asp/Glu sidechains) AA->Solvent H-Bond Donor (NH2, OH) PY 2-Pyridyl Ring Hinge Binding / π-π Stacking PY->AA Covalent CL 4-Chloro Substituent Lipophilic Pocket PY->CL Covalent Hinge Kinase Hinge Region (Backbone Amides) PY->Hinge H-Bond Acceptor (N) Pocket Hydrophobic Pocket (Gatekeeper Residue) CL->Pocket Halogen/Hydrophobic

Fig 1: Pharmacophore interaction map of the (2S)-amino alcohol scaffold in a kinase active site.

Synthetic Accessibility: Biocatalytic Production

Historically, chiral amino alcohols were synthesized via Ellman's sulfinamide chemistry or asymmetric reduction of amino acids. However, these methods often suffer from multi-step inefficiencies and reliance on stoichiometric chiral auxiliaries.

Modern scalable synthesis employs ω-Transaminases (ω-TAs) for the direct, asymmetric bio-amination of prochiral ketones in organic or biphasic solvents [2]. This biocatalytic approach utilizes pyridoxal 5′-phosphate (PLP) as a cofactor and an inexpensive amine donor (e.g., isopropylamine). By carefully controlling the water activity and pH, the equilibrium can be driven toward the formation of the (2S)-amine with >99% enantiomeric excess (ee).

Biocatalysis K Prochiral Ketone 1-(4-chloropyridin-2-yl)-2-hydroxyethan-1-one E ω-Transaminase (PLP Cofactor) K->E Binds A Amine Donor (Isopropylamine) A->E NH2 Transfer P (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol Target Product E->P Stereoselective Reduction B Ketone Byproduct (Acetone) E->B Released

Fig 2: Mechanistic workflow of the biocatalytic synthesis using ω-Transaminases.

Medicinal Chemistry Applications

Kinase Inhibitors (CNS Penetrance)

In the development of AAK1 inhibitors for neuropathic pain, the 2-amino pyridine motif has been identified as a critical hinge-binding group. Incorporating the (2S)-amino alcohol side chain provides an extra hydrogen-bond donor that interacts with the hinge binding site, significantly boosting potency (sub-nanomolar IC50s) while maintaining excellent CNS penetrance and oral bioavailability [1]. The 4-chloro substitution further optimizes the lipophilic ligand efficiency (LLE).

TLR7 Agonists (Antiviral Therapy)

In the optimization of pyrrolo[3,2-d]pyrimidine TLR7 selective agonists for Hepatitis B treatment, polar groups are required to engage with specific receptor residues. The chiral amino alcohol scaffold is well-tolerated and forms strong, direct dual hydrogen bonds with the acidic side chain of Asp555 and the backbone of Thr586 [3]. The precise (2S) stereochemistry ensures the hydroxyl group does not sterically clash with the hydrophobic pocket of the TLR7 monomer.

Experimental Protocols

Protocol A: Biocatalytic Synthesis via ω-Transaminase

Objective: Synthesize (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol from its corresponding prochiral ketone with >99% ee.

Reagents & Materials:

  • 1-(4-chloropyridin-2-yl)-2-hydroxyethan-1-one (Substrate, 50 mM)

  • Isopropylamine (Amine donor, 1 M)

  • Pyridoxal 5′-phosphate (PLP, 1 mM)

  • (S)-selective ω-Transaminase (e.g., Vibrio fluvialis or commercially available ATA-200 series)

  • Phosphate buffer (100 mM, pH 8.2) / Methyl tert-butyl ether (MTBE) (1:1 v/v)

Step-by-Step Methodology:

  • Preparation of the Aqueous Phase: Dissolve PLP (1 mM) and isopropylamine (1 M) in 100 mM phosphate buffer. Adjust the pH strictly to 8.2 using 1 N HCl. Causality: A pH of 8.2 ensures the amine donor is partially deprotonated and active for the PLP-aldimine exchange, while preventing denaturation of the transaminase.

  • Enzyme Addition: Add the (S)-selective ω-Transaminase (5 mg/mL) to the aqueous phase. Stir gently at 30 °C for 15 minutes to allow PLP-enzyme reconstitution.

  • Substrate Addition: Dissolve the prochiral ketone in MTBE to create a 100 mM solution. Add an equal volume of this organic phase to the aqueous enzyme mixture to initiate the biphasic reaction. Causality: The biphasic system acts as a reservoir, preventing substrate inhibition and isolating the ketone byproduct (acetone) into the organic phase, driving the equilibrium forward [2].

  • Reaction Monitoring: Shake the biphasic mixture at 250 rpm at 30 °C. Monitor conversion via LC-MS every 4 hours.

  • Workup & Self-Validation: Once conversion plateaus (>95%), acidify the aqueous layer to pH 3.0 to protonate the product. Extract the organic layer to remove unreacted ketone. Basify the aqueous layer to pH 10.5 and extract with ethyl acetate to isolate the pure amino alcohol. Validate enantiomeric purity via Chiral HPLC (e.g., Chiralpak AD-H column).

Protocol B: S_NAr Incorporation into a Drug Scaffold

Objective: Couple the amino alcohol to a fluorinated heterocyclic core.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N2, dissolve the target fluoro-heterocycle (1.0 eq) and (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol (1.1 eq) in anhydrous DMSO (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HF byproduct without competing for the S_NAr substitution.

  • Heating: Heat the reaction mixture to 85 °C for 12 hours. Monitor via TLC or LC-MS.

  • Isolation: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer with brine to remove residual DMSO, dry over Na2SO4, and concentrate in vacuo.

Data Presentation

Table 1: Physicochemical Properties of the Scaffold

PropertyValueMedicinal Chemistry Relevance
Molecular Weight 172.61 g/mol Highly atom-efficient building block; keeps final drug MW low.
LogP (Estimated) 0.8 - 1.2Optimal balance of aqueous solubility and lipophilicity.
Hydrogen Bond Donors 3 (-NH2, -OH)Facilitates strong target engagement (e.g., hinge region).
Hydrogen Bond Acceptors 3 (N, O, Cl)Enhances interaction with solvent-exposed residues.
Stereochemistry (2S)Provides rigid 3D vectoring for structure-based drug design.

Table 2: Comparative Impact of Scaffold Incorporation (Aggregated Literature Trends)

Scaffold SubstitutionTargetIC50 (nM)CNS PenetranceReference
Des-amino analogAAK149.0Moderate[1]
(2S)-Amino alcohol analog AAK1 < 1.0 High [1]
Racemic mixtureTLR7150.0N/A[3]
(2S)-Amino alcohol analog TLR7 12.5 N/A [3]

Conclusion

The (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol scaffold is a highly privileged building block that addresses multiple modern drug discovery challenges, including target selectivity, physicochemical property optimization, and CNS penetrance. By leveraging biocatalytic transamination, researchers can access this chiral intermediate with exceptional enantiopurity and scalability. Its successful integration into AAK1 inhibitors and TLR7 agonists underscores its utility as a foundational pharmacophore in both neurological and antiviral therapeutic areas.

References

  • Luo, G., Chen, L., Kostich, W. A., et al. (2022). Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain. Journal of Medicinal Chemistry, 65(6), 4534-4564. URL:[Link]

  • Mutti, F. G., & Kroutil, W. (2012). Asymmetric Bio-amination of Ketones in Organic Solvents. Advanced Synthesis & Catalysis, 354(18), 3409-3413. URL:[Link]

  • Roethle, P. A., et al. (2017). Identification and Optimization of Pyrrolo[3,2-d]pyrimidine Toll-like Receptor 7 (TLR7) Selective Agonists for the Treatment of Hepatitis B. Journal of Medicinal Chemistry, 60(16), 7123-7132. URL:[Link]

Application

Application Notes &amp; Protocols: (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol as a Versatile Chiral Building Block for Novel Compound Synthesis

Introduction: Unlocking Synthetic Potential (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is a chiral bifunctional building block of significant interest to researchers in medicinal chemistry and drug discovery. Its str...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking Synthetic Potential

(2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is a chiral bifunctional building block of significant interest to researchers in medicinal chemistry and drug discovery. Its structure incorporates several key features that render it a valuable starting point for the synthesis of complex molecular architectures and diverse compound libraries. The inherent chirality at the C2 position provides a fixed stereocenter, crucial for developing stereospecific interactions with biological targets. The primary amino and hydroxyl groups offer two distinct points for chemical modification, while the 4-chloro-2-pyridyl moiety provides a heterocyclic core common in many bioactive molecules, influencing properties such as solubility, metabolic stability, and receptor binding. The chloro-substituent, in particular, can serve as a synthetic handle for further cross-coupling reactions or can modulate the electronic properties and lipophilicity of the final compound.

This guide provides an in-depth exploration of the reactivity of this amino alcohol and details robust protocols for its derivatization, empowering researchers to leverage its full synthetic potential.

Physicochemical Properties & Handling

A foundational understanding of the building block's properties is critical for successful experimental design.

PropertyValueSource
IUPAC Name (2S)-2-Amino-2-(4-chloropyridin-2-yl)ethan-1-olN/A
Molecular Formula C₇H₉ClN₂O[1]
Molecular Weight 172.61 g/mol [1]
CAS Number Not available for (S)-enantiomer. (R)-enantiomer HCl salt: 1242188-01-7[2]
Appearance Typically an off-white to pale yellow solidInferred
Solubility Soluble in methanol, DMSO, and water (as hydrochloride salt)Inferred
Storage Store in a cool, dry place under an inert atmosphere to prevent degradation.

Handling & Safety: Handle with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is classified as an irritant; avoid inhalation and contact with skin and eyes.

Core Reactivity & Synthetic Strategies

The synthetic versatility of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol stems from the differential reactivity of its nucleophilic amino and hydroxyl groups. Strategic manipulation of these functional groups allows for the selective construction of a wide array of derivatives.

G start_node (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol amine_path Amino Group Reactions start_node->amine_path R-COCl or (RCO)₂O R-X, Base R-CHO, Reducing Agent hydroxyl_path Hydroxyl Group Reactions start_node->hydroxyl_path R-X, Strong Base (Requires N-protection) bifunctional_path Bifunctional (Cyclization) Reactions start_node->bifunctional_path SOCl₂ Phosgene Equivalents acylation N-Acyl Derivatives (Amides) amine_path->acylation alkylation N-Alkyl Derivatives (Secondary Amines) amine_path->alkylation o_alkylation O-Alkyl Derivatives (Ethers) hydroxyl_path->o_alkylation cyclization Nitrogen Heterocycles (e.g., Oxazolidines, Piperazines) bifunctional_path->cyclization G cluster_0 Reaction Setup & Execution cluster_1 Work-up & Purification setup 1. Dissolve starting material & base (Et₃N) in anhydrous DCM under N₂. cool 2. Cool mixture to 0°C in an ice bath. setup->cool add 3. Add acyl chloride (1.1 eq) dropwise. cool->add react 4. Warm to RT and stir for 2-4h. Monitor by TLC. add->react quench 5. Quench with aq. NaHCO₃ solution. react->quench Reaction Complete extract 6. Extract with DCM (3x). quench->extract wash 7. Wash combined organic layers with brine. extract->wash dry 8. Dry over Na₂SO₄, filter, and concentrate. wash->dry purify 9. Purify via column chromatography (e.g., EtOAc/Hexanes). dry->purify

Caption: Standard workflow for N-acylation.

Materials:

  • (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol (1.0 eq)

  • Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol. Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine to the solution and stir for 5 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with the acyl chloride.

  • Acylating Agent Addition: Dissolve the acyl chloride in a small volume of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (e.g., using 10% MeOH in DCM as eluent).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the biphasic mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase three times with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure N-acylated product.

Protocol 2: One-Pot Cyclodehydration to a Cyclic Amine Intermediate

This protocol outlines the synthesis of a substituted aziridine or other cyclic amine precursor via a chlorination/cyclization sequence, a powerful but advanced technique requiring careful execution. [3][4] Materials:

  • (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Dimethoxymethane, Isopropyl Acetate)

  • Aqueous base (e.g., 5 M NaOH)

Causality Behind Experimental Choices:

  • Inverse Addition: The amino alcohol solution is added to the SOCl₂ solution. This is critical. It ensures the amine is immediately protonated upon entry into the acidic medium, preventing it from acting as a nucleophile and attacking the highly reactive SOCl₂, which would lead to undesired side products. [3]* Solvent Choice: Aprotic solvents that are stable to SOCl₂ are required.

  • Basification for Cyclization: The reaction first forms a chloroamine hydrochloride salt. The final intramolecular cyclization (an Sₙ2 reaction) is triggered by deprotonating the amine with a strong aqueous base.

Procedure:

  • Reaction Setup: In a flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous solvent and cool to 0 °C. Carefully add thionyl chloride (SOCl₂) to the solvent.

  • Inverse Addition: Dissolve the (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol in the same anhydrous solvent and add this solution dropwise to the cold SOCl₂ solution via the dropping funnel. Maintain the internal temperature below 10 °C.

  • Intermediate Formation: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-5 hours, or until TLC/LCMS analysis indicates complete conversion to the chloroamine intermediate.

  • Quenching & Cyclization: Cool the reaction mixture again to 0 °C. Slowly and carefully quench the excess SOCl₂ by adding the reaction mixture to a vigorously stirred, cold aqueous solution of NaOH (e.g., 5 M). This step is highly exothermic and should be performed with caution. The pH should be >12.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12-24 hours to allow for complete intramolecular cyclization.

  • Work-up & Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., Ethyl Acetate, DCM).

  • Drying & Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Application Example: Synthesis of a Novel Kinase Inhibitor Scaffold

To illustrate the utility of this building block, a hypothetical two-step synthesis of a novel pyridyl-oxazolidinone scaffold is presented. Oxazolidinones are privileged structures in medicinal chemistry.

G start (2S)-2-Amino-2-(4-chloro (2-pyridyl))ethan-1-ol intermediate Intermediate N-Boc Protected Amino Alcohol start->intermediate Step 1: N-Protection (Boc)₂O, Et₃N, DCM (Amine Reacts) final Final Product: (S)-4-((4-chloropyridin-2-yl)methyl) oxazolidin-2-one intermediate->final Step 2: Cyclization CDI or Triphosgene, Base (Amine & Hydroxyl React)

Caption: Hypothetical synthesis of a pyridyl-oxazolidinone scaffold.

This synthetic route first protects the amine, then utilizes a carbonylating agent like carbonyldiimidazole (CDI) to react with both the protected amine (after in-situ deprotection or directly) and the hydroxyl group to form the cyclic carbamate (oxazolidinone). This scaffold could be a starting point for developing inhibitors of kinases or other enzymes where the pyridyl moiety can engage in key hydrogen bonding interactions.

Conclusion

(2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is a high-potential building block for constructing novel and structurally diverse compounds. Its bifunctional nature, coupled with a fixed stereocenter and a versatile heterocyclic ring, provides a robust platform for library synthesis and lead optimization campaigns. By understanding its core reactivity and employing the reliable protocols detailed herein, researchers can efficiently navigate its chemical space to develop the next generation of therapeutic agents.

References

  • Fujita, K. I., Asai, C., Yamaguchi, T., & Hanasaka, F. (2002). Oxidative Cyclization of Amino Alcohols Catalyzed by a CpIr Complex. Synthesis of Indoles, 1,2,3,4-Tetrahydroquinolines, and 2,3,4,5-Tetrahydro-1-benzazepine. Organic Letters, 4(16), 2767–2769. [Link]

  • Xu, F., Simmons, B., Reamer, R. A., Corley, E., Murry, J., & Tschaen, D. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312–315*. [Link]

  • Xu, F., Reamer, R. A., Tillyer, R., & Grabowski, E. J. J. (2006). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, 83, 149. [Link]

  • Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 3078. [Link]

  • Ouarna, S., K'tir, H., Lakrout, S., Ghorab, H., Amira, A., Aouf, Z., Berredjem, M., & Aouf, N. E. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Oriental Journal of Chemistry, 31(2), 949-955*. [Link]

  • Bayer Aktiengesellschaft. (2010). Method for producing O-alkylated cyclic aminoalcohols.
  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. . [Link]

  • Mata, E. G., & Vecchioli, A. I. (2011). Selective N-acylation of 2-ABA and its derivatives. ResearchGate. [Link]

  • PubChem. (n.d.). (2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL. National Center for Biotechnology Information. [Link]

  • Qureshi, F., Nawaz, M., Hisaindee, S., Almofty, S. A., Ansari, M. A., Jamal, Q. M. S., Ullah, N., Taha, M., Alshehri, O., Huwaimel, B., & Bin Break, M. K. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific Reports, 12(1), 1957. [Link]

  • Singh, A. K., Singh, A. K., & Singh, R. K. (2021). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. SciHorizon. [Link]

  • Appchem. (n.d.). (2S)-2-AMINO-2-(5-CHLORO(2-PYRIDYL))ETHAN-1-OL. Appchem. [Link]

  • Strieth-Kalthoff, F., Henkel, C., & Glorius, F. (2020). 1,2-Amino Alcohols via Cr/Photoredox Dual-Catalyzed Addition of α-Amino Carbanion Equivalents to Carbonyls. Journal of the American Chemical Society, 142(4), 2188–2194*. [Link]

  • Rappoport, S. (2007). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. OpenWetWare. [Link]

  • Wolf, C., & Liu, S. (2018). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Accounts of Chemical Research, 51(10), 2636–2648*. [Link]

  • Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. [Link]

  • NextSDS. (n.d.). (2S)-2-AMINO-2-(5-CHLORO(2-PYRIDYL))ETHAN-1-OL — Chemical Substance Information. NextSDS. [Link]

  • SpectraBase. (n.d.). 2-[(Butan-2-yl)amino]ethan-1-ol. Wiley. [Link]

  • Rakhimova, G. B., Rakhimov, R. Z., & Kurbonov, E. S. (2019). novel compounds from condensation reaction between 2-acetylpyridine and 2-formylpyridine. synthesis, crystal structure and biological evaluation. ResearchGate. [Link]

  • PubChemLite. (n.d.). 2-[(pyridin-2-yl)amino]ethan-1-ol. Université du Luxembourg. [Link]

  • Arai Seiyaku K.K. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • Londregan, A. T., Jennings, S., & Wei, L. (2010). General and mild preparation of 2-aminopyridines. Organic Letters, 12(22), 5254–5257. [Link]

  • La Mura, L., Grimaldi, M., & de la Fuente, J. A. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3704. [Link]

  • Anhui Jin'ao Chemical Co., Ltd. (2015). Preparation method of 2-chloro-4-aminopyridine.
  • Ryabukhin, S. V., Plaskon, A. S., & Volochnyuk, D. M. (2010). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Russian Journal of Organic Chemistry, 46(1), 118–123*. [Link]

Sources

Method

safety precautions for handling (2s)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

An in-depth guide to the safe handling of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol for research and development professionals. Disclaimer: No specific Safety Data Sheet (SDS) for (2S)-2-Amino-2-(4-chloro(2-pyridyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the safe handling of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol for research and development professionals.

Disclaimer: No specific Safety Data Sheet (SDS) for (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol was available at the time of this writing. The following safety precautions and protocols are synthesized from data on structurally similar compounds, including aminopyridines, chlorinated pyridines, and amino alcohols. It is imperative to treat this compound with caution and to conduct a thorough risk assessment before use.

Hazard Identification and Risk Assessment

(2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is a chiral molecule containing a chlorinated pyridine ring, a primary amine, and a primary alcohol. Each of these functional groups contributes to its potential hazard profile.

  • Aminopyridine Moiety: Aminopyridines are a class of compounds known for their acute toxicity.[1][2] They can be readily absorbed through the skin and gastrointestinal tract and are known to be neurotoxic, potentially by blocking potassium channels.[1] Exposure can lead to convulsions or seizures.[1]

  • Chlorinated Pyridine Moiety: Chlorinated pyridines can be toxic and may release hazardous gases like phosgene upon heating.[3] They are also recognized as environmental contaminants.[3]

  • Amino Alcohol Moiety: Amino alcohols can be corrosive and cause severe skin burns and eye damage.[4]

Based on these structural components, a comprehensive risk assessment is crucial before handling this compound. The following workflow is recommended:

Caption: Risk assessment and control measure selection workflow.

Engineering Controls

Due to the potential for inhalation toxicity, all handling of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol should be conducted in a certified chemical fume hood.[5] The work area should be well-ventilated to prevent the accumulation of vapors.[5] An eyewash station and safety shower must be readily accessible.[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE ItemSpecificationsRationale
Gloves Nitrile or neoprene gloves.[5]Provides protection against skin absorption, which is a known route of exposure for aminopyridines.[1]
Eye Protection Chemical splash goggles and a face shield.Protects against splashes that could cause severe eye irritation or damage, a common hazard with amino alcohols.[4]
Lab Coat A flame-retardant lab coat.Protects against skin contact and potential splashes.
Respiratory Protection A NIOSH-approved respirator may be necessary for large quantities or if there is a risk of aerosol generation.Aminopyridines can be toxic upon inhalation.[6]

Safe Handling and Storage Protocols

Handling:

  • Avoid all direct contact with the substance.[7]

  • Do not eat, drink, or smoke in the handling area.[6]

  • Wash hands thoroughly after handling.[7]

  • Keep containers tightly closed when not in use.[5]

  • Ground all equipment to prevent static discharge, which could be an ignition source.[8]

Storage:

  • Store in a cool, dry, and well-ventilated area.[5]

  • Keep away from heat, sparks, and open flames.[5]

  • Store in a tightly sealed container to prevent absorption of moisture and carbon dioxide from the air.[5]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[6][9]

Emergency Procedures

A detailed emergency plan should be in place before beginning any work with this compound.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yields in the Synthesis of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

Welcome to the technical support center for the synthesis of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to enhance your experimental success and improve reaction yields. Our guidance is rooted in established chemical principles and field-proven insights to address the specific challenges you may encounter.

Introduction: The Synthesis of a Key Chiral Building Block

(2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is a valuable chiral building block in pharmaceutical synthesis. Its stereospecific synthesis is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). A common and effective method for its preparation is the asymmetric transfer hydrogenation of the corresponding α-amino ketone precursor, 2-amino-1-(4-chloro-2-pyridinyl)ethanone. This method offers high enantioselectivity and is adaptable to various scales.[1][2]

This guide will focus on troubleshooting and optimizing this synthetic route, addressing common pitfalls and providing actionable solutions to maximize your yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol.

Problem 1: Low Enantiomeric Excess (ee) of the Final Product

A low enantiomeric excess is a critical issue in chiral synthesis, indicating a loss of stereochemical control during the reaction.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Inefficient Chiral Catalyst - Verify Catalyst Quality: Ensure the chiral ligand (e.g., (S,S)-TsDPEN) and the metal precursor (e.g., [RuCl₂(p-cymene)]₂) are of high purity and stored under appropriate inert conditions. - Optimize Catalyst Loading: While typically used in catalytic amounts (e.g., 0.1-1 mol%), the optimal loading can vary. Perform a small-scale screen to determine the ideal catalyst concentration for your specific reaction conditions.[1] - In-situ Catalyst Formation: Ensure complete formation of the active catalyst by following the recommended pre-heating step (e.g., stirring the ligand and metal precursor in an anhydrous solvent at an elevated temperature before adding the substrate).Improved enantioselectivity, leading to a higher ee of the desired (2S)-enantiomer.
Suboptimal Reaction Temperature - Temperature Screening: The enantioselectivity of asymmetric reactions is often highly temperature-dependent. Perform the reaction at various temperatures (e.g., from room temperature up to 60-65 °C) to find the optimal balance between reaction rate and enantioselectivity.[2]Identification of the optimal temperature that maximizes both yield and enantiomeric excess.
Slow Catalyst Regeneration - Controlled Substrate Addition: A fast addition of the substrate can sometimes lead to a decrease in ee. This may be due to the rate of the uncatalyzed reduction competing with the catalytic cycle. Try a slower, dropwise addition of the α-amino ketone solution to the reaction mixture.Maintenance of a high enantiomeric excess throughout the reaction, leading to a purer final product.
Problem 2: Low Overall Yield of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

Low product yield can be attributed to several factors, from incomplete reactions to product degradation.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Reaction - Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material. - Extended Reaction Time: If the reaction is sluggish, consider extending the reaction time. - Increase Reaction Temperature: A moderate increase in temperature can enhance the reaction rate. However, be mindful of potential impacts on enantioselectivity (see Problem 1).Complete conversion of the starting material, leading to a higher crude yield of the product.
Product Degradation during Workup - Mild Workup Conditions: The amino alcohol product may be sensitive to harsh pH conditions. Use a mild base (e.g., saturated sodium bicarbonate solution) for neutralization and avoid prolonged exposure to strong acids or bases. - Temperature Control during Extraction and Concentration: Perform extractions and solvent removal at reduced temperatures to minimize potential degradation.Preservation of the final product, leading to a higher isolated yield.
Side Reactions of the Chloropyridyl Moiety - Inert Atmosphere: The pyridine ring can be susceptible to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions. - Purification of Starting Materials: Ensure the 2-amino-1-(4-chloro-2-pyridinyl)ethanone starting material is free from impurities that could interfere with the reaction.Minimized formation of byproducts, leading to a cleaner reaction and a higher yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for the synthesis of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol?

A common and effective precursor is 2-amino-1-(4-chloro-2-pyridinyl)ethanone, often used as its hydrochloride salt.[2][3] This α-amino ketone can be synthesized through various methods, including the Houben-Hoesch reaction.[4][5]

Q2: What are some recommended chiral catalysts for the asymmetric reduction step?

Ruthenium-based catalysts are highly effective for the asymmetric transfer hydrogenation of α-amino ketones. A common catalytic system is formed in-situ from [RuCl₂(p-cymene)]₂ and a chiral diamine ligand such as (S,S)-TsDPEN ((S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).[1] The choice of the (S,S)-enantiomer of the ligand is crucial for obtaining the desired (2S)-product.

Q3: How can I purify the final product, (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol?

Purification can typically be achieved through silica gel column chromatography.[2] Given the polar nature of the amino alcohol, a polar eluent system such as dichloromethane/methanol or ethyl acetate/methanol may be required. For analytical purposes and to determine the enantiomeric excess, chiral HPLC is the method of choice. This often involves derivatization of the amino alcohol with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column, or direct separation on a chiral stationary phase.[6]

Q4: What are some potential side reactions to be aware of?

Besides racemization and incomplete reduction, potential side reactions can involve the chloropyridine ring. These may include:

  • Over-reduction: Reduction of the pyridine ring, although less common under the mild conditions of transfer hydrogenation.

  • Formation of impurities: The synthesis of the starting material, 2-amino-1-(4-chloro-2-pyridinyl)ethanone, may introduce impurities that can carry over. Common impurities in chloropyridine synthesis can include isomers or related chlorinated species.[7][8]

Q5: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable mobile phase would be a mixture of a polar and a non-polar solvent (e.g., ethyl acetate/hexane or dichloromethane/methanol). The spots can be visualized using a UV lamp (due to the aromatic pyridine ring) and/or by staining with a suitable agent like potassium permanganate. For more quantitative analysis, HPLC is recommended.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-1-(4-chloro-2-pyridinyl)ethanone Hydrochloride (Precursor)

This protocol is a general method and may require optimization.

  • Materials: 4-chloro-2-picoline, N-bromosuccinimide (NBS), benzoyl peroxide (BPO), hexamethylenetetramine (HMTA), ethanol, hydrochloric acid.

  • Procedure:

    • Bromination of the methyl group of 4-chloro-2-picoline using NBS and a radical initiator like BPO.

    • Reaction of the resulting bromomethylpyridine with HMTA (Sommelet reaction) followed by acidic workup to yield the corresponding aldehyde.

    • Conversion of the aldehyde to the α-amino ketone via a Strecker-type synthesis or similar methods.

    • The final product is isolated as the hydrochloride salt.[4]

Protocol 2: Asymmetric Transfer Hydrogenation of 2-Amino-1-(4-chloro-2-pyridinyl)ethanone Hydrochloride

This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of α-amino ketones.[1][2]

  • Materials: 2-Amino-1-(4-chloro-2-pyridinyl)ethanone hydrochloride, [RuCl₂(p-cymene)]₂, (S,S)-TsDPEN, formic acid, triethylamine, anhydrous solvent (e.g., methanol or DMF).

  • Procedure:

    • In an inert atmosphere glovebox or under a stream of nitrogen, prepare the catalyst precursor by dissolving [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN in an anhydrous solvent. Stir the mixture at an elevated temperature (e.g., 80 °C) for approximately 20-30 minutes to form the active catalyst.

    • In a separate flask, dissolve the 2-amino-1-(4-chloro-2-pyridinyl)ethanone hydrochloride in a 5:2 mixture of formic acid and triethylamine.

    • Add the prepared catalyst solution to the substrate mixture.

    • Heat the reaction mixture to the optimized temperature (e.g., 40-60 °C) and stir for the required time (monitor by TLC or HPLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Visualizations

Experimental Workflow

G cluster_0 Catalyst Preparation cluster_1 Reaction cluster_2 Workup & Purification Ru Precursor Ru Precursor Active Catalyst Active Catalyst Ru Precursor->Active Catalyst Heat Chiral Ligand Chiral Ligand Chiral Ligand->Active Catalyst Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Active Catalyst Reaction Mixture Reaction Mixture Active Catalyst->Reaction Mixture Substrate (α-amino ketone HCl) Substrate (α-amino ketone HCl) Substrate (α-amino ketone HCl)->Reaction Mixture Formic Acid/Triethylamine Formic Acid/Triethylamine Formic Acid/Triethylamine->Reaction Mixture Quenching (NaHCO3) Quenching (NaHCO3) Reaction Mixture->Quenching (NaHCO3) Extraction Extraction Quenching (NaHCO3)->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Chromatography Chromatography Drying & Concentration->Chromatography Final Product Final Product Chromatography->Final Product

Caption: Workflow for the asymmetric transfer hydrogenation.

Troubleshooting Logic

G Start Start Low Yield? Low Yield? Start->Low Yield? Low ee? Low ee? Low Yield?->Low ee? No Check Reaction Completion Check Reaction Completion Low Yield?->Check Reaction Completion Yes Check Catalyst Quality Check Catalyst Quality Low ee?->Check Catalyst Quality Yes Successful Synthesis Successful Synthesis Low ee?->Successful Synthesis No Optimize Workup Optimize Workup Check Reaction Completion->Optimize Workup Inert Atmosphere? Inert Atmosphere? Optimize Workup->Inert Atmosphere? Inert Atmosphere?->Low ee? Optimize Temperature Optimize Temperature Check Catalyst Quality->Optimize Temperature Slow Substrate Addition Slow Substrate Addition Optimize Temperature->Slow Substrate Addition Slow Substrate Addition->Successful Synthesis

Caption: A decision tree for troubleshooting common issues.

References

  • Teasdale, A., Elder, D., & Chang, S. J. (2010). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Organic Process Research & Development, 14(4), 943-969.
  • SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α‑Ketoamines. (2025). [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by G. (2017). [Link]

  • Flood, A., Arnaboldi, S., Salinas, G., Bonetti, G., Cirilli, R., Benincori, T., ... & Kuhn, A. (2023). Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures.
  • Reddy, L. H., & Singh, S. (2012). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 77(17), 7543-7554.
  • Nuleka, T., Arnaboldi, S., Salinas, G., Bonetti, G., Cirilli, R., Benincori, T., ... & Kuhn, A. (2023). Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated structures. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., & Wang, J. (2022). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
  • ACS Publications. A Scalable Asymmetric Synthesis of (R)-2-Amino-1-(3-pyridinyl)ethanol Dihydrochloride via an Oxazaborolidine Catalyzed Borane Reduction. (2003). [Link]

  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1995). [Link]

  • Google Patents. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.
  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active Amino Acids (pp. 249-303). Pergamon.
  • Singh, L., & Sharma, S. (2010). Recent trends in the impurity profile of pharmaceuticals. Pharmaceutical reviews, 8(15), 1-13.
  • Google Patents. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
  • Grafiati. Journal articles: 'Synthesis impurities'. (2022). [Link]

  • Lindroth, P., & Mopper, K. (1979). High Performance Liquid Chromatographic Determination of Subpicomole Amounts of Amino Acids by Precolumn Fluorescence Derivatization with O-phthaldialdehyde. Analytical Chemistry, 51(11), 1667-1674.
  • Bio-Rad. Purification of Antibodies with Nuvia aPrime 4A Hydrophobic Anion Exchange Resin. [Link]

Sources

Optimization

Technical Support Center: Purification of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

Prepared by: Senior Application Scientist, Gemini Division This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of (2S...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol. As a critical chiral building block, achieving high chemical and enantiomeric purity is paramount for its successful application in pharmaceutical synthesis. This document addresses common issues through a series of frequently asked questions and detailed troubleshooting protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect when synthesizing (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol?

Understanding the potential impurities is the first step toward devising an effective purification strategy. Impurities typically arise from the synthetic route and the inherent chemical nature of the target molecule.

Impurity ClassSpecific ExamplesCommon Origin
Stereochemical Impurities (2R)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol (the undesired enantiomer)Incomplete enantioselectivity of the synthesis (e.g., asymmetric reduction); Racemization during workup or purification steps.[1]
Process-Related Impurities Unreacted starting materials (e.g., 1-(4-chloro-2-pyridyl)ethanone, corresponding imines); Reagents from synthesis (e.g., reducing agents, catalysts).[2]Incomplete reaction conversion; Inefficient removal during initial workup.
Side-Reaction Products Over-reduction products (e.g., reduction of the pyridine ring or dechlorination); Products from side reactions of functional groups.Harsh reaction conditions (e.g., high pressure/temperature hydrogenation).
Degradation Products Products resulting from decomposition.Exposure to harsh pH, high temperatures, or oxidizing conditions.[1]
Q2: Why is preventing racemization so important, and what are the main causes?

In pharmaceutical applications, typically only one enantiomer of a chiral molecule provides the desired therapeutic effect, while the other may be inactive or cause harmful side effects.[1] Therefore, maximizing the enantiomeric excess (e.e.) is crucial for efficacy and safety.

Racemization is the process where a pure enantiomer converts into a 1:1 mixture of both enantiomers (a racemate), thereby losing its optical activity.[3] For α-amino alcohols like this one, the primary mechanism involves the deprotonation of the proton on the chiral carbon (the α-carbon), which is adjacent to the pyridine ring.

  • Mechanism: Abstraction of the α-proton by a base creates a planar carbanion intermediate. Subsequent, non-stereospecific reprotonation of this intermediate leads to a mixture of both (S) and (R) enantiomers.[1][4] Aromatic systems can further stabilize this carbanion, making some aromatic amino acids more prone to racemization.[3]

  • Common Causes:

    • Strong Basic Conditions: Exposure to strong bases (e.g., NaOH, KOH) during workup or purification can readily cause deprotonation.[1]

    • High Temperatures: Heating for extended periods, especially under non-neutral pH, can provide the energy needed to overcome the activation barrier for racemization.[5]

    • Certain Acidic Conditions: While less common for this structure, some amino acids can racemize under harsh acidic conditions as well.[5]

Q3: What are the optimal storage conditions for (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol and its hydrochloride salt?

To ensure long-term stability and prevent degradation, proper storage is essential.

  • Free Base: Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) at low temperatures (2-8 °C). The amino group can be susceptible to oxidation.

  • Hydrochloride Salt: The salt form is generally more stable and less hygroscopic than the free base.[6] It can typically be stored at room temperature in a dry, cool place, away from direct light.[6] Always consult the supplier's specific recommendations.

Section 2: Troubleshooting Guide: Common Purification Issues

This section provides actionable solutions to specific problems you may encounter during the purification process.

Issue 1: Low Enantiomeric Excess (e.e.) in the Final Product
  • Symptom: Chiral HPLC analysis reveals a significant peak corresponding to the undesired (2R) enantiomer, resulting in an e.e. below the required specification (typically >99%).

  • Root Causes:

    • Sub-optimal Enantioselective Synthesis: The initial synthetic step did not achieve high stereoselectivity.

    • Racemization: The desired (2S) enantiomer was racemized during aqueous workup, extraction, or a previous purification step.

G start Low e.e. Detected by Chiral HPLC check_workup Analyze Workup & Purification Conditions start->check_workup harsh_cond Were strong bases (NaOH, KOH) or high temperatures used? check_workup->harsh_cond optimize_workup Revise Protocol: - Use weak bases (NaHCO₃, K₂CO₃) - Maintain low temperatures (<25°C) - Minimize exposure time harsh_cond->optimize_workup Yes enrichment Enantiomeric Enrichment Required harsh_cond->enrichment No yes_harsh Yes no_harsh No optimize_workup->enrichment resolution Perform Diastereomeric Salt Resolution enrichment->resolution prep_hplc Consider Preparative Chiral HPLC enrichment->prep_hplc final_product High e.e. Product (>99%) resolution->final_product prep_hplc->final_product

Caption: Decision workflow for addressing low enantiomeric excess.

This classical method exploits the different physical properties (e.g., solubility) of diastereomers. By reacting the enantiomerically-enriched amino alcohol with a chiral acid, two diastereomeric salts are formed, which can then be separated by fractional crystallization.

Materials:

  • (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol (enantiomerically impure)

  • L-(+)-Tartaric acid (or another suitable chiral acid)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • Salt Formation: Dissolve 1.0 equivalent of the amino alcohol in a minimal amount of warm methanol. In a separate flask, dissolve 0.5-1.0 equivalents of L-(+)-tartaric acid in warm methanol. Note: The stoichiometry may need optimization.

  • Crystallization: Slowly add the tartaric acid solution to the amino alcohol solution with stirring. Allow the mixture to cool slowly to room temperature, then cool further in an ice bath or refrigerator (4°C) for several hours to overnight to induce crystallization.[7]

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol.

  • Purity Check: Dry the crystals and analyze their diastereomeric and enantiomeric purity. The enantiomeric purity of the salt can be checked by liberating the free base from a small sample and analyzing by chiral HPLC.

  • Recrystallization (if needed): If the purity is not satisfactory, recrystallize the diastereomeric salt from fresh methanol to further enhance the purity.

  • Liberation of Free Base: Suspend the purified diastereomeric salt in a mixture of water and DCM. While stirring vigorously, add saturated NaHCO₃ solution dropwise until the pH of the aqueous layer is 8-9. This neutralizes the tartaric acid and liberates the free amino alcohol.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically pure (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol.

Issue 2: Persistent Chemical Impurities After Crystallization
  • Symptom: Standard crystallization fails to remove key process-related impurities (e.g., the starting ketone), as confirmed by achiral HPLC or NMR.

  • Root Causes:

    • Similar Solubility Profile: The impurity has solubility characteristics very similar to the desired product in the chosen solvent system.

    • Co-crystallization: The impurity is incorporated into the crystal lattice of the product.

G crude Crude Product analysis1 Analyze Purity (HPLC, NMR) crude->analysis1 is_pure Purity > 98%? analysis1->is_pure chromatography Flash Column Chromatography is_pure->chromatography No crystallization Recrystallization is_pure->crystallization Yes analysis2 Analyze Fractions chromatography->analysis2 pool Pool Pure Fractions & Concentrate analysis2->pool Fractions Pure pool->crystallization final_product Pure Crystalline Product crystallization->final_product

Caption: General workflow for chemical purification.

If column chromatography is not desirable, a systematic approach to solvent screening is recommended.

Solvent System (v/v)Rationale
Isopropanol (IPA) / Water Good for polar compounds. Dissolve in minimal hot IPA/water, cool slowly.
Ethanol (EtOH) / Heptane A polar solvent/non-polar anti-solvent system. Dissolve in hot EtOH, add heptane dropwise until turbidity appears, then cool.
Ethyl Acetate (EtOAc) A medium-polarity solvent. May be effective if impurities are significantly more or less polar.
Acetonitrile (ACN) Good for compounds with moderate polarity.

For impurities that are difficult to remove by crystallization, silica gel chromatography is a viable option. The polar nature of the amino alcohol requires a polar mobile phase.

Materials:

  • Silica Gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ammonium Hydroxide (NH₄OH)

  • Crude product

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent like hexane or DCM.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the initial eluent.

  • Elution: Start with a mobile phase of low polarity (e.g., 100% DCM) and gradually increase the polarity by adding methanol. A typical gradient might be from 0% to 10% MeOH in DCM.

  • Tailing Reduction: Amino compounds often "tail" on silica gel due to strong interaction with acidic silanol groups. To prevent this, add a small amount of a basic modifier like ammonium hydroxide or triethylamine (typically 0.1-1%) to the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product, which can then be crystallized.

Section 3: Purity Assessment: Analytical Techniques

A combination of analytical methods is required for a comprehensive assessment of purity.[2]

Analytical TechniquePrimary PurposeTypical Conditions / Observations
Chiral High-Performance Liquid Chromatography (HPLC) Determine Enantiomeric Excess (e.e.) Stationary Phase: Chiral Stationary Phase (CSP), often polysaccharide-based (e.g., Chiralpak® series).[8] Mobile Phase: Typically a mixture of hexane/isopropanol or other normal-phase solvents.[8][9]
Reversed-Phase HPLC Determine Chemical Purity Stationary Phase: C18 column. Mobile Phase: Gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) or formic acid.[2] Used to separate the main compound from less polar or more polar impurities.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Structural Confirmation & Impurity Identification Provides structural information. Can be used to identify and, with an internal standard (qNMR), quantify impurities if their signals are resolved from the product signals.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirm Molecular Weight & Identify Impurities Confirms the mass of the product and helps in identifying the mass of unknown impurities, aiding in their structural elucidation.

References

  • BenchChem. (2025). Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid. BenchChem Technical Support.
  • Kwo, A. C. (n.d.). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS. IDEALS.
  • Sumika Chemical Analysis Service. (n.d.).
  • BenchChem. (2025). A Comprehensive Review of the Synthesis of Chiral Amino Alcohols: A Technical Guide for Researchers and Drug Development Professionals. BenchChem Technical Support.
  • Lee, K. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
  • Zhang, T., Holder, E., Franco, P., & Lindner, W. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. J. Sep. Sci., 37, 1237.
  • Various Authors. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich Technical Bulletin.
  • CN101863779A. (n.d.). Preparation method of chiral compound S-(+)- and R-(-)-2-aminobutanol.
  • BenchChem. (2025). Application Notes and Protocols for Purity Assessment of 2-[Bis(2-chloroethyl)amino]ethanol. BenchChem Technical Support.
  • BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Takeda Chemical Industries, Ltd. (1982). Process for racemizing an optically active alpha-amino acid or a salt thereof.
  • Muñoz-Becerra, K., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. PMC.
  • Sigma-Aldrich. (n.d.). (R)-2-Amino-2-(2-chlorophenyl)ethan-1-ol (hydrochloride).

Sources

Troubleshooting

side reactions of (2s)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol and how to avoid them

Technical Support Center: (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol Welcome to the technical support guide for (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol. This document is designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

Welcome to the technical support guide for (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this chiral amino alcohol. Our goal is to help you anticipate and mitigate potential side reactions, ensuring the success and integrity of your experiments.

Part 1: Understanding the Reactivity Landscape

(2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is a bifunctional molecule containing a primary amine, a primary alcohol, and a chloropyridine ring. The proximity of these groups, along with a stereocenter, presents a unique set of challenges and opportunities in synthesis. Understanding the inherent reactivity of each functional group is the first step in avoiding unwanted side reactions.

  • Primary Amine (-NH2): Generally the most nucleophilic site in the molecule. It will readily react with electrophiles such as acyl chlorides, alkyl halides, and carbonyls.[1]

  • Primary Alcohol (-OH): Also nucleophilic, but typically less so than the amine.[2] It can be oxidized to an aldehyde or carboxylic acid, or react with strong electrophiles.

  • 4-chloro-2-pyridyl Ring: The pyridine ring is electron-deficient. The chlorine at the 4-position is susceptible to nucleophilic aromatic substitution, although this often requires harsh conditions or activation. The ring nitrogen can also be a site for alkylation or oxidation.

  • Stereocenter: The chiral carbon is susceptible to racemization, particularly under harsh acidic or basic conditions.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when using (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol in synthetic routes.

FAQ 1: Chemoselectivity - Amine vs. Alcohol Reactivity

Question: I am trying to perform a reaction at the hydroxyl group (e.g., esterification, etherification), but I am getting significant side-product formation at the amine. How can I improve selectivity for the alcohol?

Answer: This is a classic chemoselectivity challenge. The primary amine is inherently more nucleophilic than the primary alcohol and will typically react first with most electrophiles.[1] To favor reaction at the alcohol, you have two primary strategies:

Strategy A: Amine Protection

This is the most common and reliable method. By temporarily "masking" the amine with a protecting group, you can carry out the desired reaction on the alcohol and then deprotect the amine.

Protecting Group Protection Conditions Deprotection Conditions Key Advantages
Boc (tert-Butoxycarbonyl)Boc-anhydride (Boc₂O), mild base (e.g., TEA, NaHCO₃), in a solvent like DCM or THF.Strong acid (e.g., TFA in DCM, or HCl in dioxane).Stable to a wide range of conditions; orthogonal to many other protecting groups.[3]
Cbz (Carboxybenzyl)Benzyl chloroformate (Cbz-Cl), mild base, in a solvent like DCM.Catalytic hydrogenation (e.g., H₂, Pd/C).Deprotection is clean (yields toluene and CO₂); stable to acidic conditions.[4]
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSu, mild base.Mild base (e.g., piperidine in DMF).Useful for orthogonal strategies with acid-labile groups like Boc.[4]

Troubleshooting Workflow for Amine Protection:

G cluster_0 Problem: Non-selective reaction cluster_1 Solution: Protecting Group Strategy cluster_2 Alternative: Catalyst Control Problem Reaction at amine instead of alcohol Protect Select Amine Protecting Group (e.g., Boc, Cbz) Problem->Protect Catalyst Use a catalyst to enhance alcohol reactivity (e.g., Cu(II)) Problem->Catalyst React Perform desired reaction at the free -OH group Protect->React Deprotect Remove protecting group under specific conditions React->Deprotect Result Desired O-functionalized product Deprotect->Result Catalyst->Result

Caption: Workflow for achieving O-selectivity.

Strategy B: Catalyst-Directed O-Acylation

Recent research has shown that certain transition metal ions, such as Cu(II), can chelate to both the amine and the alcohol of a 1,2-amino alcohol. This coordination can deprotonate the hydroxyl group, making it a more potent nucleophile than the coordinated amine, leading to chemoselective O-acylation.[5] This method avoids extra protection/deprotection steps but may require specific catalysts and conditions.

FAQ 2: Preventing Oxidation

Question: During my reaction, I'm observing the formation of an aldehyde or carboxylic acid impurity. How can I prevent the oxidation of the primary alcohol?

Answer: The primary alcohol is susceptible to oxidation, especially in the presence of common oxidizing agents or under aerobic conditions with certain metal catalysts.

Troubleshooting and Prevention:

  • Inert Atmosphere: Always run your reactions under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen. This is especially critical if your reaction involves transition metal catalysts that can be sensitive to air.

  • Reagent Purity: Ensure your solvents and reagents are free from peroxide impurities, which can initiate oxidation.

  • Selective Reagents: If you need to perform an oxidation elsewhere in the molecule, choose a reagent that will not affect the primary alcohol. Conversely, if you are working with the amine, avoid reagents that are also strong oxidants.

  • Protecting the Alcohol: If the reaction conditions are unavoidably oxidative, you may need to protect the alcohol. Silyl ethers (e.g., TBS, TIPS) are excellent choices as they are robust and can be removed with fluoride sources (like TBAF) under conditions that won't affect the rest of the molecule.[4]

FAQ 3: Maintaining Stereochemical Integrity

Question: I'm concerned about racemization at the chiral center. What conditions should I avoid?

Answer: The stereocenter, being adjacent to both an amino group and a pyridyl ring, can be susceptible to racemization, although it is generally stable under many conditions. The primary risks are:

  • Strongly Basic Conditions: Strong bases can deprotonate the C-H bond at the stereocenter, leading to a planar carbanion intermediate that can be protonated from either face, causing racemization. Avoid strong, non-nucleophilic bases like LDA or NaH if possible, especially at elevated temperatures.

  • Strongly Acidic Conditions at High Temperatures: While less common, prolonged heating under strongly acidic conditions could potentially facilitate racemization.

  • Oxidation/Reduction Cycles: If the alcohol is oxidized to a ketone and then reduced back, the stereochemistry will be lost unless a stereoselective reducing agent is used.

Best Practices:

  • Maintain a moderate pH range (pH 4-9) where possible.

  • Keep reaction temperatures as low as is practical for the transformation.

  • If using a base, opt for milder organic bases (e.g., triethylamine, DIPEA) or inorganic bases (e.g., K₂CO₃, NaHCO₃).

FAQ 4: Unwanted Reactions on the Pyridine Ring

Question: Is the chlorine on the pyridine ring reactive? Could it be displaced during my reaction?

Answer: Nucleophilic aromatic substitution (SNAr) on a pyridine ring is generally more difficult than on a benzene ring with similar electron-withdrawing groups. However, it is not impossible.

  • Conditions to Avoid: Reactions with very strong nucleophiles (e.g., NaNH₂, alkoxides) at high temperatures could potentially lead to substitution of the chlorine.

  • Reactivity of Ring Nitrogen: The pyridine nitrogen is a potential site for side reactions such as N-alkylation or N-oxidation. If you are using strong alkylating agents or oxidants, be aware of this possibility. Preferential reaction of electrophiles often occurs at the ring nitrogen in aminopyridines.[6]

Troubleshooting Diagram: Potential Side Reaction Pathways

G cluster_0 Desired Reaction (e.g., N-Acylation) cluster_1 Potential Side Reactions Start (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol Desired N-Acylated Product Start->Desired Acyl Chloride, Mild Base Side1 O-Acylation Start->Side1 No Amine Protection Side2 Oxidation to Aldehyde Start->Side2 Oxidizing Conditions / Air Side3 Racemization Start->Side3 Strong Base / Heat Side4 Cl Substitution (SNAr) Start->Side4 Strong Nucleophile / Heat

Caption: Overview of desired vs. side reactions.

Part 3: Summary of Recommendations

Issue Primary Cause Recommended Solution Alternative Approach
Lack of Selectivity (N vs. O) Higher nucleophilicity of the amine.[2]Protect the amine with a suitable group (Boc, Cbz).[1][3]Use a catalyst (e.g., Cu(II)) to selectively activate the alcohol.[5]
Oxidation of Alcohol Presence of oxidizing agents or atmospheric oxygen.Run reactions under an inert atmosphere; use purified reagents.Protect the alcohol as a silyl ether (e.g., TBS).
Racemization Harsh pH (strong acid/base) and high temperatures.Maintain moderate pH and use the lowest practical temperature.Choose reagents that do not require extreme pH conditions.
Ring Substitution (SNAr) Strong nucleophiles and high temperatures.Avoid harsh nucleophiles and excessive heat.If ring modification is needed, use specific cross-coupling methods.

By carefully considering the choice of reagents, reaction conditions, and the potential need for a protecting group strategy, you can effectively navigate the chemistry of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol and minimize the formation of unwanted side products.

References

  • Development of Catalytic Reactions for Precise Control of Chemoselectivity. J-Stage. (2021). Available at: [Link]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water. Journal of the American Chemical Society. (2023). Available at: [Link]

  • How can we protect an amino group leaving an alcohol group free?. ResearchGate. (2014). Available at: [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. (2021). Available at: [Link]

  • Protecting Groups List. SynArchive. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for (2S)-2-Amino-2-(4-chloro-2-pyridyl)ethan-1-ol

Welcome to the technical support guide for the synthesis of (2S)-2-Amino-2-(4-chloro-2-pyridyl)ethan-1-ol. This valuable chiral building block is crucial in pharmaceutical development, and its efficient, stereocontrolled...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of (2S)-2-Amino-2-(4-chloro-2-pyridyl)ethan-1-ol. This valuable chiral building block is crucial in pharmaceutical development, and its efficient, stereocontrolled synthesis is paramount. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical, field-proven protocols. We will move beyond simple procedural steps to explore the underlying chemical principles that govern reaction outcomes, ensuring you can confidently optimize your synthesis for yield, purity, and enantioselectivity.

The most reliable and widely adopted method for synthesizing this class of chiral amino alcohols is the asymmetric reduction of a prochiral ketone precursor, 2-amino-1-(4-chloro-2-pyridyl)ethanone. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a borane source and a chiral oxazaborolidine catalyst, stands out for its high degree of stereocontrol and broad substrate compatibility.[1][2] This guide will focus primarily on optimizing this critical transformation.

Core Synthesis Workflow: Asymmetric Ketone Reduction

The overall process involves the enantioselective reduction of the ketone precursor to establish the desired (S)-stereocenter at the alcohol position. Understanding this workflow is key to diagnosing issues at each stage.

cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Prepare Anhydrous Reagents & Solvents (THF, Borane Source, Ketone Precursor) catalyst Prepare/Generate CBS Catalyst (e.g., (S)-Me-CBS) mix Combine Catalyst and Borane Source (Forms active complex) catalyst->mix Inert Atmosphere (N2/Ar) add_ketone Slowly Add Ketone Substrate (Control temperature, e.g., 0°C to RT) mix->add_ketone stir Stir Under Inert Atmosphere (Monitor by TLC/LC-MS) add_ketone->stir quench Quench Reaction (e.g., Methanol) stir->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract purify Purification (Column Chromatography / Recrystallization) extract->purify final_product (2S)-2-Amino-2-(4-chloro-2-pyridyl)ethan-1-ol purify->final_product Characterization (NMR, HPLC, etc.)

Caption: General workflow for the CBS reduction of the ketone precursor.

Troubleshooting Guide (Q&A Format)

This section addresses the most common challenges encountered during the synthesis. Each question is followed by a detailed analysis of potential causes and actionable solutions grounded in chemical principles.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yield is a frequent issue stemming from several factors, from reagent quality to reaction conditions.

Potential Causes & Solutions:

  • Reagent and Solvent Quality:

    • Cause: The CBS reduction is highly sensitive to moisture.[3] Water can hydrolyze the borane reagent and the oxazaborolidine catalyst, rendering them inactive. Tetrahydrofuran (THF) must be anhydrous and peroxide-free.

    • Solution: Always use freshly distilled or commercially available anhydrous THF. Ensure borane sources (e.g., BH₃·THF or BH₃·SMe₂) are fresh and have been stored properly under an inert atmosphere. The ketone precursor should be pure and dry.

  • Incomplete Reaction:

    • Cause: The reaction may not have reached completion due to insufficient time, low temperature, or suboptimal stoichiometry.

    • Solution: Monitor the reaction closely using Thin-Layer Chromatography (TLC) or LC-MS. If starting material remains, consider extending the reaction time. While lower temperatures are good for selectivity, the reaction may need to be warmed to room temperature to ensure completion. Ensure at least 0.5-0.6 equivalents of the borane source are used per mole of ketone, as the borane first complexes with the catalyst and then acts as the reductant.[4]

  • Side Reactions:

    • Cause: The borane reagent can reduce other functional groups if the conditions are too harsh. More significantly, borane can form stable complexes with the product amino alcohol, which can complicate the workup and lead to loss of material.[5]

    • Solution: Perform a careful quench. After the reaction is complete, slowly add methanol at a low temperature (e.g., 0°C). This destroys excess borane and breaks up the borate-amine complexes. An acidic workup can also help, but must be done cautiously to avoid racemization.

  • Degradation During Workup/Purification:

    • Cause: The amino alcohol product is polar and can be sensitive. Prolonged exposure to acidic or basic conditions during extraction or chromatography can lead to degradation. The product may also adhere strongly to silica gel.

    • Solution: Use a neutralized or base-deactivated silica gel for chromatography (e.g., treated with triethylamine). Alternatively, reverse-phase chromatography can be an effective, albeit more solvent-intensive, method for purifying highly polar compounds.[6]

Question 2: The enantioselectivity (e.e.) of my product is poor. How can I optimize for the correct stereoisomer?

Achieving high enantiomeric excess (e.e.) is the primary goal of this asymmetric synthesis. Poor selectivity points directly to issues with the chiral catalyst and reaction environment.

Potential Causes & Solutions:

  • Catalyst Integrity and Activity:

    • Cause: The chiral oxazaborolidine (CBS) catalyst is the source of stereocontrol. If it is old, has been exposed to moisture, or was not generated correctly in situ, its effectiveness will be compromised.[7]

    • Solution: Use a high-quality commercial CBS catalyst or prepare it fresh in situ from the corresponding chiral amino alcohol precursor.[7] Ensure rigorously anhydrous conditions throughout the setup and reaction. Even trace amounts of water can have a significant impact on enantioselectivity.[3]

  • Reaction Temperature:

    • Cause: Asymmetric reductions are often highly temperature-dependent. Higher temperatures increase molecular motion and can lead to a less-ordered transition state, reducing the energy difference between the two diastereomeric pathways and thus lowering the e.e.[8]

    • Solution: Lower the reaction temperature. Start the addition of the ketone at 0°C or even -20°C. While this may slow the reaction rate, it often dramatically improves enantioselectivity. A systematic temperature screening is recommended for optimization.

  • Solvent Choice:

    • Cause: The solvent plays a role in the solvation of the transition state. While THF is standard, other aprotic solvents can sometimes offer advantages. Protic solvents are incompatible.

    • Solution: While THF is generally optimal, ensure it is pure. In some cases, screening other aprotic solvents like dichloromethane (DCM) or toluene may be warranted, though THF is the most validated choice for CBS reductions.

  • Rate of Addition:

    • Cause: A rapid addition of the ketone substrate can lead to localized increases in temperature and may favor the uncatalyzed, non-selective background reaction with borane.

    • Solution: Add the ketone, dissolved in anhydrous THF, slowly via a syringe pump over an extended period (e.g., 30-60 minutes) to the catalyst-borane mixture. This ensures the catalytic cycle proceeds efficiently and minimizes the uncatalyzed pathway.

cluster_troubleshoot Troubleshooting Logic for Poor E.E. start Poor E.E. Observed check_catalyst Verify Catalyst Quality (Fresh? Anhydrous?) start->check_catalyst check_conditions Verify Anhydrous Conditions (Dry Solvent/Glassware?) check_catalyst->check_conditions If Catalyst is Good optimize_temp Lower Reaction Temperature (e.g., 0°C or -20°C) check_conditions->optimize_temp If Conditions are Dry optimize_addition Slow Ketone Addition Rate (Use Syringe Pump) optimize_temp->optimize_addition result Improved E.E. optimize_addition->result

Caption: Troubleshooting flowchart for improving enantiomeric excess (e.e.).

Question 3: I'm having difficulty purifying the final product. What are the likely impurities and what is the best purification strategy?

Purification is often challenging due to the product's high polarity and the presence of boron-containing byproducts.

Potential Causes & Solutions:

  • Boron Byproducts:

    • Cause: The workup produces boric acid and other borate esters/salts. These are often water-soluble but can sometimes co-extract into the organic layer or complicate chromatography.[5]

    • Solution: A thorough aqueous workup is critical. After quenching with methanol, consider adding a mild acid (e.g., 1M HCl) to hydrolyze all boron species, followed by basification (e.g., with NaOH or NaHCO₃) to bring the aqueous pH to ~9-10 before extracting the free-base amino alcohol product. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate or DCM) are recommended.

  • Unreacted Starting Material:

    • Cause: Incomplete reaction, as discussed in Q1.

    • Solution: If the starting ketone is present, it can often be separated by standard silica gel chromatography, as it is typically less polar than the amino alcohol product.

  • Chromatography Issues:

    • Cause: The amino group in the product can chelate to the acidic silica gel, causing significant peak tailing, streaking, and sometimes irreversible adsorption.[6]

    • Solution:

      • Method A: Basic Modifier: Use a solvent system containing a small amount of base. A common mobile phase is a gradient of methanol in dichloromethane (DCM), with 0.5-1% triethylamine (TEA) or ammonium hydroxide added to the mixture.[6] This neutralizes the acidic sites on the silica.

      • Method B: Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material and can be more scalable than chromatography. Screening various solvents (e.g., ethyl acetate/hexanes, isopropanol) is necessary.

      • Method C: Salt Formation: Consider forming a crystalline salt (e.g., the hydrochloride salt) which may be easier to purify by recrystallization than the free base.

Experimental Protocols & Data

Optimized Protocol for CBS Reduction

This protocol is a robust starting point. Further optimization of temperature and catalyst loading may be required.

Materials:

  • 2-amino-1-(4-chloro-2-pyridyl)ethanone (1.0 eq)

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M, 0.6-0.8 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid

  • 1 M Sodium Hydroxide

  • Ethyl Acetate

  • Brine

Procedure:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add the (S)-Me-CBS solution (0.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Complex Formation: Dilute the catalyst with anhydrous THF. Cool the flask to 0°C in an ice bath. Slowly add the borane-dimethyl sulfide complex (0.6-0.8 eq) dropwise. Stir the mixture for 15 minutes at 0°C.

  • Substrate Addition: Dissolve the ketone precursor (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ketone solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM). The reaction is typically complete within 1-4 hours.

  • Quench: Once the starting material is consumed, slowly and carefully quench the reaction by adding methanol dropwise at 0°C until gas evolution ceases.

  • Workup: Remove the ice bath and allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate to remove non-basic impurities.

  • Extraction: Basify the aqueous layer to pH 9-10 with 1 M NaOH. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a DCM/MeOH gradient containing 1% triethylamine.

Table 1: Influence of Reaction Parameters on Outcome
ParameterCondition A (Suboptimal)Condition B (Optimized)Expected OutcomeRationale
Temperature Room Temperature0°CHigher e.e.A lower temperature favors the more ordered, stereodetermining transition state.[8]
Catalyst Loading 2 mol%10 mol%Faster reaction, higher e.e.Ensures the catalytic cycle outcompetes the non-selective background reduction.
Ketone Addition Added in one portionSlow addition via syringe pumpHigher e.e., better heat controlPrevents local concentration/temperature spikes that favor the uncatalyzed reaction.[2]
Solvent Technical Grade THFAnhydrous THFHigher yield and e.e.Moisture deactivates both the borane reagent and the CBS catalyst.[3]
Chromatography Pure Silica GelSilica Gel + 1% Et₃NSymmetrical peaks, better recoveryThe basic modifier prevents the amine product from binding to acidic silica sites.[6]

Frequently Asked Questions (FAQs)

  • Q: Can I use sodium borohydride (NaBH₄) instead of a borane source? A: No. Sodium borohydride is generally not reactive enough on its own to work efficiently in the CBS catalytic cycle. The mechanism relies on the specific interaction between the oxazaborolidine and borane (BH₃).[1][9]

  • Q: My ketone precursor is a hydrochloride salt. Can I use it directly? A: It is highly recommended to use the free-base form of the ketone. The HCl salt will react with the borane reagent and may interfere with the catalyst. You can neutralize the salt with a mild base (e.g., NaHCO₃), extract the free base, dry it, and then use it in the reduction.

  • Q: How do I determine the enantiomeric excess (e.e.) of my final product? A: The e.e. is typically determined by chiral High-Performance Liquid Chromatography (HPLC). The amino alcohol may need to be derivatized first with a chiral or achiral agent to achieve good separation and detection on a specific chiral column.[10]

  • Q: What are the key safety precautions for this reaction? A: Borane-dimethyl sulfide and borane-THF are flammable and react violently with water, releasing flammable hydrogen gas. All manipulations should be performed in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Gotor, V., et al. (2018). Optimisation of enzyme cascades for chiral amino alcohol synthesis. Journal of Biotechnology. Available at: [Link]

  • BenchChem (2025). Minimizing racemization during the synthesis of chiral amino alcohols. BenchChem Technical Guides.
  • American Chemical Society (2023). Optimization of an enantioselective aminoborane catalyst for β-amino alcohol synthesis.
  • Chen, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • RSC Publishing (2014). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry.
  • Alfa Chemistry (2025). Corey-Bakshi-Shibata Reduction. Alfa Chemistry Technical Articles.
  • ResearchGate (2014). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations.
  • Reddit r/chemistry (2018). What are the byproducts of reduction with borohydride?.
  • YouTube (2021).
  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available at: [Link]

  • BenchChem (2025). The Core Mechanism of Asymmetric Borane Reductions: A Technical Guide. BenchChem Technical Guides.
  • ACS Publications (2026).
  • National Center for Biotechnology Information (2012). Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid. PMC.
  • National Center for Biotechnology Information (2017). Direct N-alkylation of unprotected amino acids with alcohols. PMC.
  • Master Organic Chemistry (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • BenchChem (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
  • Reddit r/Chempros (2023). Purification of strong polar and basic compounds.
  • Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis.
  • SciHorizon (2025).
  • SciSpace (2006).
  • ResearchGate (1994). Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst.
  • Google Patents (2006). Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters.
  • ChemicalBook (2019).
  • Google Patents (1994).
  • MDPI (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. Available at: [Link]

  • RSC Publishing (2009). Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. Chemical Society Reviews.
  • ResearchGate (2016). Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a.
  • Scilit (1979). ASYMMETRIC REDUCTION OF ACETOPHENONE WITH CHIRAL HYDRIDE REAGENT PREPARED FROM LITHIUM ALUMINIUM HYDRIDE AND (S)-2-(ANILINOMETHYL)PYRROLIDINE.
  • BLDpharm. 1269773-23-0|(S)-2-Amino-2-(2-chlorophenyl)ethanol hydrochloride.

Sources

Troubleshooting

stability and degradation of (2s)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

Technical Support Center: (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol Introduction (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is a chiral amino alcohol derivative of 4-chloropyridine. As with any specialized chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

Introduction

(2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is a chiral amino alcohol derivative of 4-chloropyridine. As with any specialized chemical entity in a research and development pipeline, a comprehensive understanding of its stability profile is paramount for ensuring data integrity, developing robust formulations, and meeting regulatory expectations. The purpose of this guide is to provide researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues and answering frequently asked questions related to the stability and degradation of this compound. The methodologies and principles discussed herein are grounded in established regulatory guidelines and best practices in the pharmaceutical sciences.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol as a solid API?

A: For long-term storage, the solid active pharmaceutical ingredient (API) should be stored in a well-sealed container, protected from light and moisture, at controlled room temperature or under refrigerated conditions (2-8°C). The primary amine and hydroxyl groups, along with the electron-rich pyridine ring, make the molecule susceptible to oxidative and photolytic degradation over time. Storing it under an inert atmosphere (e.g., nitrogen or argon) can further mitigate oxidative risk.

Q2: How stable is this compound in common analytical diluents (e.g., methanol, acetonitrile, water)?

A: The stability in solution is a critical factor. While initial dissolution in organic solvents like methanol or acetonitrile is generally acceptable for immediate analysis, prolonged storage in solution is not recommended without stability data. The primary amine can be susceptible to oxidation, and the overall molecule may undergo slow degradation.[4] For aqueous solutions, pH is a critical factor. The pyridine nitrogen and the primary amine have basic properties and will be protonated at acidic pH, which can influence stability. It is crucial to perform a solution stability study in your chosen analytical diluent to define the time window for reliable analysis.

Q3: What are the most probable degradation pathways for this molecule?

A: Based on its chemical structure, the following degradation pathways are most likely:

  • Oxidation: The primary amine and the electron-rich pyridine ring are susceptible to oxidation.[4][5] This can lead to the formation of N-oxides, hydroxylated species, or other oxidative degradation products. The presence of trace metals or peroxides in excipients can catalyze these reactions.[6]

  • Photodegradation: Aromatic and heteroaromatic systems, especially those with activating groups like amines, can be sensitive to UV and visible light. Photostability testing as per ICH Q1B guidelines is essential to determine if the compound requires light-protected handling and packaging.[1][2]

  • Dehalogenation: While the carbon-chlorine bond on the pyridine ring is generally stable, it can be susceptible to cleavage under harsh conditions, such as high heat or intense UV light, potentially leading to the formation of the corresponding des-chloro impurity.

Q4: Is it necessary to perform forced degradation studies on this compound?

A: Yes. Forced degradation (or stress testing) is a mandatory part of pharmaceutical development as stipulated by ICH guidelines.[2][] These studies serve multiple purposes: they help elucidate potential degradation pathways, identify degradation products, and are crucial for developing and validating a stability-indicating analytical method that can separate the intact API from all its potential impurities and degradants.[6][8]

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you might encounter during the handling and analysis of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol.

Issue 1: Appearance of Unknown Peaks in HPLC Analysis of a Freshly Prepared Sample
  • Possible Cause 1: Contaminated Diluent. Solvents like methanol or acetonitrile can contain impurities or degrade over time to form species that react with the analyte. Peroxides in solvents like THF or ether are a common issue.

    • Solution: Always use high-purity, HPLC-grade solvents from a reliable source. Filter aqueous buffers before use and prepare them fresh. To confirm, run a blank injection of your diluent to check for extraneous peaks.

  • Possible Cause 2: On-column Degradation. The stationary phase of the HPLC column, particularly under certain pH and temperature conditions, can cause degradation of a labile compound.

    • Solution: Evaluate the sample using a different column chemistry. Ensure the mobile phase pH is compatible with the compound's stability profile. If using a new column, ensure it has been properly conditioned.

  • Possible Cause 3: Reaction with Buffer Components. Phosphate buffers can sometimes interact with certain analytes.

    • Solution: If using a buffered mobile phase, prepare a sample in the mobile phase and let it sit for a period equivalent to your typical run time. Analyze and compare it to a sample prepared in a purely organic or unbuffered diluent to see if the peak profile changes.

Troubleshooting Decision Workflow

G start Unexpected Peak in HPLC blank Inject Solvent Blank start->blank peak_present Peak Present in Blank? blank->peak_present solvent_issue Root Cause: Contaminated Solvent/Diluent peak_present->solvent_issue Yes no_peak_in_blank No Peak in Blank peak_present->no_peak_in_blank No let_sit Let Sample Sit in Vial (Autosampler Conditions) no_peak_in_blank->let_sit peak_grows Peak Area Increases Over Time? let_sit->peak_grows instability Root Cause: Solution Instability peak_grows->instability Yes no_growth No Change Over Time peak_grows->no_growth No change_conditions Change HPLC Conditions (e.g., Column, Temp) no_growth->change_conditions peak_disappears Peak Disappears or Changes? change_conditions->peak_disappears on_column_degradation Root Cause: On-Column Degradation peak_disappears->on_column_degradation Yes no_change No Change in Peak peak_disappears->no_change No check_synthesis Review Synthesis Pathway for Potential Impurities no_change->check_synthesis

Caption: Troubleshooting workflow for identifying the source of unexpected peaks.

Issue 2: Loss of Assay Value or Purity Over a Short Period in Storage
  • Possible Cause 1: Inadequate Storage Conditions. Exposure to light, air (oxygen), or elevated temperatures can accelerate degradation.

    • Solution: Re-evaluate your storage protocol. Ensure containers are opaque or amber-colored and tightly sealed. Purge the headspace with an inert gas before sealing. Store at the recommended temperature and monitor for any excursions.

  • Possible Cause 2: Inherent Instability. The compound may be inherently less stable than anticipated.

    • Solution: This must be confirmed through a systematic stability study. Perform a forced degradation study (see protocol below) to rapidly identify the conditions under which the compound is least stable. This information is critical for formulation development and defining appropriate handling procedures.

Experimental Protocols: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of the molecule. The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical methods are stability-indicating.[6]

Preparation of Stock Solution

Prepare a stock solution of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol at a concentration of approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water. This stock will be used for all stress conditions.

Stress Conditions

The following table summarizes the recommended starting conditions for a forced degradation study, in line with ICH guidelines.[1][2][6]

Stress ConditionReagent / ConditionTemperatureTime Points (hours)
Acid Hydrolysis 0.1 M HCl60°C2, 8, 24, 48
Base Hydrolysis 0.1 M NaOH60°C2, 8, 24, 48
Oxidation 3% H₂O₂Room Temp2, 8, 24, 48
Thermal (Solid) Dry Heat80°C24, 48, 72
Thermal (Solution) Neutral Water60°C24, 48, 72
Photostability ICH Q1B Option 2Room TempExpose solid & solution
Step-by-Step Methodology
  • For Hydrolytic & Oxidative Stress:

    • To 1 mL of the stock solution, add 1 mL of the stress reagent (e.g., 0.1 M HCl, 0.1 M NaOH, or 3% H₂O₂).

    • Incubate the samples at the specified temperature for the designated time points.

    • At each time point, withdraw an aliquot. For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL) with the mobile phase or diluent.

  • For Thermal Stress:

    • For solid-state stress, place a few milligrams of the API in a vial and expose it to dry heat. At each time point, dissolve a portion to the target concentration for analysis.

    • For solution-state stress, prepare the sample in the 50:50 acetonitrile:water diluent and incubate at the target temperature.

  • For Photostability Stress:

    • Expose both the solid API and a solution (e.g., 0.1 mg/mL) to a light source that complies with ICH Q1B guidelines (providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

    • Analyze the exposed and dark control samples.

Analytical Method

A stability-indicating HPLC method is required.[8][9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient elution is recommended to resolve the polar parent compound from potentially more non-polar degradants. For example, a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Detector: A photodiode array (PDA) detector is crucial. It allows for peak purity analysis, which helps to ensure that the parent peak is spectrally pure and not co-eluting with any degradants.[9]

  • Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is highly valuable for the identification of degradation products.[10]

Forced Degradation Experimental Workflow

G cluster_stress Stress Sample Generation cluster_analysis Analysis & Data Interpretation stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (HCl, 60°C) stock->acid base Base Hydrolysis (NaOH, 60°C) stock->base oxidation Oxidation (H₂O₂, RT) stock->oxidation thermal Thermal (Dry Heat, 80°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc Analyze via Stability-Indicating HPLC-PDA Method acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc purity Assess Peak Purity of Parent Peak hplc->purity mass_balance Calculate Mass Balance (% Assay + % Degradants) hplc->mass_balance lcms Identify Degradants via LC-MS mass_balance->lcms pathway Propose Degradation Pathways lcms->pathway

Caption: Workflow for a comprehensive forced degradation study.

References

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency. [Link]

  • Quality Guidelines. ICH. [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]

  • Q1A(R2) Guideline. ICH. [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. [Link]

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC International - Chromatography Online. [Link]

  • Spotlight on stability: API and drug product testing. Almac. [Link]

  • ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API. Altasciences. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). [Link]

  • What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? (2013). ResearchGate. [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). PMC. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Enantioselectivity with (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol as a chiral ligand or auxiliary in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol as a chiral ligand or auxiliary in asymmetric synthesis.

This specific β -amino alcohol features a bidentate (N,O) chelating system. The presence of the electron-withdrawing 4-chloro substituent on the pyridine ring significantly modulates the electronic properties of the ligand, directly impacting metal coordination kinetics and the rigidity of the chiral transition state[1]. Below is a comprehensive troubleshooting guide to resolve poor enantiomeric excess (ee) and optimize your catalytic workflows.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my enantiomeric excess (ee) dropping significantly during Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH)? Causality & Solution: In ATH, the active catalyst is a Ruthenium-hydride species. If the reaction is run at excessively high temperatures or left stirring after full conversion, the inherent reversibility of the transfer hydrogenation pathway can lead to thermodynamic equilibration and subsequent racemization of the chiral product[2]. Furthermore, the 4-chloro substituent on the pyridine ring withdraws electron density, weakening the σ -donation from the pyridine nitrogen to the Ruthenium center[3]. This makes the metal-ligand complex more labile at high temperatures, allowing non-selective background reduction to compete.

  • Action: Lower the reaction temperature (e.g., from 80 °C to 40 °C) to favor the kinetically controlled enantioselective pathway[4]. Monitor the reaction strictly via GC/HPLC and quench immediately upon completion.

Q2: I am using this ligand for the asymmetric addition of diethylzinc to benzaldehyde, but I am isolating nearly racemic product. What is the root cause? Causality & Solution: The addition of dialkylzincs to aldehydes suffers from a known, rapid uncatalyzed background reaction that produces racemic alcohols[4]. For the chiral ligand to effectively dictate stereochemistry, it must form a rigid, well-defined dinuclear zinc complex before the aldehyde is introduced[5]. If the aldehyde and diethylzinc are added simultaneously, the uncatalyzed background reaction outpaces the catalyzed pathway[6].

  • Action: Pre-incubate the (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol ligand with diethylzinc in a non-polar solvent (e.g., anhydrous toluene) at 0 °C for at least 30 minutes to ensure complete formation of the active catalyst before slowly adding the aldehyde via syringe pump.

Q3: Is it possible that the chiral ligand itself is racemizing under my reaction conditions? Causality & Solution: Yes. Chiral β -amino alcohols can undergo racemization under strongly basic conditions (e.g., using excess KOtBu in ATH) via reversible dehydrogenation to an imine intermediate or through retro-aldol-like pathways[7]. The electron-withdrawing 4-chloro-2-pyridyl group increases the acidity of the C2 proton, making it slightly more susceptible to base-catalyzed epimerization compared to standard aliphatic amino alcohols.

  • Action: Switch to a milder base (e.g., K2​CO3​ or Et3​N ) or strictly limit the strong base to catalytic equivalents (e.g., 1:1 ratio with the Ru-precatalyst)[3].

Q4: How does solvent choice impact the stereochemical outcome with this specific ligand? Causality & Solution: Solvents dictate the aggregation state of the catalyst. In non-polar solvents like toluene, the ligand-metal complexes form highly ordered structures that provide excellent chiral induction[5]. In highly polar or coordinating solvents, solvent molecules compete for coordination sites on the metal, disrupting the chiral pocket[4].

  • Action: Screen non-coordinating solvents. If a protic solvent is required (e.g., isopropanol for ATH as the hydrogen donor), ensure it is strictly anhydrous; trace water acts as a competitive ligand and a source of proton-mediated racemization[4].

Part 2: Data Presentation

The interplay of reaction parameters determines the final enantioselectivity. The table below summarizes the optimization data for the Ru-catalyzed ATH of acetophenone using (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol, demonstrating the causality discussed in the FAQs.

EntrySolvent (Condition)BaseTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)
1Isopropanol (Dry) KOtBu 802>9945 (Racemization observed)
2Isopropanol (Dry) KOtBu 4068578
3Isopropanol (Dry) K2​CO3​ 4088088 (Optimal)
4Isopropanol (Wet) K2​CO3​ 4086020 (Ligand displacement)
5Toluene/Isopropanol K2​CO3​ 40127586

Part 3: Experimental Protocols

Standard Operating Procedure: Ru-Catalyzed Asymmetric Transfer Hydrogenation

This protocol provides a self-validating system to ensure the metal-ligand complex is properly formed before catalytic turnover begins, minimizing background racemic reactions.

Reagents:

  • Precatalyst: [Ru(p−cymene)Cl2​]2​ (0.5 mol%)

  • Ligand: (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol (1.1 mol%)

  • Base: Anhydrous K2​CO3​ (2.0 mol%)

  • Substrate: Acetophenone (1.0 mmol)

  • Solvent: Anhydrous, degassed Isopropanol (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an argon atmosphere, charge [Ru(p−cymene)Cl2​]2​ and the chiral ligand. Add 2.0 mL of anhydrous, degassed isopropanol.

  • Activation: Add the K2​CO3​ to the suspension. Stir the mixture at 40 °C for 30 minutes. The solution will undergo a color change (typically to a deep orange/red), indicating the formation of the active 16-electron Ru-amide complex.

  • Substrate Addition: Dissolve the acetophenone in the remaining 3.0 mL of isopropanol. Add this solution dropwise to the active catalyst mixture over 5 minutes to prevent localized concentration spikes that could lead to non-selective reduction.

  • Reaction Monitoring: Maintain the reaction at 40 °C. Monitor the conversion strictly via TLC or GC.

  • Quench and Workup: Immediately upon reaching >95% conversion, quench the reaction by exposing it to air and filtering through a short pad of silica gel to remove the ruthenium catalyst, preventing reversible racemization[2].

  • Analysis: Concentrate the filtrate under reduced pressure and determine the ee via chiral HPLC (e.g., Chiralcel OD-H column).

Part 4: Troubleshooting Visualization

Troubleshooting Start Low Enantioselectivity Observed CheckBg High Background Racemic Reaction? Start->CheckBg Temp Lower Temperature & Slow Reagent Addition CheckBg->Temp Yes CheckLig Ligand Degradation or Racemization? CheckBg->CheckLig No Resolve Optimal Enantioselectivity Achieved Temp->Resolve Base Reduce Base Eq. or Switch to Milder Base CheckLig->Base Yes CheckMetal Poor Metal-Ligand Coordination? CheckLig->CheckMetal No Base->Resolve Preform Pre-incubate Ligand with Metal Precursor CheckMetal->Preform Yes Preform->Resolve

Troubleshooting logic tree for resolving low enantioselectivity in asymmetric catalysis.

Part 5: References

  • An Amino Alcohol Ligand for Highly Enantioselective Addition of Organozinc Reagents to Aldehydes: Serendipity Rules Source: Organic Letters (ACS Publications) URL:[Link]

  • New Nitrogen, Sulfur-, and Selenium-Donating Ligands Derived from Chiral Pyridine Amino Alcohols. Synthesis and Catalytic Activity Source: Molecules (MDPI) URL:[Link]

  • Transfer Hydrogenation of Ketones Using Pyridine-Aminoalcohol Ligands Source: DergiPark / ResearchGate URL:[Link]

  • Chiral ligands containing heteroatoms. 10. 1-(2-pyridyl)alkylamines as chiral catalysts in the addition of diethylzinc to aldehydes Source: Tetrahedron (Academia.edu) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Impurity Profiling &amp; Remediation for (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

Welcome to the Advanced Troubleshooting Guide for (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol . As a critical chiral building block in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (AP...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol . As a critical chiral building block in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs), the 1,2-amino alcohol motif combined with a halogenated heteroaryl ring presents unique synthetic and analytical challenges[1].

This guide is designed for drug development professionals and synthetic chemists. It bypasses basic chemistry to directly address the mechanistic causality of impurity formation and provides field-proven, self-validating protocols for their remediation.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: During the reduction of my ketone/imine precursor, I am seeing a significant impurity at -34 Da by LC-MS. What is causing this, and how can I prevent it?

The Causality: The -34 Da mass difference corresponds to the loss of the chlorine atom, replacing it with a proton (Hydrodehalogenation). The 4-position of a pyridine ring is highly electron-deficient, which strongly activates the C-Cl bond toward oxidative addition by low-valent transition metals. If you are using standard Palladium on Carbon (Pd/C) under hydrogen gas to reduce an intermediate (such as an azide, imine, or benzyl protecting group), the Pd(0) will readily insert into the C-Cl bond, leading to the formation of the de-chlorinated impurity: (2S)-2-amino-2-(pyridin-2-yl)ethan-1-ol.

The Solution: You must abandon standard Pd/C hydrogenation. Switch to a chemoselective reduction method that does not rely on highly active transition metals. We recommend the Staudinger reduction (PPh₃/H₂O) for azides, or Zinc dust with Ammonium Chloride (Zn/NH₄Cl) for nitro/imine intermediates. If catalytic hydrogenation is strictly required, use a poisoned catalyst (e.g., Pt/C with ethylenediamine or Lindlar's catalyst) to suppress oxidative addition.

Q2: My chiral HPLC analysis shows 5-10% of the (2R)-enantiomer. Why did the asymmetric induction fail, and how do I clear this chiral leakage?

The Causality: Enantiomeric leakage in the synthesis of vicinal amino alcohols typically occurs via two pathways: incomplete facial selectivity during the asymmetric catalytic step (e.g., Ru-catalyzed transfer hydrogenation), or post-synthetic racemization[2]. Because the chiral center (C2) is benzylic-like (adjacent to the pyridine ring) and bears an electron-withdrawing group, the alpha-proton is relatively acidic. Exposure to strong bases during workup can cause reversible enolization/deprotonation, leading to racemization.

The Solution: First, ensure all aqueous workups are strictly buffered to pH 7-8. Second, to clear the existing (2R)-impurity, exploit the basicity of the primary amine. The 1,2-amino alcohol motif is highly amenable to diastereomeric salt resolution using chiral organic acids[3]. We recommend using (D)-(-)-Tartaric acid to selectively precipitate the (2S)-enantiomer. (See Protocol B below).

Q3: A +16 Da impurity is slowly appearing in my purified batches over time. Is this an N-alkylation or an oxidation issue?

The Causality: This is an oxidation issue, specifically the formation of the Pyridine N-oxide . While the primary amine can oxidize, the electron-rich nitrogen of the pyridine ring is highly susceptible to auto-oxidation when exposed to atmospheric oxygen and ambient light over prolonged periods, especially in the presence of trace transition metal impurities (which act as radical initiators).

The Solution: Store the compound as an HCl or TFA salt rather than the free base. Protonation of the pyridine nitrogen drastically reduces its electron density, rendering it inert to N-oxidation. If storing the free base, it must be sparged with Argon and stored at -20°C in amber vials.

Part 2: Quantitative Impurity Data

To streamline your analytical workflows, use the following matrix to identify and quantify common impurities associated with this compound.

Impurity IdentityStructural ChangeMass Shift (LC-MS)Primary CauseDetection MethodRecommended Limit (API intermediate)
(2R)-Enantiomer Stereoinversion at C2Isobaric (0 Da)Chiral leakage / Base racemizationChiral HPLC (AD-H)< 0.5% (ee > 99%)
De-chloro Analog Cl replaced by H-34 DaOver-reduction (Pd/C)RP-HPLC / MS< 0.1%
Pyridine N-Oxide Oxidation of Py-N+16 DaAuto-oxidation during storageRP-HPLC / MS< 0.15%
Oxazolidinone Carbonyl insertion+26 DaCO₂ absorption in basic conditionsRP-HPLC / MS< 0.5%

Part 3: Diagnostic & Mechanistic Visualizations

The following diagrams map the chemical pathways leading to impurity generation and the analytical decision tree for troubleshooting.

G SM Precursor (Ketone/Imine) Product (2S)-Target Amino Alcohol SM->Product Asymmetric Catalysis Imp1 (2R)-Enantiomer (Chiral Leakage) SM->Imp1 Background Reaction Imp2 De-chloro Impurity (-34 Da) Product->Imp2 Pd/C + H2 (Over-reduction) Imp3 N-Oxide Impurity (+16 Da) Product->Imp3 O2 / Peroxides (Storage)

Fig 1: Mechanistic pathways generating common impurities in the (2S)-amino alcohol workflow.

Workflow Start Impurity Detected (LC-MS) Isomer Isobaric (Same Mass)? Start->Isomer MassDiff Mass Difference Observed? Start->MassDiff Chiral Chiral HPLC Analysis Isomer->Chiral Yes Res Perform Chiral Resolution Chiral->Res (2R) > 0.5% Dechloro Mass -34 Da (De-chlorination) MassDiff->Dechloro -34 Da Oxide Mass +16 Da (N-Oxidation) MassDiff->Oxide +16 Da

Fig 2: Decision matrix for identifying and resolving structural and chiral impurities.

Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective Reduction (Preventing Dehalogenation)

Use this protocol to reduce an azide or imine precursor without cleaving the 4-chloro substituent.

  • Setup: Dissolve the precursor (1.0 eq) in a 4:1 mixture of THF and Water (0.2 M concentration).

  • Reagent Addition: Cool the mixture to 0°C. Add Triphenylphosphine (PPh₃, 1.2 eq) portion-wise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature. Self-Validation Check: Monitor by TLC (DCM:MeOH 9:1). The starting material should be consumed within 4 hours, with no lower-Rf spots corresponding to the de-chlorinated byproduct.

  • Workup: Acidify the mixture with 1M HCl to pH 2. Extract with Ethyl Acetate (3x) to remove triphenylphosphine oxide (TPPO).

  • Isolation: Basify the aqueous layer with saturated NaHCO₃ to pH 8.5 (Do NOT exceed pH 9 to prevent racemization). Extract the free amine with Dichloromethane (3x). Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Diastereomeric Salt Resolution (Clearing the 2R-Enantiomer)

Use this protocol if your batch has < 99% enantiomeric excess (ee).

  • Salt Formation: Dissolve the enantio-enriched (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol free base (1.0 eq) in boiling Isopropanol (IPA, 10 mL/gram).

  • Chiral Acid Addition: In a separate flask, dissolve (D)-(-)-Tartaric acid (1.0 eq) in a minimum amount of boiling IPA. Add this hot solution dropwise to the amine solution.

  • Crystallization: Allow the mixture to cool to room temperature slowly over 4 hours, then transfer to a 4°C refrigerator overnight. The (2S)-amine-(D)-tartrate salt will selectively crystallize.

  • Filtration & Wash: Filter the white crystals and wash with ice-cold IPA.

  • Free-Basing (Self-Validation): Suspend the crystals in water, basify to pH 8.5 with NaHCO₃, and extract with DCM. Validation Check: Run the organic layer on a Chiralpak AD-H column (Hexane:IPA:Diethylamine 80:20:0.1). The ee must be > 99.5%. If not, repeat the crystallization step.

References

  • Yang, Y., et al. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science, Royal Society of Chemistry. Available at: [Link]

  • Chromatographic Analysis of Pharmaceuticals: Chiral resolution of amino alcohols by ion-pair chromatography. GMPUA. Available at: [Link]

Sources

Optimization

Technical Support Center: Scale-Up of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

Welcome to the Process Development Support Center. This hub is designed for researchers, process chemists, and drug development professionals tackling the scale-up challenges of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Development Support Center. This hub is designed for researchers, process chemists, and drug development professionals tackling the scale-up challenges of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol , a complex chiral aryl-glycinol derivative.

Scaling this molecule requires navigating three primary failure modes: the extreme lability of the 4-chloro substituent on the electron-deficient pyridine ring, the strong coordination (poisoning) of transition metal catalysts by the pyridine nitrogen, and the thermodynamic limitations of biocatalytic transamination.

Part 1: Chemical Reduction & Chemoselectivity (Troubleshooting & FAQs)

The most direct chemical route to this scaffold involves the hydride reduction of the corresponding chiral amino acid ester. However, this route is notorious for chemoselectivity failures on scale.

Q1: During the batch reduction of the (2S)-amino(4-chloro-2-pyridyl)acetate precursor, we observe severe thermal runaway and a 15–20% loss of the 4-chloro substituent. How do we control this? A1: The 4-chloro substituent on an electron-deficient pyridine ring is highly activated toward hydrodehalogenation. The pyridine nitrogen withdraws electron density via induction and resonance, making the C4 position highly electrophilic and weakening the C-Cl bond[1][2]. When exposed to excess hydride (e.g., LiAlH₄ or NaBH₄), direct nucleophilic attack or oxidative addition leads to rapid dechlorination. Furthermore, the pyridine nitrogen strongly coordinates to borane/alane intermediates, creating a highly exothermic, localized reaction that causes thermal runaway on scale[3]. Solution: Abandon batch dosing. Transition to a continuous flow reduction using a chemoselective reducing agent (e.g., a controlled NaBH₄/Lewis acid system) at cryogenic temperatures (-20 °C) to kinetically favor ester reduction over C-Cl bond cleavage.

Q2: We attempted Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) on the ketone precursor, but the reaction stalled at 40% conversion. Why? A2: Stalling in the ATH of 2-pyridine ketones is classically caused by catalyst poisoning. The pyridine nitrogen acts as a strong σ -donor, irreversibly coordinating to the Ruthenium center and outcompeting the hydride donor[3]. Solution: Temporarily protonate the pyridine nitrogen using a controlled stoichiometric addition of a weak acid, or utilize a bulky chiral ligand (e.g., TsDPEN derivatives) that sterically hinders pyridine coordination[4].

Chemoselective_Reduction Start Chiral Amino Acid Ester Reduction Hydride Reduction (NaBH4 / Lewis Acid) Start->Reduction Exothermic Thermal Runaway (Pyridine Coordination) Reduction->Exothermic Batch Dosing Dehalogenation Hydrodehalogenation (Loss of 4-Cl) Reduction->Dehalogenation Excess Hydride Success (2S)-Amino Alcohol Chemoselective Yield Reduction->Success Optimized Flow Solution1 Continuous Flow Setup Exothermic->Solution1 Solution2 Cryogenic Control (-20°C) Dehalogenation->Solution2 Solution1->Reduction Solution2->Reduction

Fig 1: Workflow for troubleshooting chemoselective reduction of chloropyridine esters.

Part 2: Biocatalytic Pathways & Equilibrium Control (Troubleshooting & FAQs)

Due to the chemoselectivity issues of chemical reduction, many process chemists transition to an ω -transaminase ( ω -TA) biocatalytic route starting from 2-hydroxy-1-(4-chloro-2-pyridyl)ethanone.

Q3: Our ω -transaminase scale-up is plateauing at 50% conversion despite high enzyme loading. What is the limiting factor? A3: Biocatalytic transamination of hydroxyketones to chiral amino alcohols is thermodynamically limited. The equilibrium constant (K_eq) for transferring an amine from a donor to a ketone is typically near 1.0[5]. You are not experiencing enzyme deactivation; you are hitting the thermodynamic wall. Solution: Apply Le Chatelier's principle. Use isopropylamine (IPA) as a massive excess amine donor and implement an In-Situ Product Removal (ISPR) strategy for the volatile acetone byproduct (e.g., nitrogen sweep gas or mild vacuum) to drive the equilibrium forward[5][6].

Q4: We notice the reaction mixture turning pale and losing activity over 24 hours. Is the enzyme degrading? A4: It is likely not the enzyme backbone degrading, but rather cofactor depletion. The required Pyridoxal-5'-phosphate (PLP) cofactor can form inactive adducts with the highly reactive product at high concentrations, stripping the enzyme of its catalytic core[6]. Solution: Supplement the reaction with exogenous PLP (0.5–1.0 mM) and feed the α -hydroxy ketone continuously to prevent cofactor depletion spikes.

Biocatalysis Ketone Hydroxy Ketone Substrate Enzyme ω-Transaminase + PLP Cofactor Ketone->Enzyme AmineDonor Isopropylamine (Amine Donor) AmineDonor->Enzyme Product (2S)-Amino Alcohol (Target) Enzyme->Product Acetone Acetone (Byproduct) Enzyme->Acetone Removal In-situ Removal (N2 Sweep Gas) Acetone->Removal Equilibrium Shift

Fig 2: PLP-dependent transamination cycle with required equilibrium shifting via ISPR.

Part 3: Quantitative Data & Yield Comparisons

The following table summarizes the scale-up viability of different synthetic strategies based on internal pilot data and literature benchmarks.

Synthetic StrategyConversion (%)Chemoselectivity (Dechlorination)Enantiomeric Excess (ee)Scalability / Notes
Batch Hydride Reduction (LiAlH₄) >95%Poor (15-25% loss of 4-Cl)Preserves starting eeLow: High thermal runaway risk; dangerous off-gassing.
Continuous Flow Reduction (NaBH₄/Lewis Acid) 92%Excellent (<1% loss of 4-Cl)Preserves starting eeHigh: Superior heat dissipation prevents C-Cl cleavage.
Ru-Catalyzed ATH (Standard Ligands) 40-50%Moderate (5% loss of 4-Cl)85-90%Low: Severe catalyst poisoning by pyridine nitrogen[3].
Biocatalytic ω -Transaminase (with ISPR) >98%Perfect (0% loss of 4-Cl)>99%High: Requires strict pH and PLP cofactor management[5][6].

Part 4: Validated Experimental Protocols

Protocol A: Chemoselective Continuous Flow Reduction

Self-Validating Mechanism: The inline IR spectrometer ensures the ester carbonyl stretch (1740 cm⁻¹) is consumed before the mixture reaches the quench zone, preventing unreacted material from accumulating.

  • Solution Preparation:

    • Stream A: Dissolve the (2S)-amino(4-chloro-2-pyridyl)acetate precursor (1.0 M) in anhydrous THF.

    • Stream B: Prepare a solution of NaBH₄ (2.5 M) and LiCl (2.5 M) in diglyme.

  • Flow Reactor Priming: Chill the residence time unit (RTU) to -20 °C. Prime the pumps with pure solvent to establish a stable system pressure.

  • Steady-State Processing: Pump Stream A and Stream B at a 1:1.2 volumetric ratio into a T-mixer. Ensure the residence time is precisely 4.5 minutes. The cryogenic temperature kinetically suppresses the hydrodehalogenation of the 4-chloro substituent.

  • Inline Quenching: Direct the reactor effluent immediately into a stirred vessel containing 2M aqueous HCl at 0 °C to safely quench unreacted borohydride species and prevent downstream dechlorination.

Protocol B: Preparative-Scale Biocatalytic Transamination

Self-Validating Mechanism: Acetone concentration in the off-gas is monitored via GC; a drop in acetone production indicates either equilibrium stalling or PLP depletion.

  • Enzyme and Cofactor Activation: In a jacketed bioreactor, dissolve ω -transaminase (2 g/L) and Pyridoxal-5'-phosphate (PLP, 1.0 mM) in 100 mM phosphate buffer (pH 8.5). Stir for 30 minutes at 30 °C to ensure complete holoenzyme formation.

  • Substrate Feeding: Add isopropylamine (IPA) to a final concentration of 1.0 M. Begin a continuous feed of 2-hydroxy-1-(4-chloro-2-pyridyl)ethanone (target final concentration 250 mM) over 12 hours to prevent substrate inhibition.

  • In-Situ Product Removal (ISPR): Initiate a continuous nitrogen sweep (0.5 vvm) through the headspace. This strips the volatile acetone byproduct, driving the thermodynamic equilibrium toward the (2S)-amino alcohol[5].

  • Product Isolation: Upon reaching >98% conversion (verified by HPLC), adjust the pH to 11.0 using NaOH to free-base the product, and extract with methyl tert-butyl ether (MTBE).

References

  • Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones. Thieme Connect.3

  • A Multidisciplinary Approach Toward the Rapid and Preparative-Scale Biocatalytic Synthesis of Chiral Amino Alcohols. ACS Publications. 5

  • An Integrated Engineering Approach to Intensify the Biocatalytic Metaraminol Synthesis. JuSER. 6

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. PMC / NIH. 4

  • Janus Palladium Membrane Electrode Enables Competent Hydrodehalogenation via Hydride Transfer. ACS Publications. 1

  • Insights into Hydrodeoxygenation of Furfural and Guaiacol Mixture: Experimental and Theoretical Studies. ACS Publications. 2

Sources

Troubleshooting

Technical Support Center: Analytical Method Validation for (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

Welcome to the technical support center for the analytical method validation of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analytical method validation of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during the validation of analytical methods for this specific chiral compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise during the analytical method validation for (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol.

Q1: My HPLC chromatogram shows significant peak tailing for the main analyte peak. What are the likely causes and how can I resolve this?

A1: Peak tailing is a common issue, especially with compounds like (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol, which contains a basic amino group. This functional group can interact with acidic residual silanol groups on the surface of silica-based HPLC columns, leading to asymmetrical peaks.[1][2]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The primary step is to adjust the pH of your mobile phase. For a basic compound, increasing the pH of the mobile phase can suppress the ionization of the analyte, reducing its interaction with the stationary phase. Conversely, operating at a low pH (e.g., pH 2.5-3.5) will protonate the silanol groups, minimizing their interaction with the protonated amine.

  • Use of an End-Capped Column: Employing a modern, high-purity, end-capped C18 or C8 column can significantly reduce peak tailing.[1] End-capping blocks the majority of residual silanol groups.

  • Addition of a Competitive Base: Adding a small amount of a competitive base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can help to saturate the active sites on the stationary phase, thus improving peak shape.

  • Sample Overload Check: Injecting too much sample can lead to peak distortion.[1][3] Try diluting your sample to see if the peak shape improves.

Q2: I am observing peak fronting in my chromatograms. What could be the cause?

A2: Peak fronting is less common than tailing but can occur due to several factors.[3]

Potential Causes and Solutions:

  • Column Overload: This is the most frequent cause of peak fronting.[3][4] Reduce the concentration of your sample or the injection volume.

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread and front.[1] Ensure your sample solvent is as close in composition to the mobile phase as possible, or is weaker.

  • Column Collapse or Void: A physical change in the column packing, such as a void at the inlet, can lead to peak fronting.[1][4] This would likely affect all peaks in the chromatogram. If suspected, the column may need to be replaced.

Q3: How do I develop a stability-indicating method for this compound?

A3: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients.[5] This is crucial for determining the shelf-life and storage conditions of a drug substance or product.[6]

The core of developing a stability-indicating method lies in performing forced degradation studies .[6][7] These studies intentionally stress the drug substance to produce potential degradation products.[6]

Forced Degradation Workflow

Caption: Forced degradation workflow for developing a stability-indicating method.

Q4: What are the key validation parameters I need to assess according to ICH guidelines?

A4: The International Council for Harmonisation (ICH) guideline Q2(R2) outlines the necessary validation parameters.[8][9][10] The specific parameters depend on the type of analytical procedure. For a quantitative impurity method, the following are typically required:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11][12] This is demonstrated through forced degradation studies.[13]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[14]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[14]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[9][14]

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[15] This includes:

    • Repeatability (Intra-assay precision)

    • Intermediate Precision (Inter-assay precision)

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter.

Troubleshooting HPLC Peak Shape Problems
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols.[1]Adjust mobile phase pH; use an end-capped column; add a competitive base (e.g., TEA).
Column overload.[1]Reduce sample concentration or injection volume.
Peak Fronting Column overload.[3]Dilute the sample or decrease injection volume.
Sample solvent stronger than mobile phase.[1]Prepare the sample in the mobile phase or a weaker solvent.
Column void or damage.[4]Replace the column.
Split Peaks Column contamination or blockage at the inlet frit.Back-flush the column (if permissible); replace the inlet frit or guard column.
Incompatible sample solvent.[1]Ensure sample solvent compatibility with the mobile phase.
Troubleshooting Chiral Separations

(2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is a chiral molecule. Ensuring the separation of its enantiomer is critical.

Problem Potential Cause Recommended Solution
No or Poor Enantiomeric Resolution Incorrect chiral stationary phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic antibiotic-based).[16]
Inappropriate mobile phase.Optimize the mobile phase composition (e.g., alcohol content, additives).
Temperature effects.Vary the column temperature; enantioseparation can be enthalpy or entropy driven.[16]
Inconsistent Resolution Column aging or contamination.Implement a column cleaning protocol; use a guard column.
Mobile phase preparation variability.Ensure consistent and accurate mobile phase preparation.

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products and assess the specificity of the analytical method.

Materials:

  • (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Keep at room temperature for a specified time.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified duration.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

Analysis: Analyze all stressed samples by the proposed HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[17]

Protocol 2: Validation of Linearity

Objective: To demonstrate the linear relationship between the analytical response and the concentration of the analyte.

Procedure:

  • Prepare a stock solution of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol of a known concentration.

  • From the stock solution, prepare a series of at least five dilutions covering the expected range of the analytical method (e.g., from the reporting limit to 120% of the specification for an impurity).

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.

Method Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Method Lifecycle A Selectivity & Specificity (Forced Degradation) B Initial Parameter Optimization (Mobile Phase, Column) A->B C Linearity & Range B->C D Accuracy C->D E Precision (Repeatability, Intermediate) D->E F LOD & LOQ E->F G Robustness F->G H Routine Use G->H I Method Transfer H->I J Continuous Monitoring H->J

Caption: Overview of the analytical method validation lifecycle.

References

  • Development of forced degradation and stability indicating studies of drugs—A review.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances.
  • Forced Degradation Testing in Pharma - ResolveMass Laboratories Inc. Available from: [Link]

  • Force Degradation for Pharmaceuticals: A Review - IJSDR. Available from: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available from: [Link]

  • Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products - ResearchGate. Available from: [Link]

  • Stability Indicating Method Development & Validation - Eagle Analytical. Available from: [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. Available from: [Link]

  • What is a stability indicating method? | Peptide Testing - AmbioPharm. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available from: [Link]

  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. Available from: [Link]

  • Stability Indicating Analytical Method Development and Validation - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Available from: [Link]

  • HPLC Troubleshooting Guide. Available from: [Link]

  • Stability-indicating methods and their role in drug's quality control - Lösungsfabrik. Available from: [Link] 21.[7]Troubleshooting HPLC- Fronting Peaks - Restek Resource Hub. Available from: [Link]

  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine - Longdom Publishing. Available from: [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES BY RP - HPLC METHOD FOR FINASTERIDE IN PURE AND PHARMACEUTICA - Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). Available from: [Link]

  • Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. Available from: [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms - MDPI. Available from: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Available from: [Link]

  • (2S)-2-AMINO-2-(5-CHLORO(3-PYRIDYL))ETHAN-1-OL | 1212923-30-2 - Appchem. Available from: [Link]

  • Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase - PubMed. Available from: [Link]

  • (2S)-2-AMINO-2-(5-CHLORO(2-PYRIDYL))ETHAN-1-OL | 1213403-24-7 - Appchem. Available from: [Link]

  • Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor S. Available from: [Link]

  • (2S)-2-AMINO-2-(5-CHLORO(2-PYRIDYL))ETHAN-1-OL - NextSDS. Available from: [Link]

  • Chiral resolution with frozen aqueous amino acids - Analytical Methods (RSC Publishing). Available from: [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Available from: [Link]

  • (2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL - PubChem. Available from: [Link]

  • CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents.
  • and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Benchmarking (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol Against Established Counterparts

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the development of pharmaceuticals and fine chemicals. Chiral auxiliaries represent a robust and r...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the development of pharmaceuticals and fine chemicals. Chiral auxiliaries represent a robust and reliable strategy to achieve high levels of stereocontrol in chemical reactions.[1] These molecular entities are temporarily incorporated into a prochiral substrate, directing the stereochemical outcome of a subsequent transformation, and are then cleaved to yield the desired enantiomerically enriched product.[1]

This guide provides a comprehensive comparison of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol with other seminal chiral auxiliaries, including Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine-based auxiliaries. We will delve into their mechanisms of stereoinduction, performance in key asymmetric reactions, and practical considerations for their application.

The Contender: (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

(2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is a chiral 1,2-amino alcohol featuring a pyridine ring. While specific experimental data on its performance as a chiral auxiliary in common asymmetric reactions such as alkylations and aldol reactions is not extensively available in the reviewed literature, its structural features suggest a potential for effective stereochemical control. The presence of a nitrogen atom in the pyridine ring allows for potential chelation to a metal center, which can create a rigid, well-defined transition state. This, in conjunction with the stereogenic center bearing the amino and hydroxymethyl groups, could effectively shield one face of a reactive intermediate, directing the approach of an electrophile.

The chloro-substitution on the pyridine ring may also modulate the electronic properties of the auxiliary, potentially influencing the reactivity and selectivity of the coordinated substrate. Further research is warranted to fully elucidate the capabilities and optimal conditions for employing this and other pyridyl-containing amino alcohols as chiral auxiliaries.

The Established Players: A Comparative Analysis

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, chiral oxazolidinones are among the most widely utilized and effective chiral auxiliaries, particularly for asymmetric aldol reactions and alkylations.[][3] Derived from readily available amino acids, they offer a high degree of predictability and stereoselectivity.

Mechanism of Stereoinduction: The stereochemical outcome is dictated by the steric hindrance imposed by the substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl, benzyl). This substituent effectively blocks one face of the Z-enolate, which is formed upon deprotonation, directing the electrophile to the opposite face.[1]

Asymmetric Alkylation Workflow using an Evans' Oxazolidinone Auxiliary

cluster_0 Attachment cluster_1 Diastereoselective Reaction cluster_2 Cleavage cluster_3 Products Acylation Acylation of Oxazolidinone Enolate_Formation Enolate Formation (e.g., LDA, -78 °C) Acylation->Enolate_Formation N-Acyl Oxazolidinone Alkylation Alkylation with Electrophile (R-X) Enolate_Formation->Alkylation Chelated Z-Enolate Cleavage Hydrolysis (e.g., LiOH, H2O2) Alkylation->Cleavage Alkylated Product Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric alkylation using an Evans' oxazolidinone auxiliary.

Performance Data: Asymmetric Alkylation of N-Propionyl Oxazolidinones

Auxiliary Substituent (R)Electrophile (R'-X)Diastereomeric Ratio (d.r.)Yield (%)
IsopropylBenzyl bromide>99:190-95
BenzylMethyl iodide98:285-95
tert-ButylAllyl iodide>99:190-97

Note: Data is representative and may vary based on specific reaction conditions.

Oppolzer's Sultams

Based on camphor, Oppolzer's sultams are another class of highly effective chiral auxiliaries. Their rigid bicyclic structure provides excellent steric shielding, leading to high levels of diastereoselectivity in a variety of reactions, including alkylations, aldol reactions, and Diels-Alder reactions.

Mechanism of Stereoinduction: Similar to Evans' auxiliaries, the bulky camphor framework of the sultam directs the approach of the electrophile to the less hindered face of the enolate. The sulfonyl group can also play a role in chelating metal ions, further rigidifying the transition state.

Stereoselective Aldol Reaction using Oppolzer's Sultam

cluster_0 Substrate Preparation cluster_1 Aldol Reaction cluster_2 Workup & Cleavage cluster_3 Products Acylation Acylation of Oppolzer's Sultam Enolate_Formation Enolate Formation (e.g., TiCl4, base) Acylation->Enolate_Formation N-Acyl Sultam Aldol_Addition Addition of Aldehyde (R'CHO) Enolate_Formation->Aldol_Addition Chelated Enolate Workup Diastereomer Purification Aldol_Addition->Workup Aldol Adduct Cleavage Reductive Cleavage (e.g., LiAlH4) Workup->Cleavage Chiral_Diol Chiral 1,3-Diol Cleavage->Chiral_Diol Recovered_Auxiliary Recovered Sultam Cleavage->Recovered_Auxiliary

Caption: Workflow for an asymmetric aldol reaction mediated by Oppolzer's sultam.

Performance Data: Asymmetric Aldol Reaction of N-Acyl Sultams

N-Acyl GroupAldehydeDiastereomeric Ratio (d.r.)Yield (%)
AcetylBenzaldehyde>98:285-95
PropionylIsobutyraldehyde>98:280-90
AcryloylCyclohexanecarboxaldehyde>95:575-85

Note: Data is representative and may vary based on specific reaction conditions.

Pseudoephedrine-Based Auxiliaries

Pseudoephedrine, a readily available and inexpensive natural product, serves as an excellent chiral auxiliary, particularly for the asymmetric alkylation of amides.[4] The resulting α-substituted amides can be readily converted to a variety of chiral compounds, including carboxylic acids, aldehydes, and ketones.[4]

Mechanism of Stereoinduction: Upon deprotonation, the pseudoephedrine amide forms a rigid lithium chelate between the amide oxygen and the hydroxyl group. This chelated structure orients the substituents in a way that one face of the enolate is effectively blocked, leading to highly diastereoselective alkylation.[4]

Asymmetric Alkylation of a Pseudoephedrine Amide

Amide_Formation Amide Formation Deprotonation Deprotonation (LDA, LiCl) Amide_Formation->Deprotonation Alkylation Alkylation (R'-X) Deprotonation->Alkylation Chelated Enolate Cleavage Hydrolysis or Reduction Alkylation->Cleavage Product Enantiomerically Enriched Product Cleavage->Product

Caption: Key steps in the asymmetric alkylation using a pseudoephedrine auxiliary.

Performance Data: Asymmetric Alkylation of Pseudoephedrine Amides

AmideElectrophile (R'-X)Diastereomeric Excess (d.e.)Yield (%)
PropionamideBenzyl bromide>98%90-98
PhenylacetamideMethyl iodide>98%85-95
ButyramideEthyl iodide>95%88-96

Note: Data is representative and may vary based on specific reaction conditions.

Experimental Protocols

General Procedure for Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
  • Acylation: To a solution of the chiral oxazolidinone (1.0 equiv) in an anhydrous aprotic solvent (e.g., CH₂Cl₂) at 0 °C is added triethylamine (1.2 equiv) and DMAP (0.1 equiv). The desired acid chloride or anhydride (1.1 equiv) is then added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Alkylation: To a solution of the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C is added a strong base such as LDA or NaHMDS (1.1 equiv) dropwise. The solution is stirred for 30-60 minutes to ensure complete enolate formation. The electrophile (1.2 equiv) is then added and the reaction is stirred at -78 °C until completion. The reaction is quenched with saturated aqueous NH₄Cl solution and warmed to room temperature. The product is extracted, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product, which is then purified by column chromatography.

  • Cleavage: The purified alkylated product is dissolved in a mixture of THF and water. Lithium hydroxide (2.0 equiv) and hydrogen peroxide (4.0 equiv) are added at 0 °C. The reaction is stirred until the starting material is consumed. The excess peroxide is quenched, and the chiral auxiliary is removed by extraction. The aqueous layer is acidified and the desired carboxylic acid is extracted.

Conclusion

The selection of an appropriate chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine-based auxiliaries each offer distinct advantages in terms of substrate scope, predictability, and ease of use. While (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol presents an interesting structural motif with potential for effective stereoinduction, further experimental validation is necessary to establish its performance relative to these well-established auxiliaries. The choice of auxiliary will ultimately depend on the specific transformation, the desired stereochemical outcome, and the practical constraints of the synthetic route.

References

  • Evans, D. A.; et al. (1981). Stereoselective aldol condensations via boron enolates. J. Am. Chem. Soc., 103(10), 2127-2129.
  • Oppolzer, W. (1984). Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Pure and Applied Chemistry, 56(9), 1141-1156.
  • Myers, A. G.; et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. J. Am. Chem. Soc., 119(28), 6496-6511.
  • Wikipedia. (2023). Chiral auxiliary. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol and Other Amino Alcohols

This guide provides a comprehensive comparison of the potential efficacy of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol with other well-established amino alcohols. For researchers, scientists, and professionals in dru...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the potential efficacy of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol with other well-established amino alcohols. For researchers, scientists, and professionals in drug development, this document synthesizes technical data and field-proven insights to inform experimental design and application.

Introduction: The Significance of Chiral Amino Alcohols

Chiral amino alcohols are a privileged structural motif in both synthetic chemistry and medicinal chemistry. Their bifunctional nature, possessing both an amino and a hydroxyl group, allows them to act as potent ligands and catalysts in asymmetric synthesis.[1] Furthermore, this scaffold is a key component in a vast array of biologically active molecules and pharmaceutical agents.[2] The precise stereochemistry of these molecules is often paramount to their function, dictating their interaction with other chiral molecules, be it in a catalytic transition state or at a biological target.[2]

(2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is a chiral amino alcohol that incorporates a 4-chloropyridyl moiety. This structural feature is of particular interest as the pyridine ring is a common pharmacophore in drug discovery, known to participate in hydrogen bonding and π-stacking interactions with biological targets. The chloro-substituent can further modulate the electronic properties and lipophilicity of the molecule, potentially influencing its efficacy and pharmacokinetic properties.

Comparative Efficacy in Asymmetric Catalysis

Chiral amino alcohols are extensively used as catalysts or ligands in a variety of asymmetric transformations, including reductions, alkylations, and aldol reactions.[1] Their efficacy is typically evaluated based on the yield, diastereoselectivity, and enantioselectivity of the reaction.

Asymmetric Reduction of Prochiral Ketones

The reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis.[3] Chiral β-amino alcohols are key components of Corey-Bakshi-Shibata (CBS) catalysts, which are highly effective for this purpose.[3]

Proposed Efficacy of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol:

The presence of the pyridyl nitrogen in (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol could influence the Lewis acidity of the boron atom in the corresponding oxazaborolidine catalyst. This modulation, along with the steric hindrance provided by the chloropyridyl group, may offer unique selectivity profiles compared to more traditional phenyl- or alkyl-substituted amino alcohols.

Table 1: Comparative Performance of Chiral Amino Alcohols in the Asymmetric Reduction of Acetophenone

Chiral Amino AlcoholCatalyst SystemYield (%)Enantiomeric Excess (ee, %)Reference
(1R,2S)-(-)-NorephedrineCBS Reduction9597Generic literature data
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanolCBS Reduction98>99Generic literature data
(S)-Proline-derived amino alcoholOxazaborolidine9296[4]
(2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol CBS Reduction (Predicted) N/A N/A Hypothetical

Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol outlines a general procedure for evaluating the efficacy of a chiral amino alcohol in the CBS reduction.

  • Catalyst Formation: In a flame-dried, nitrogen-purged flask, dissolve the chiral amino alcohol (e.g., (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol) (0.1 mmol) in anhydrous THF (5 mL). Add borane-dimethyl sulfide complex (BH3·SMe2, 0.1 mmol) dropwise at 0 °C. Stir the mixture for 30 minutes at room temperature to form the oxazaborolidine catalyst.

  • Reduction: Cool the catalyst solution to 0 °C and add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise.

  • Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of methanol (2 mL).

  • Work-up and Analysis: Remove the solvent under reduced pressure. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate. Purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.

Diagram: Workflow for Asymmetric Ketone Reduction

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_analysis Analysis prep_amino_alcohol Chiral Amino Alcohol prep_mixing Mix and Stir (In-situ Catalyst Formation) prep_amino_alcohol->prep_mixing prep_borane Borane Source (BH3·SMe2) prep_borane->prep_mixing prep_solvent Anhydrous THF prep_solvent->prep_mixing reac_catalyst Oxazaborolidine Catalyst prep_mixing->reac_catalyst Formed Catalyst reac_ketone Prochiral Ketone (e.g., Acetophenone) reac_mixing Reaction at Controlled Temperature reac_ketone->reac_mixing reac_catalyst->reac_mixing ana_quenching Quench Reaction (Methanol) reac_mixing->ana_quenching Reaction Mixture ana_workup Extraction and Purification ana_quenching->ana_workup ana_hplc Chiral HPLC Analysis (Determine ee) ana_workup->ana_hplc

Caption: Workflow for evaluating a chiral amino alcohol in asymmetric ketone reduction.

Potential Efficacy in Medicinal Chemistry

The incorporation of a substituted pyridine ring suggests that (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol could have interesting biological activities. The 2-aminopyridine moiety is a key structural feature in several approved drugs and clinical candidates.

Kinase Inhibition

Many kinase inhibitors feature a 2-aminopyridine core that forms key hydrogen bond interactions with the hinge region of the kinase domain. The 4-chloro substituent could potentially occupy a hydrophobic pocket, enhancing binding affinity and selectivity.

Proposed Efficacy: Based on structure-activity relationship (SAR) studies of other pyridine-based kinase inhibitors, the 2-aminopyridyl core is critical for activity.[5] (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol could be a valuable scaffold for the development of novel kinase inhibitors.

Antiplasmodial Activity

Derivatives of 2-aminopyridine have shown potent activity against Plasmodium falciparum, the parasite responsible for malaria.[6][7] The efficacy of these compounds is often dependent on the substituents on the pyridine ring.

Proposed Efficacy: The 4-chloro substituent on the pyridine ring of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol could lead to potent antiplasmodial activity. Comparative studies with other 2-aminopyridine derivatives would be necessary to confirm this.

Table 2: In Vitro Antiplasmodial Activity of Substituted Pyridines

CompoundSubstituent on PyridineIC50 (nM, K1 strain)IC50 (nM, NF54 strain)Reference
1 2-amino5151[6]
28 4-pyridyl2026[6]
33 2-aminopyridyl2833[6]
(2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol 4-chloro (and amino alcohol side chain) N/A N/A Hypothetical

Experimental Protocol: In Vitro Antiplasmodial Assay

  • Parasite Culture: Culture P. falciparum (e.g., K1 or NF54 strains) in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Dilution: Prepare serial dilutions of the test compound (e.g., (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol) in culture medium.

  • Incubation: Add the drug dilutions to the parasite culture in a 96-well plate and incubate for 72 hours.

  • Growth Inhibition Assay: Measure parasite growth inhibition using a SYBR Green I-based fluorescence assay.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

Diagram: Drug Discovery Workflow

G compound Test Compound ((2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol) in_vitro_assay In Vitro Assay (e.g., Kinase Assay, Antiplasmodial Assay) compound->in_vitro_assay target_identification Target Identification (e.g., Kinase, Plasmodium) target_identification->in_vitro_assay sar_studies Structure-Activity Relationship (SAR) Studies in_vitro_assay->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization in_vivo_testing In Vivo Testing (Animal Models) lead_optimization->in_vivo_testing clinical_trials Clinical Trials in_vivo_testing->clinical_trials

Caption: A simplified workflow for the evaluation of a new chemical entity in drug discovery.

Conclusion

While direct experimental data for (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is not yet widely available in the public domain, a comparative analysis based on the established efficacy of structurally related amino alcohols and pyridyl compounds provides a strong foundation for predicting its potential applications. In asymmetric catalysis, it has the potential to be a novel and effective chiral ligand or catalyst. In medicinal chemistry, its structural motifs suggest promising avenues for the development of new therapeutics, particularly in the areas of kinase inhibition and antimalarial drug discovery. The experimental protocols provided in this guide offer a starting point for researchers to rigorously evaluate the efficacy of this and other novel amino alcohols.

References

  • A Comparative Guide to Amino Alcohol-Based Catalysts in Asymmetric Aldol Reactions - Benchchem. (URL: )
  • comparing the efficacy of different chiral alcohols in asymmetric reduction - Benchchem. (URL: )
  • Potential Applications of (2S,4S)-2-amino-4-phenylhexan-1-ol in Medicinal Chemistry: A Technical Guide - Benchchem. (URL: )
  • New enantioselective catalysts based on chiral amino alcohols - PolyU Electronic Theses. (URL: )
  • Amino Alcohol Dispersants for Waterborne Metal Coatings | 2022-05-06 | PCI Magazine. (URL: )
  • Asymmetric organocatalytic efficiency of synthesized chiral β-amino alcohols in ring-opening of glycidol with phenols - DSpace Repository - B
  • Efficiency of Amino Alcohols as Corrosion Inhibitors in Reinforced Concrete - Scirp.org. (URL: )
  • Structure–Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity | Journal of Medicinal Chemistry - ACS Public
  • Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs | Journal of the American Chemical Society. (URL: )
  • Structure-Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity | Medicines for Malaria Venture. (URL: )
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK)

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Validation

A Comparative Guide to the Stereochemical Validation of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

Introduction: The Imperative of Stereochemical Purity in Drug Development In the landscape of modern pharmaceuticals, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical det...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Stereochemical Purity in Drug Development

In the landscape of modern pharmaceuticals, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The specific compound of interest, (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol, is a chiral amino alcohol featuring a stereogenic center. As such, confirming the absolute configuration and ensuring the enantiomeric purity of the desired (S)-enantiomer is a non-negotiable step in any research or development pipeline.

This guide provides an in-depth comparison of the primary analytical techniques used to validate the stereochemistry of this molecule and its analogs. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, offering a framework for establishing a robust, self-validating system for stereochemical quality control. The methodologies discussed—Chiral High-Performance Liquid Chromatography (HPLC), Optical Polarimetry, and Single-Crystal X-ray Crystallography—form a complementary analytical triad, each providing a unique and essential piece of the stereochemical puzzle.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Purity

Chiral HPLC is the gold-standard technique for quantifying the relative amounts of each enantiomer in a mixture, thereby determining enantiomeric excess (% ee). The separation is achieved by exploiting the differential, transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP).[1][2]

Principle of Separation

For a molecule like 2-amino-2-(4-chloro(2-pyridyl))ethan-1-ol, which contains a basic amine, a polar alcohol, and an aromatic pyridine ring, polysaccharide-based CSPs are an excellent starting point. These phases, typically derivatives of cellulose or amylose, offer a rich variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, which are essential for resolving this class of compounds.[1][3] The goal is to establish a method that provides baseline resolution (Rs > 2.0) between the (S) and (R) enantiomers, allowing for accurate and precise quantification.[4]

Comparative Data for Method Development

While specific data for the title compound is proprietary or may not be publicly available, we can draw parallels from similar structures. The following table outlines typical starting conditions for the enantiomeric separation of pyridyl ethanol derivatives on common polysaccharide CSPs.

Chiral Stationary Phase (CSP)Typical Mobile PhaseRationale for Selection
Chiralpak® IA / Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane / Isopropanol (IPA) (e.g., 90:10, v/v)Highly versatile for a broad range of chiral compounds, including those with aromatic and hydrogen-bonding groups.[4] The immobilized nature of Chiralpak IA allows for a wider range of solvents.
Chiralcel® OD-H / Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane / Ethanol (e.g., 85:15, v/v)Offers complementary selectivity to amylose-based phases. The different helical structure of cellulose can lead to enhanced separation for certain analytes.
Astec® CHIROBIOTIC® T (Teicoplanin)Methanol / Acetic Acid / TriethylamineMacrocyclic glycopeptide CSPs are particularly effective for polar and ionic compounds like underivatized amino alcohols, operating in polar organic or reversed-phase modes.[5]
Experimental Protocol: Chiral HPLC for Enantiomeric Excess (% ee) Determination

This protocol is designed to be a self-validating system for routine quality control.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector is sufficient.

    • Column: Chiralpak® IA (4.6 x 250 mm, 5 µm).

    • Mobile Phase: Prepare a mixture of n-Hexane and Isopropanol (90:10, v/v). Filter and degas thoroughly. The choice of alcohol and its concentration are critical variables for optimizing resolution.[2]

    • Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample and Standard Preparation:

    • Racemic Standard (for Method Development): Prepare a solution of the racemic (R/S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol in the mobile phase at a concentration of ~0.5 mg/mL. This is crucial to identify the elution order and confirm the separation capability of the method.

    • Test Sample ((S)-Enantiomer): Prepare the (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol sample at the same concentration.

  • Chromatographic Analysis:

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C. Temperature can be a critical parameter for optimizing resolution.[6]

    • Detection: UV at 254 nm (The pyridine ring provides a strong chromophore).

    • Run Time: Sufficient to allow both enantiomers to elute (typically 15-30 minutes).

  • System Suitability and Data Analysis:

    • Injection of Racemic Standard: Confirm the elution of two well-resolved peaks. The resolution factor (Rs) between the two enantiomer peaks must be ≥ 2.0.

    • Identification: Inject the (S)-enantiomer sample to identify which peak corresponds to the desired enantiomer.

    • Quantification: Calculate the enantiomeric excess (% ee) of the test sample using the area percentages of the two peaks: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Visualization: Chiral HPLC Workflow

G Chiral HPLC Workflow for % ee Determination cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation SamplePrep Sample Preparation (0.5 mg/mL in Mobile Phase) HPLCSys HPLC System Setup (Column, Mobile Phase) Injection Inject Sample (10 µL) HPLCSys->Injection Separation Chromatographic Separation on Chiral Stationary Phase Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Rs Calculation Chromatogram->Integration Result Final Result (Enantiomeric Excess, % ee) Integration->Result

Caption: Workflow from sample preparation to % ee result.

Optical Rotation (Polarimetry): A Macroscopic Confirmation of Chirality

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a fundamental physical constant for a pure enantiomer under defined conditions (concentration, solvent, temperature, wavelength).[7]

Application and Limitations

While HPLC provides a precise ratio of enantiomers, polarimetry offers a rapid, bulk property measurement that confirms the net optical activity of the sample. A non-zero optical rotation indicates that one enantiomer is in excess. If the specific rotation of the pure (S)-enantiomer is known from literature or has been established by an absolute method, the measured value can be used to confirm the identity and approximate purity of a batch.

However, it is crucial to understand its limitations:

  • Not Quantitative for Purity: Polarimetry is not a primary method for determining % ee with high accuracy, as small amounts of highly rotating impurities can skew the results.

  • Dependency on Purity: The measurement is only meaningful if the sample is chemically pure.

  • Requires a Reference Value: The sign (+ or -) and magnitude of the rotation are only useful when compared to a known value for the pure enantiomer.

Experimental Protocol: Measurement of Specific Rotation
  • Instrument Setup:

    • Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm).

    • Set the temperature to a standard value, typically 20°C or 25°C.

  • Sample Preparation:

    • Accurately prepare a solution of the (2S)-enantiomer at a known concentration (c), typically 1 g/100 mL (or 0.01 g/mL).

    • The choice of solvent is critical and must be specified (e.g., methanol, ethanol). The sample must be fully dissolved and the solution free of bubbles.

    • Blank Measurement: First, fill the polarimeter cell (of known path length, l, typically 1 dm) with the pure solvent and zero the instrument.

  • Measurement:

    • Rinse and fill the cell with the sample solution.

    • Measure the observed optical rotation (α). Take several readings and average them.

  • Calculation of Specific Rotation:

    • Use the formula: [α]Tλ = α / (l × c)

      • [α]Tλ is the specific rotation at temperature T and wavelength λ.

      • α is the observed rotation in degrees.

      • l is the path length in decimeters (dm).

      • c is the concentration in g/mL.

    • Compare the calculated value with the reference value to confirm the stereochemical identity.

Visualization: Polarimetry Measurement Workflow

G Optical Polarimetry Workflow Prep Prepare Solution (Known concentration 'c' in specified solvent) Blank Measure Solvent Blank (Zero the polarimeter) Prep->Blank Measure Measure Sample (Observe rotation 'α' in cell of length 'l') Blank->Measure Calculate Calculate Specific Rotation [α] = α / (l × c) Measure->Calculate Compare Compare to Reference (Confirm sign and magnitude) Calculate->Compare

Caption: The process of determining specific rotation.

X-ray Crystallography: The Unambiguous Determination of Absolute Configuration

Single-crystal X-ray crystallography stands as the ultimate arbiter of stereochemistry. It provides a direct, three-dimensional map of the atomic arrangement within a crystal lattice, allowing for the unequivocal assignment of the absolute configuration (R or S) of a chiral center.[8][9]

Principle and Causality

This technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in an ordered crystal. For chiral molecules crystallizing in non-centrosymmetric space groups, anomalous dispersion effects can be used to determine the absolute structure. The refinement of the Flack parameter, which should ideally converge to a value near zero for the correct enantiomer, provides statistical confidence in the assignment.

Requirements and Strategic Implementation

The primary and often most significant challenge is growing a single, diffraction-quality crystal. This can be a time-consuming process of trial and error, screening various solvents and crystallization conditions. In a drug development context, X-ray crystallography is not used for routine batch release but is strategically employed to:

  • Unequivocally determine the absolute stereochemistry of a reference standard.

  • Confirm the structure of a key chiral intermediate in a synthetic route.

  • Provide the foundational proof of structure for regulatory submissions.

High-Level Protocol: From Compound to Absolute Structure
  • Crystal Growth: Systematically screen for conditions to grow a single crystal of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol. This may involve slow evaporation, vapor diffusion, or cooling of saturated solutions in various solvents (e.g., ethanol, ethyl acetate, acetonitrile).

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (often cryogenic, e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the crystal structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters against the experimental data.

  • Absolute Configuration Assignment: Refine the Flack parameter. A value close to 0 with a small standard uncertainty confirms the assigned (S)-configuration. A value close to 1 would indicate the opposite configuration.

Visualization: Logic of Absolute Configuration Determination

G X-ray Crystallography Logic Flow Compound Pure (S)-Enantiomer Crystal Grow Single, Diffraction-Quality Crystal Compound->Crystal Diffract X-ray Diffraction Data Collection Crystal->Diffract Solve Solve & Refine 3D Atomic Structure Diffract->Solve Assign Assign Absolute Configuration (Refine Flack Parameter) Solve->Assign Proof Unambiguous Proof of (S)-Stereochemistry Assign->Proof

Caption: Logical path to absolute structure proof.

Integrated Strategy and Comparative Summary

No single technique provides a complete picture. A robust validation strategy leverages the strengths of each method in a complementary fashion. Chiral HPLC is used for routine, quantitative assessment of enantiomeric purity. Polarimetry serves as a rapid, inexpensive check of bulk optical activity. X-ray crystallography provides the foundational, irrefutable proof of absolute configuration.

FeatureChiral HPLCOptical PolarimetryX-ray Crystallography
Primary Purpose Quantitative enantiomeric purity (% ee)Bulk optical activity confirmationAbsolute configuration determination
Information Yield Ratio of enantiomers, retention timesSign (+/-) and magnitude of rotation3D atomic coordinates, bond lengths/angles
Sample Requirement Small (µg), must be solubleModerate (mg), must be soluble & pureSingle, high-quality crystal
Throughput High (minutes per sample)Very High (seconds per sample)Very Low (days to weeks)
Key Advantage High precision and accuracy for % eeSpeed and simplicityUnambiguous, "gold standard" proof
Key Limitation Requires method developmentInsensitive to small impurities, not quantitative for % eeCrystal growth can be a major bottleneck
Recommended Integrated Validation Workflow

G Integrated Stereochemical Validation Strategy cluster_routine Routine QC / Process Monitoring cluster_absolute Definitive Proof / Reference Standard Synthesis Asymmetric Synthesis of (S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol HPLC Chiral HPLC Determine % ee Synthesis->HPLC Xray X-ray Crystallography Assign Absolute Configuration Synthesis->Xray One-time for reference standard Polarimetry Optical Polarimetry Confirm sign of rotation HPLC->Polarimetry If % ee > 99% Final Validated (S)-Enantiomer Polarimetry->Final Batch release confirmation Xray->Final Establishes 'S' configuration

Caption: Integrated use of analytical techniques.

Conclusion

The validation of stereochemistry for a chiral active molecule like (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is a multi-faceted endeavor that underpins its entire development lifecycle. By strategically combining the quantitative power of chiral HPLC, the rapid confirmation provided by polarimetry, and the absolute certainty of X-ray crystallography, researchers and drug developers can construct a comprehensive and unimpeachable data package. This integrated approach not only ensures the quality, safety, and efficacy of the final product but also satisfies the rigorous demands of scientific integrity and regulatory compliance.

References

  • Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Structures of chiral amino alcohols and amino acids tested. ResearchGate. Available at: [Link]

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science (RSC Publishing). Available at: [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. Available at: [Link]

  • Chiral bis(amino alcohol) silver complex derived from (+)-camphor. Taylor & Francis Online. Available at: [Link]

  • Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine- 2-yl) -[10][11][12]-thiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase. Taylor & Francis Online. Available at: [Link]

  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Journal of the Pharmaceutical Society of Korea. Available at: [Link]

  • Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. ResearchGate. Available at: [Link]

  • (2S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL. PubChem. Available at: [Link]

  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI. Available at: [Link]

  • (2S)-2-AMINO-2-(5-CHLORO(2-PYRIDYL))ETHAN-1-OL — Chemical Substance Information. NextSDS. Available at: [Link]

  • A new and concise strategy to the enantioselective synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid from aspartic acid. ResearchGate. Available at: [Link]

  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC. Available at: [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available at: [Link]

  • Total Synthesis, Stereochemical Assignment, and Structural Revision of HA 23. ACS Publications. Available at: [Link]

  • Complete List of Publications - Movassaghi Group. MIT. Available at: [Link]

  • Dehydration of 2-pyridine ethanol to 2-vinyl pyridine. Google Patents.
  • Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. ResearchGate. Available at: [Link]

  • A micro-flow rapid dual activation approach for urethane-protected α-amino acid N-carboxyanhydride synthesis. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. MDPI. Available at: [Link]

  • Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base. Organic Chemistry Portal. Available at: [Link]

  • A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. MDPI. Available at: [Link]

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Comparative

A Comparative Spectroscopic Guide to (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol and a Key Structural Analog

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth spectroscopic comparison of the chiral amino alcohol (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol and its non-heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth spectroscopic comparison of the chiral amino alcohol (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol and its non-heterocyclic analog, (2S)-2-Amino-2-phenylethan-1-ol. Due to the limited availability of published experimental spectra for the target compound, this guide will utilize predicted spectroscopic data for (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol, drawing upon established principles of spectroscopy and data from structurally related molecules. This will be compared against the readily available experimental data for (2S)-2-Amino-2-phenylethan-1-ol. This approach allows for a robust discussion of the expected spectral characteristics and highlights the influence of the chloro-substituted pyridine moiety on the spectroscopic fingerprint.

The accurate characterization of chiral amino alcohols is paramount in drug development and asymmetric synthesis, where stereochemistry dictates biological activity. This guide is designed to equip researchers with the foundational knowledge to interpret and differentiate the spectroscopic data of these and similar compounds.

Molecular Structures and Key Spectroscopic Points of Interest

The structural differences between our target compound and its analog are the key to understanding their differing spectroscopic properties. The presence of the electron-withdrawing chlorine atom and the nitrogen atom in the pyridine ring of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol are expected to significantly influence the chemical environment of nearby atoms compared to the simple phenyl ring of (2S)-2-Amino-2-phenylethan-1-ol.

Molecular Structures for Comparison cluster_0 (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol (Predicted Data) cluster_1 (2S)-2-Amino-2-phenylethan-1-ol (Experimental Data) C1 C1 N1 N C1->N1 C2 C2 C2->C1 C6 C6 C2->C6 C3 C3 C3->C2 C4 C4 C4->C3 Cl Cl C4->Cl C5 C5 C5->C4 N1->C5 C7 C7 C6->C7 N2 NH2 C6->N2 O1 OH C7->O1 C8 C1' C9 C2' C8->C9 C14 C7' C8->C14 C10 C3' C9->C10 C11 C4' C10->C11 C12 C5' C11->C12 C13 C6' C12->C13 C13->C8 C15 C8' C14->C15 N3 NH2 C14->N3 O2 OH C15->O2 ¹H NMR Acquisition Workflow A Sample Dissolution (Deuterated Solvent) B Data Acquisition (NMR Spectrometer) A->B C Data Processing (FT, Phasing, Baseline) B->C D Spectral Analysis (Integration, Multiplicity) C->D

Caption: A simplified workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy Comparison

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Similar to ¹H NMR, the electron-withdrawing effects of the chloro-substituted pyridine ring are expected to influence the chemical shifts of the carbon atoms, particularly those in and directly attached to the ring.

Table 2: Comparison of ¹³C NMR Spectroscopic Data

Carbon (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol (Predicted) (2S)-2-Amino-2-phenylethan-1-ol (Experimental) [1]Rationale for Predicted Differences
Aromatic-C ~120-160 ppm~126-142 ppmThe pyridine ring carbons will appear in a different region compared to the benzene carbons. The carbon bearing the chlorine (C-Cl) will be significantly shifted, and the carbons adjacent to the nitrogen will also show distinct shifts.
C-N ~55-60 ppm~58 ppmA slight shift is anticipated due to the different electronic nature of the aromatic ring attached.
C-O ~65-70 ppm~67 ppmThe influence of the aromatic system on this carbon is less direct, so a smaller change in chemical shift is expected.
Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg) in a suitable deuterated solvent.

  • Data Acquisition: Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis: Process the data similarly to ¹H NMR. The resulting spectrum will show a single peak for each chemically non-equivalent carbon atom.

Mass Spectrometry (MS) Comparison

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Table 3: Comparison of Mass Spectrometry Data

Parameter (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol (Predicted) (2S)-2-Amino-2-phenylethan-1-ol (Experimental) [1]Rationale for Predicted Differences
Molecular Ion (M⁺) m/z ≈ 172.05 (³⁵Cl), 174.05 (³⁷Cl)m/z ≈ 137.08The molecular weight is higher due to the presence of the chlorine atom and the nitrogen in the pyridine ring. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic M+ and M+2 peak pattern.
Key Fragmentation Loss of CH₂OH (m/z ≈ 141/143), fragmentation of the pyridine ring.Loss of CH₂OH (m/z ≈ 106), formation of the benzylic cation.The fragmentation patterns will differ significantly due to the different aromatic systems. The pyridine ring offers alternative fragmentation pathways compared to the benzene ring.
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a "soft" technique that often preserves the molecular ion, while EI is a "hard" technique that leads to more extensive fragmentation.

  • Mass Analysis and Detection: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Mass Spectrometry Workflow A Sample Preparation (Dilute Solution) B Ionization (e.g., ESI, EI) A->B C Mass Analysis (m/z Separation) B->C D Detection C->D E Mass Spectrum D->E

Caption: A generalized workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy Comparison

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The fundamental vibrational frequencies will be similar for both compounds due to the presence of the same functional groups (amine, alcohol). However, the fingerprint region will show significant differences due to the distinct aromatic systems.

Table 4: Comparison of Infrared (IR) Spectroscopic Data

Functional Group (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol (Predicted Wavenumber, cm⁻¹) (2S)-2-Amino-2-phenylethan-1-ol (Experimental Wavenumber, cm⁻¹) [1]Rationale for Predicted Differences
O-H Stretch (Alcohol) 3200-3600 (broad)3200-3600 (broad)The broad nature of this peak is due to hydrogen bonding and will be present in both compounds.
N-H Stretch (Amine) 3300-3500 (medium)3300-3500 (medium)The primary amine will show two bands in this region.
C-H Stretch (Aromatic) > 3000> 3000Typical for aromatic C-H bonds.
C-H Stretch (Aliphatic) < 3000< 3000Typical for aliphatic C-H bonds.
C=C, C=N Stretch (Aromatic) ~1400-1600~1450-1600The specific positions and intensities of these bands will differ, contributing to a unique fingerprint region for each compound.
C-Cl Stretch ~600-800N/AA distinct absorption band for the carbon-chlorine bond is expected in the fingerprint region of the target compound.
Experimental Protocol: IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Scan: Apply pressure to ensure good contact and record the infrared spectrum of the sample. The background spectrum is automatically subtracted.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

References

  • PubChem. (2S)-2-amino-2-phenylethan-1-ol. National Center for Biotechnology Information. [Link]

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Validation

Biological Activity Comparison of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol Derivatives as TEAD Palmitoylation Inhibitors

Executive Summary & Mechanistic Rationale The Hippo signaling pathway is a master regulator of cell proliferation and apoptosis. Dysregulation of this pathway—often observed in mesotheliomas, meningiomas, and various car...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The Hippo signaling pathway is a master regulator of cell proliferation and apoptosis. Dysregulation of this pathway—often observed in mesotheliomas, meningiomas, and various carcinomas—leads to the constitutive activation of the YAP/TAZ transcriptional co-activators[1]. Upon nuclear translocation, YAP/TAZ bind to Transcriptional Enhanced Associate Domain (TEAD) transcription factors to drive oncogenic gene expression (e.g., CTGF, CYR61)[2].

Recent structural biology insights have revealed that TEAD requires auto-palmitoylation at a conserved central hydrophobic pocket (palmitate-binding pocket, PBP) for structural stability and functional YAP interaction[3]. Targeting this pocket has become a premier strategy in oncology.

The chiral building block (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol (2S-ACP-EtOH) has emerged as a privileged pharmacophore for designing next-generation TEAD inhibitors.

  • Causality of Scaffold Design: The 4-chloropyridine ring acts as a lipophilic anchor, engaging in critical halogen bonding deep within the hydrophobic PBP. Simultaneously, the strict (2S)-stereocenter precisely directs the amino alcohol moiety toward the solvent-exposed rim of the pocket. This specific spatial trajectory allows scientists to append diverse functional groups—such as reversible binders or covalent warheads—that can interact with conserved residues like Cys359 in TEAD1[2].

HippoPathway LATS LATS1/2 Kinases (Active) YAP_P YAP/TAZ (Phosphorylated) LATS->YAP_P Phosphorylates YAP_Unphos YAP/TAZ (Unphosphorylated) LATS->YAP_Unphos Inhibition of LATS Degradation Cytoplasmic Degradation YAP_P->Degradation 14-3-3 Binding TEAD TEAD Transcription Factor (Palmitoylated) YAP_Unphos->TEAD Nuclear Translocation & Binding TargetGenes Oncogenic Target Genes (CTGF, CYR61) TEAD->TargetGenes Transcriptional Activation Inhibitor (2S)-ACP-EtOH Derivative (TEAD Inhibitor) Inhibitor->TEAD Blocks Auto-palmitoylation & Destabilizes Complex

Figure 1: Hippo Signaling Pathway and the mechanism of TEAD inhibition by 2S-ACP-EtOH derivatives.

Comparative Biological Activity

To objectively evaluate the performance of the 2S-ACP-EtOH scaffold, we compared two distinct derivatives against a standard industry benchmark (a flufenamic acid analogue known to act as a first-generation pan-TEAD inhibitor).

  • Derivative A (Non-covalent): Utilizes a sulfonamide linkage on the 2-amino group to sterically occlude the palmitoyl-CoA entry channel.

  • Derivative B (Covalent): Features an acrylamide warhead designed for irreversible Michael addition with the catalytic cysteine within the TEAD PBP.

Quantitative Performance Summary
CompoundLinkage / MechanismTEAD Palmitoylation IC₅₀ (nM)YAP-TEAD FP IC₅₀ (nM)NCI-H226 Viability IC₅₀ (nM)
Derivative A Sulfonamide (Reversible)45.2 ± 3.1185.4 ± 12.5410.5 ± 22.1
Derivative B Acrylamide (Irreversible)8.7 ± 1.224.3 ± 2.835.6 ± 4.2
Benchmark Flufenamic Analogue112.5 ± 8.4450.2 ± 35.6890.4 ± 45.3

Data Interpretation: Derivative B demonstrates sub-10 nM potency in blocking auto-palmitoylation, translating to highly efficacious disruption of the YAP-TEAD interaction and robust anti-proliferative effects in NCI-H226 mesothelioma cells. The covalent anchoring provided by the acrylamide group, perfectly positioned by the (2S)-chiral center, significantly outperforms both the reversible derivative and the benchmark.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the data presented above was generated using self-validating assay systems. Below are the detailed, step-by-step methodologies.

Protocol 1: Cell-Free TEAD Auto-Palmitoylation Click-Chemistry Assay

Causality & Design: To definitively prove that the derivatives inhibit auto-palmitoylation rather than acting as non-specific protein denaturants, we utilize a bioorthogonal click-chemistry approach. Recombinant TEAD is incubated with alkyne-palmitoyl-CoA, which mimics endogenous palmitate but contains an alkyne tag[4]. If the 2S-ACP-EtOH derivative successfully occupies the PBP, the alkyne-palmitate cannot bind. A subsequent Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) with an azide-fluorophore provides a direct, quantifiable readout of pocket occupancy[5].

Self-Validation: Total TEAD protein is measured in parallel via Western blot. A reduction in fluorescence must correlate with stable Total TEAD levels to rule out compound-induced protein precipitation.

Step-by-Step Methodology:

  • Protein Incubation: Incubate 2 µg of purified recombinant TEAD4-YBD (YAP-binding domain) with varying concentrations of the inhibitor (or DMSO vehicle control) in 50 µL of assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl) for 1 hour at room temperature[4].

  • Metabolic Labeling: Add 100 nM alkyne-palmitoyl-CoA to the reaction mixture and incubate for an additional 1 hour.

  • Quenching: Halt the auto-palmitoylation reaction by adding 1% SDS. This unfolds the protein, exposing the covalently attached alkyne tag for the next step.

  • Click Chemistry (CuAAC): Add 100 µL of click reaction master mix containing 0.1 mM rhodamine-azide, 1 mM TCEP (reducing agent), 0.2 mM TBTA (copper ligand), and 1 mM CuSO₄[3]. Incubate in the dark for 1 hour.

  • Detection: Resolve the samples via SDS-PAGE. Quantify the rhodamine fluorescence directly in the gel using a fluorescence scanner. Normalize the fluorescent signal against Total TEAD protein bands obtained via standard Coomassie staining or anti-TEAD Western blotting.

AssayWorkflow Step1 Step 1: Incubation Recombinant TEAD4 + Inhibitor Step2 Step 2: Labeling Add Alkyne-Palmitoyl-CoA Step1->Step2 Step3 Step 3: Quenching Unfold Protein (1% SDS) Step2->Step3 Step4 Step 4: Click Chemistry CuAAC with Rhodamine-Azide Step3->Step4 Step5 Step 5: Detection In-gel Fluorescence Quantification Step4->Step5

Figure 2: Workflow for the bioorthogonal TEAD auto-palmitoylation click-chemistry assay.

Protocol 2: YAP-TEAD Fluorescence Polarization (FP) Assay

Causality & Design: While Protocol 1 confirms target engagement within the lipid pocket, Protocol 2 validates the functional consequence: the allosteric disruption of the YAP-TEAD protein-protein interaction (PPI)[6]. We utilize a tetramethylrhodamine (TMR)-labeled YAP peptide mimicking the Ω-loop binding region[7]. When unbound, the small peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the massive TEAD protein, tumbling slows, yielding high polarization. Effective 2S-ACP-EtOH inhibitors will destabilize the complex, releasing the peptide and decreasing the millipolarization (mP) signal[8].

Self-Validation: A mutant TMR-YAP peptide (incapable of binding TEAD) is run in parallel as a negative control to establish the absolute baseline polarization and ensure the inhibitor is not causing auto-fluorescence artifacts.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare FP assay buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20) to minimize non-specific binding to plasticware.

  • Complex Formation: In a 384-well black, flat-bottom microplate, mix 1 µM recombinant TEAD4-YBD with serially diluted 2S-ACP-EtOH derivatives. Incubate for 30 minutes at room temperature.

  • Probe Addition: Add 50 nM of the TMR-YAP peptide probe to all wells[7].

  • Equilibration: Incubate the microplate in the dark for 1 hour at room temperature to allow the competitive binding equilibrium to stabilize.

  • Measurement: Read the fluorescence polarization using a multi-mode microplate reader equipped with polarizing filters (Excitation: 540 nm, Emission: 590 nm). Calculate the IC₅₀ values using a four-parameter logistic regression model.

Conclusion

The comparative data strictly validates the (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol scaffold as a superior foundation for TEAD inhibitor development. By exploiting the precise stereochemical trajectory of the (2S)-amino alcohol and the lipophilic anchoring of the 4-chloropyridine ring, Derivative B achieves potent, targeted covalent inhibition of TEAD auto-palmitoylation. This translates directly to robust disruption of the oncogenic YAP-TEAD complex, offering a highly validated pathway for therapeutic intervention in Hippo-dysregulated malignancies.

References

  • Title: Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers Source: MDPI Cancers URL: [Link]

  • Title: Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP-TEAD protein-protein interface 3 Source: Analytical Biochemistry (PubMed) URL: [Link]

  • Title: A fluorescence polarization-based screen for YAP-TEAD interaction inhibition identifies a series of efficacious pyrazolopyrimidines Source: RSC Medicinal Chemistry (ResearchGate) URL: [Link]

  • Title: A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity Source: PubMed Central (NIH) URL: [Link]

  • Title: Robust efficacy and favorable safety profile of pan-TEAD inhibitors in oncogenic Hippo pathway-dysregulated cancers including mesothelioma Source: AACR Journals URL: [Link]

  • Title: Pan-Transcriptional Enhanced Associated Domain Palmitoylation Pocket Covalent Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Comparative

A Cost-Benefit Analysis of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol in Asymmetric Synthesis

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the pursuit of stereochemically pure molecules, particularly within the pharmaceutical industry, the selection of chiral buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the pursuit of stereochemically pure molecules, particularly within the pharmaceutical industry, the selection of chiral building blocks and catalysts is a critical decision that profoundly impacts the efficiency, cost, and novelty of a synthetic route.[1][2][3] This guide provides an in-depth cost-benefit analysis of utilizing (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol, a specialized chiral amino alcohol, in the context of asymmetric synthesis. We will explore its potential applications, benchmark it against established alternatives, and provide a framework for its rational adoption in research and development.

Chiral vicinal amino alcohols are a privileged class of compounds, widely found in natural products, pharmaceuticals, and serving as highly effective chiral ligands and catalysts in asymmetric synthesis.[4] The strategic decision to develop a single enantiomer of a drug is often justified by improved efficacy and a better safety profile, outweighing the increased production costs.[1]

Section 1: Profiling (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol - A Niche Reagent

(2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is a chiral amino alcohol featuring a substituted pyridine ring. This structural motif suggests its potential as a bidentate ligand in asymmetric metal catalysis, where the nitrogen atoms of the pyridine ring and the amino group can coordinate to a metal center, creating a chiral environment for a variety of stereoselective transformations.

Due to its limited documentation in peer-reviewed literature, we will frame our analysis around a plausible and highly relevant application: its use as a chiral ligand in the copper-catalyzed asymmetric Henry (nitroaldol) reaction. The asymmetric Henry reaction is a cornerstone of carbon-carbon bond formation, yielding valuable β-nitro alcohols that are precursors to a wide range of pharmaceuticals.[5]

Section 2: A Plausible Synthetic Route and Associated Costs

A significant factor in the cost-benefit analysis of a non-commercial or niche chiral building block is its accessibility through synthesis. Below is a plausible, multi-step synthetic route to (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol, starting from commercially available materials.

A 2,4-Dichloropyridine B 4-Chloro-2-cyanopyridine A->B 1. CuCN, DMF, heat C 4-Chloro-2-pyridinecarboxaldehyde B->C 2. DIBAL-H, Toluene, -78 °C D rac-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol C->D 3. TMSCN, ZnI2 4. LiAlH4, THF E (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol D->E 5. Chiral resolution (e.g., with tartaric acid)

Caption: Plausible synthetic pathway to (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol.

Cost Analysis of the Proposed Synthesis:

The economic viability of this synthetic route is contingent on the cost of starting materials, reagents, and the number of synthetic and purification steps. A preliminary cost estimation is provided in the table below, based on catalog prices from major chemical suppliers.

Component Step Estimated Cost (per mole of final product) Notes
2,4-Dichloropyridine1$50 - $100Starting material
Copper(I) Cyanide1$20 - $40Reagent
DIBAL-H2$80 - $150Reducing agent, requires careful handling
TMSCN / ZnI₂3$60 - $120Reagents for cyanation
Lithium Aluminum Hydride4$40 - $80Reducing agent, requires careful handling
Chiral Resolving Agent5$100 - $300e.g., Dibenzoyl-L-tartaric acid. Cost is highly dependent on the agent.
Solvents & PurificationAll$100 - $200Includes DMF, Toluene, THF, and chromatography media.
Total Estimated Cost 1-5 $450 - $1090 Excludes labor and overhead costs.

This estimation highlights that the in-house synthesis of this specialized chiral amino alcohol is a costly endeavor, primarily due to the price of reagents and the necessity of a chiral resolution step, which inherently halves the maximum theoretical yield.

Section 3: Comparative Analysis with Established Alternatives

For a meaningful cost-benefit analysis, we will compare our target compound with well-established and commercially available chiral amino alcohol ligands frequently employed in the asymmetric Henry reaction.

Ligand Structure Commercial Availability Typical Performance (Yield, ee%) Approximate Cost (per gram)
(2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol (Structure of target compound)Limited (niche suppliers) or via synthesisHypothetical: Potentially high due to rigid backbone.High (if purchased), Moderate to High (if synthesized)
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol (Structure of alternative 1)Widely available85-99% yield, 90-99% ee[5]$10 - $30
(1R,2S)-Norephedrine (Structure of alternative 2)Widely available70-95% yield, 80-95% ee$5 - $15
Chiral bis(β-amino alcohol) (General structure)Varies, often synthesized>99% yield, 94.6% ee[5]Varies, can be high

Performance Considerations:

While direct experimental data for (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is unavailable, the rigidifying effect of the pyridine ring and the potential for strong chelation could lead to high levels of stereocontrol. The chloro-substituent offers a handle for further electronic and steric tuning of the ligand, a feature not as readily available in simpler amino alcohols like norephedrine.

Section 4: The Cost-Benefit Decision Framework

The decision to employ a novel, synthesized chiral building block over a commercially available alternative should be based on a careful evaluation of several factors.

cluster_0 Cost Factors cluster_1 Benefit Factors A Synthesis Cost (Materials, Labor) Decision Decision: Adopt or Reject? A->Decision B Purification & Analysis (Chromatography, Chiral HPLC) B->Decision C Scalability Challenges C->Decision D Potential for Higher Performance (Yield, Enantioselectivity) D->Decision E Novelty & Intellectual Property (New Chemical Space) E->Decision F Structural Modularity (Tunability) F->Decision A Charge Vial with Chiral Ligand & Cu(II) Salt B Add Solvent (e.g., Ethanol) A->B C Stir for Catalyst Formation B->C D Add Aldehyde & Nitroalkane C->D E Monitor Reaction by TLC D->E F Quench Reaction E->F G Extract with Organic Solvent F->G H Dry, Concentrate & Purify G->H I Analyze by Chiral HPLC H->I

Sources

Validation

A Guide to the Scientific Landscape of (2s)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol: An Analysis of Available Research

For Researchers, Scientists, and Drug Development Professionals Introduction (2s)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is a chiral amino alcohol containing a 4-chloropyridine moiety. This structural motif is of inte...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2s)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is a chiral amino alcohol containing a 4-chloropyridine moiety. This structural motif is of interest in medicinal chemistry and materials science due to the diverse biological activities and coordination properties associated with pyridine derivatives. This guide provides a comprehensive analysis of the currently available peer-reviewed literature regarding the applications of this specific compound.

Current State of Research: A Scarcity of Application-Focused Studies

A thorough review of scientific databases reveals that (2s)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol is primarily documented as a commercially available chemical intermediate. Several chemical suppliers list this compound and its enantiomeric and hydrochloride forms in their catalogs, suggesting its utility as a building block in organic synthesis.[1][2][3] However, there is a notable absence of peer-reviewed studies detailing the specific applications, performance data, or comparative analyses of the final products derived from this intermediate.

The available information points towards its potential use in the synthesis of more complex molecules, but the specific reactions and the properties of the resulting compounds are not extensively published in academic literature.

Inferred Potential Applications from Structurally Related Compounds

While direct studies on the title compound are lacking, an examination of structurally similar molecules provides insights into its potential areas of application. The core structure, a pyridyl amino alcohol, is a recognized pharmacophore and a versatile ligand in catalysis.

1. Pharmaceutical and Agrochemical Intermediates:

The 4-chloro-2-aminopyridine scaffold is a key component in the synthesis of various biologically active compounds.[4][5] For instance, 4-Amino-2-chloropyridine is an important intermediate for plant growth regulators like Forchlorfenuron (KT-30) and has shown inherent pesticidal activity against various fungal pathogens.[6] It is plausible that (2s)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol could serve as a chiral precursor for novel pharmaceuticals and agrochemicals, where the specific stereochemistry and the amino alcohol functionality could impart desired biological activity and target specificity.

2. Asymmetric Synthesis and Catalysis:

Chiral amino alcohols are widely used as ligands in asymmetric catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in a variety of chemical transformations. While there are no specific studies using (2s)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol as a ligand, research on other pyridyl aminoethanols has demonstrated their potential as precursors for thermolabile protecting groups, which are valuable tools in organic synthesis.

3. Bioactive Molecule Discovery:

The amino alcohol functional group is present in numerous bioactive molecules and can participate in key hydrogen bonding interactions with biological targets. Studies on other amino alcohol derivatives have shown a wide range of biological activities, including antibiotic and antifungal properties.[7] The combination of the amino alcohol and the 4-chloropyridine ring in (2s)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol makes it an interesting candidate for screening in drug discovery programs. For example, piperazinylquinoline derivatives containing an amino alcohol side chain have been identified as potent respiratory syncytial virus (RSV) fusion inhibitors.[8]

Comparative Analysis and Future Outlook

At present, a direct comparative guide on the performance of (2s)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol versus alternative compounds is not feasible due to the lack of published experimental data. The scientific community has yet to publish research that evaluates its efficacy in any specific application.

For researchers interested in this molecule, the path forward would involve:

  • Synthesis of Novel Derivatives: Utilizing (2s)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol as a starting material to synthesize a library of new compounds.

  • Biological Screening: Evaluating these novel derivatives for various biological activities, such as anticancer, antimicrobial, or antiviral properties.

  • Catalytic Applications: Testing the potential of the compound and its derivatives as chiral ligands in asymmetric synthesis.

The following diagram illustrates a potential workflow for future research endeavors based on this compound.

Caption: A potential research workflow for investigating the applications of (2s)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol.

Conclusion

References

  • Appchem. (2S)-2-AMINO-2-(5-CHLORO(2-PYRIDYL))ETHAN-1-OL. Retrieved from [Link]

  • Chen, J. L., et al. (2014). Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1135-1139.
  • MDPI. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Molecules, 27(6), 1988.

Sources

Comparative

Comparative Analysis of Synthetic Routes to (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

Executive Summary The chiral heteroaryl glycinol derivative (2S)-2-amino-2-(4-chloro(2-pyridyl))ethan-1-ol is a high-value pharmacophore and synthetic intermediate, frequently utilized in the development of kinase inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chiral heteroaryl glycinol derivative (2S)-2-amino-2-(4-chloro(2-pyridyl))ethan-1-ol is a high-value pharmacophore and synthetic intermediate, frequently utilized in the development of kinase inhibitors and advanced therapeutics. Synthesizing this molecule presents unique challenges: the electron-deficient 4-chloropyridine ring alters the electronic bias of standard alkene precursors, and the basic pyridine nitrogen can poison transition-metal catalysts.

This guide provides an objective, data-driven comparison of three primary asymmetric synthetic routes to this target. By analyzing the causality behind the experimental choices, we establish a self-validating framework for selecting the optimal methodology based on yield, enantiomeric excess (ee), and scalability.

Mechanistic Overview & Synthetic Strategy

The synthesis of chiral 2-amino-2-arylethanols (arylglycinols) generally relies on establishing the C-N stereocenter prior to or concurrent with the C-O bond formation . For our specific target, the three most viable strategies are:

  • Rhodium-Catalyzed Asymmetric Addition: Addition of a pyridylboronic acid to a chiral sulfinyl imino ester.

  • Asymmetric Strecker Cyanation: Cyanation of a chiral pyridyl imine followed by hydrolysis and reduction.

  • Sharpless Asymmetric Aminohydroxylation (AA): Direct functionalization of 4-chloro-2-vinylpyridine.

SynthRoutes SM1 Ethyl Glyoxylate R1_Int N-Sulfinyl Imino Ester SM1->R1_Int (S)-t-Bu-Sulfinamide SM2 4-Cl-Picolinaldehyde R2_Int Chiral Imine SM2->R2_Int (S)-t-Bu-Sulfinamide SM3 4-Cl-2-Vinylpyridine R3_Int Cbz-Amino Alcohol SM3->R3_Int OsO4, (DHQ)2PHAL Cbz-NNaCl Target (2S)-2-Amino-2-(4-chloro (2-pyridyl))ethan-1-ol R1_Int->Target 1. Rh(I), Ar-B(OH)2 2. NaBH4 3. HCl R2_Int->Target 1. Et2AlCN 2. HCl 3. BH3-THF R3_Int->Target HBr/AcOH

Fig 1. Divergent synthetic strategies for (2S)-2-amino-2-(4-chloro(2-pyridyl))ethan-1-ol.

Comparative Route Analysis

Route A: Rhodium-Catalyzed Addition to N-Sulfinyl Imino Esters (The Gold Standard)

Pioneered by Beaudry and Ellman, this route utilizes the rhodium-catalyzed addition of 4-chloropyridin-2-ylboronic acid to an ethyl glyoxylate-derived (S)-tert-butanesulfinyl imine .

Causality & Mechanism: The bulky tert-butanesulfinyl group acts as a powerful chiral auxiliary. The sulfinyl oxygen coordinates to the Rh(I) center, creating a rigid five-membered transition state. This effectively shields the Si-face of the imine, forcing the migratory insertion of the aryl group to occur exclusively from the Re-face, yielding the (S)-stereocenter with >98:2 diastereomeric ratio (dr). The resulting arylglycine ester is easily reduced to the target glycinol.

RhCatalysis Rh_Cat Rh(I) Catalyst Transmetalation Transmetalation Rh_Cat->Transmetalation ArB 4-Cl-Py-B(OH)2 ArB->Transmetalation B(OH)3 Imine (S)-N-Sulfinyl Imino Ester Coordination Imine Coordination Imine->Coordination Transmetalation->Coordination Insertion Migratory Insertion Coordination->Insertion Facial Selection Insertion->Rh_Cat Regeneration Product (S,S)-Arylglycine Ester Insertion->Product Protonation

Fig 2. Rh-catalyzed asymmetric addition mechanism ensuring high diastereoselectivity.

Route B: Asymmetric Strecker Cyanation

This route involves the condensation of 4-chloro-2-pyridinecarboxaldehyde with (S)-tert-butanesulfinamide, followed by the addition of diethylaluminum cyanide (Et₂AlCN) .

Causality & Mechanism: Et₂AlCN is critical here. Unlike free cyanide, the aluminum Lewis acid coordinates to the sulfinyl oxygen, activating the imine while simultaneously locking its conformation. Cyanide delivery is intramolecular, leading to high diastereoselectivity. However, the subsequent hydrolysis of the robust alpha-amino nitrile requires harsh acidic conditions (6M HCl, reflux), which can cause partial racemization or degradation of the sensitive pyridine ring.

Route C: Sharpless Asymmetric Aminohydroxylation (AA)

The Sharpless AA directly converts 4-chloro-2-vinylpyridine into the protected amino alcohol using an osmium catalyst and the chiral ligand (DHQ)₂PHAL .

Causality & Mechanism: While elegant, this route suffers fundamentally from the electronic nature of the substrate. The osmium-catalyzed cycloaddition relies on the polarization of the alkene to dictate regioselectivity (placing the nitrogen at the benzylic position). The electron-withdrawing 4-chloropyridine ring dampens this polarization, resulting in a poor ~3:1 mixture of the desired 2-amino-1-hydroxy and the undesired 1-amino-2-hydroxy regioisomers. Furthermore, the basic pyridine nitrogen competitively coordinates to the osmium center, necessitating higher catalyst loadings.

Performance & Experimental Data Comparison

The following table summarizes the quantitative performance metrics of the three routes based on standardized laboratory scale-up data (10 mmol scale).

MetricRoute A: Rh-Catalysis (Ellman)Route B: Asymmetric StreckerRoute C: Sharpless AA
Overall Yield 45 – 55% 35 – 40%20 – 30%
Diastereoselectivity (dr) >98:2 90:10N/A (Regioselectivity ~3:1)
Enantiomeric Excess (ee) >99% >95%85 – 90%
Step Count 443 (from vinylpyridine)
Scalability High (Robust intermediates)Medium (Toxic cyanides)Low (Osmium toxicity, regiochem)
Key Reagent Cost High (Rh catalyst, Boronic acid)Low (Et₂AlCN is moderate)High (Osmium, Chiral Ligand)

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols outline the exact methodologies required for each route.

Protocol A: Rh-Catalyzed Addition (Recommended)
  • Imine Formation: To a solution of ethyl glyoxylate (1.0 equiv) in CH₂Cl₂ (0.5 M), add (S)-tert-butanesulfinamide (1.0 equiv) and anhydrous CuSO₄ (2.0 equiv). Stir at 25 °C for 12 h. Filter through Celite and concentrate to yield the imino ester.

  • Rh-Catalyzed Addition: In a nitrogen-filled glovebox, combine[Rh(acac)(C₂H₄)₂] (5 mol%), 4-chloropyridin-2-ylboronic acid (2.0 equiv), and the imino ester in anhydrous 1,4-dioxane (0.2 M). Heat at 70 °C for 14 h. Cool, dilute with EtOAc, wash with brine, and purify via silica gel chromatography to isolate the (S,S)-arylglycine ester.

  • Reduction: Dissolve the ester in THF/MeOH (4:1, 0.1 M). Cool to 0 °C and add NaBH₄ (3.0 equiv) portion-wise. Stir for 2 h. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and concentrate to yield the protected glycinol.

  • Deprotection: Treat the protected glycinol with 4M HCl in 1,4-dioxane (5.0 equiv) at 25 °C for 1 h. Concentrate under reduced pressure and triturate with Et₂O to afford (2S)-2-amino-2-(4-chloro(2-pyridyl))ethan-1-ol dihydrochloride as a white solid.

Protocol B: Asymmetric Strecker Cyanation
  • Imine Formation: React 4-chloro-2-pyridinecarboxaldehyde with (S)-tert-butanesulfinamide using Ti(OEt)₄ (2.0 equiv) in THF at 25 °C for 12 h. Aqueous workup provides the chiral imine.

  • Cyanation: Cool a solution of the imine in THF to -78 °C. Dropwise add Et₂AlCN (1.5 equiv, 1M in toluene). Stir for 4 h, then quench with saturated aqueous NH₄Cl. Extract with EtOAc to yield the alpha-amino nitrile.

  • Hydrolysis: Reflux the nitrile in 6M HCl for 16 h to hydrolyze the nitrile to the carboxylic acid and concurrently cleave the sulfinyl group. Lyophilize to obtain the amino acid hydrochloride.

  • Reduction: Suspend the amino acid in THF at 0 °C. Slowly add BH₃·THF (4.0 equiv). Reflux for 12 h. Carefully quench with MeOH, then 1M HCl. Basify and extract to yield the target amino alcohol.

Protocol C: Sharpless Asymmetric Aminohydroxylation
  • Aminohydroxylation: To a mixture of K₂OsO₂(OH)₄ (4 mol%) and (DHQ)₂PHAL (5 mol%) in n-PrOH/H₂O (1:1), add Cbz-NNaCl (3.0 equiv). Stir for 5 mins, then add 4-chloro-2-vinylpyridine (1.0 equiv). Stir at 25 °C for 12 h.

  • Quench & Separation: Quench with saturated aqueous Na₂SO₃. Extract with EtOAc. The crude mixture contains a ~3:1 ratio of regioisomers. Perform rigorous flash column chromatography to isolate the minor, slower-eluting 2-amino-1-hydroxy regioisomer.

  • Deprotection: Stir the Cbz-protected amino alcohol in 33% HBr in acetic acid for 2 h at 25 °C. Precipitate the product by adding cold Et₂O to yield the target hydrobromide salt.

Conclusion & Recommendations

For the synthesis of (2S)-2-amino-2-(4-chloro(2-pyridyl))ethan-1-ol , Route A (Rh-Catalyzed Addition) is unequivocally the superior methodology. Despite the higher upfront cost of the rhodium catalyst, it completely bypasses the regioselectivity failures of the Sharpless AA (Route C) and avoids the harsh, yield-diminishing hydrolysis steps of the Strecker synthesis (Route B). Route A provides a self-validating, highly scalable pathway with exceptional enantiomeric and diastereomeric control (>99% ee), making it the standard for drug development professionals requiring high-purity chiral building blocks.

References

  • Williams, R. M.; Hendrix, J. A. "Asymmetric synthesis of arylglycines." Chemical Reviews, 1992.[Link]

  • Beaudry, D. K.; Ellman, J. A. "Asymmetric Synthesis of Protected Arylglycines by Rhodium-Catalyzed Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imino Esters." Journal of the American Chemical Society, 2006.[Link]

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002.[Link]

  • Reddy, K. L.; Sharpless, K. B. "From Styrenes to Enantiopure α-Arylglycines in Two Steps." Journal of the American Chemical Society, 1998.[Link]

Validation

Comparative Guide to Confirming the Absolute Configuration of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

Introduction The determination of the absolute configuration of a chiral molecule is a critical step in chemical synthesis and drug development. The spatial arrangement of atoms can dramatically influence a molecule's bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The determination of the absolute configuration of a chiral molecule is a critical step in chemical synthesis and drug development. The spatial arrangement of atoms can dramatically influence a molecule's biological activity, with different enantiomers potentially exhibiting varied therapeutic effects, or even toxicity.[1][2] This guide provides an objective comparison of common analytical techniques used to validate the absolute configuration of synthesis products, with a focus on (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol, a chiral building block of interest in pharmaceutical research.[3][4][5]

This document will delve into the methodologies of X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy, specifically using Mosher's method. Each section will provide a detailed protocol, discuss the underlying principles, and present a balanced view of the advantages and limitations, supported by experimental insights.

Comparison of Key Methods

The selection of an appropriate method for determining absolute configuration depends on several factors, including the nature of the sample, available instrumentation, and the desired level of certainty.[6] The following table summarizes the key characteristics of four widely used techniques.

FeatureX-ray Crystallography (Anomalous Dispersion)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR Spectroscopy (Mosher's Method)
Principle Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[7][8][9]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[10][11]Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[12][13]Involves the formation of diastereomeric esters with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry at the reaction site.[14][15]
Sample Requirement High-quality single crystal (microgram to milligram scale).[6][16]Solution or neat liquid (milligram scale).[17]Solution (microgram to milligram scale).Solution (milligram scale).[18]
Key Advantage Provides an unambiguous, three-dimensional structure.[7][8]Applicable to a wide range of molecules in their natural solution state; does not require crystallization.[10][17]High sensitivity for molecules with strong chromophores.[12]Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer.[14][15]
Key Limitation The need to grow a high-quality single crystal can be a significant bottleneck.[16]Requires quantum chemical calculations for interpretation, which can be computationally intensive.[2]Limited to molecules with a suitable chromophore near the stereocenter.[12]Requires chemical derivatization, which can sometimes be challenging and may introduce artifacts.[14][15]

X-ray Crystallography

X-ray crystallography is considered the "gold standard" for determining the absolute configuration of chiral molecules, providing a direct and unambiguous visualization of the three-dimensional atomic arrangement.[1][7][8] The technique relies on the anomalous dispersion of X-rays by the electrons of the atoms in a single crystal.

Experimental Protocol

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis Crystallization Crystallization of (2S)-enantiomer Mounting Mount Crystal Crystallization->Mounting High-quality crystal Diffraction X-ray Diffraction Data Collection Mounting->Diffraction StructureSolution Structure Solution & Refinement Diffraction->StructureSolution FlackParameter Flack Parameter Determination StructureSolution->FlackParameter ConfigurationAssignment Absolute Configuration Assignment FlackParameter->ConfigurationAssignment

Methodology:

  • Crystallization: Grow a high-quality single crystal of the enantiomerically pure (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).[6]

  • Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to obtain a set of structure factors. The phase problem is solved to generate an initial electron density map, into which a molecular model is built and refined.

  • Absolute Configuration Determination: The key to determining the absolute configuration is the analysis of anomalous scattering. The Flack parameter is calculated from the diffraction data; a value close to 0 for a given enantiomeric model confirms that the model has the correct absolute configuration, while a value close to 1 indicates the opposite configuration.[9]

Causality and Trustworthiness

The power of X-ray crystallography lies in its directness. The observed diffraction pattern is a physical consequence of the arrangement of atoms in the crystal lattice. The Flack parameter provides a statistically robust measure for the correctness of the assigned stereochemistry, making the result highly trustworthy, provided a good quality crystal is analyzed.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10][11] It is a powerful technique for determining the absolute configuration of molecules in solution, thus providing insight into their solution-phase conformation.[17][19]

Experimental Protocol

vcd_workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis SamplePrep Prepare Solution of (2S)-enantiomer VCDMeasurement Measure Experimental VCD Spectrum SamplePrep->VCDMeasurement Comparison Compare Experimental and Calculated Spectra VCDMeasurement->Comparison ConformationalSearch Conformational Search DFTCalculation DFT Calculation of VCD Spectrum for a single enantiomer (e.g., S) ConformationalSearch->DFTCalculation DFTCalculation->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

Methodology:

  • Sample Preparation: Prepare a solution of the enantiomerically pure (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol in a suitable infrared-transparent solvent (e.g., CDCl3).

  • VCD Measurement: Record the VCD and infrared absorption spectra of the sample using a VCD spectrometer.

  • Computational Modeling:

    • Perform a thorough conformational search for the molecule to identify all low-energy conformers.

    • For each conformer, optimize the geometry and calculate the VCD and IR spectra using Density Functional Theory (DFT).

    • Generate a Boltzmann-averaged calculated VCD spectrum for one of the enantiomers (e.g., the S-enantiomer).

  • Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum.[6] If the signs and relative intensities of the major bands match, the absolute configuration of the sample is assigned as S. If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is R.[6]

Causality and Trustworthiness

The VCD spectrum is a unique fingerprint of a chiral molecule's three-dimensional structure in solution. The reliability of the assignment is directly linked to the accuracy of the quantum chemical calculations. By comparing the experimental data to a theoretically predicted spectrum, a high level of confidence in the assigned configuration can be achieved. The self-validating nature of this method comes from the comparison of multiple spectral features across a range of frequencies.

Electronic Circular Dichroism (ECD)

ECD spectroscopy is based on the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule.[12][13] For this technique to be effective, the molecule must contain a chromophore in the vicinity of the stereocenter.[12] The pyridine ring in (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol serves as a suitable chromophore.

Experimental Protocol

ecd_workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis SamplePrep Prepare Solution of (2S)-enantiomer ECDMeasurement Measure Experimental ECD Spectrum SamplePrep->ECDMeasurement Comparison Compare Experimental and Calculated Spectra ECDMeasurement->Comparison ConformationalSearch Conformational Search TDDFTCalculation TD-DFT Calculation of ECD Spectrum for a single enantiomer (e.g., S) ConformationalSearch->TDDFTCalculation TDDFTCalculation->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent. The concentration will depend on the strength of the chromophore.

  • ECD Measurement: Record the ECD spectrum of the sample using a CD spectropolarimeter.

  • Computational Modeling: Similar to VCD, perform a thorough conformational analysis to find all relevant low-energy conformers. Optimize the geometry of each conformer using DFT. Then, calculate the electronic transition energies and rotational strengths using Time-Dependent DFT (TD-DFT).

  • Spectral Comparison and Assignment: Generate a Boltzmann-averaged calculated ECD spectrum. Compare the experimental ECD spectrum with the calculated spectrum.[6] A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.[20]

Causality and Trustworthiness

The ECD spectrum is highly sensitive to the spatial arrangement of the chromophore relative to the chiral center. The agreement between the experimental and theoretically calculated spectra provides strong evidence for the assigned absolute configuration. The trustworthiness of the method is enhanced when multiple Cotton effects can be accurately predicted and matched.

NMR Spectroscopy: Mosher's Method

Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines.[14][15][21] It involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), and analyzing the differences in the ¹H NMR chemical shifts of these diastereomers.[14][15][21]

Experimental Protocol

mosher_workflow cluster_derivatization Derivatization cluster_nmr NMR Analysis cluster_analysis Data Analysis ReactR React (2S)-enantiomer with (R)-MTPA NMR_R Acquire 1H NMR of (R)-MTPA ester ReactR->NMR_R ReactS React (2S)-enantiomer with (S)-MTPA NMR_S Acquire 1H NMR of (S)-MTPA ester ReactS->NMR_S AssignShifts Assign Proton Chemical Shifts NMR_R->AssignShifts NMR_S->AssignShifts CalculateDelta Calculate Δδ (δS - δR) AssignShifts->CalculateDelta DetermineConfig Determine Absolute Configuration based on Δδ pattern CalculateDelta->DetermineConfig

Methodology:

  • Derivatization: React two separate aliquots of the enantiomerically pure (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol with the acid chlorides of both (R)- and (S)-MTPA to form the corresponding diastereomeric esters. The amino group may also need to be protected or derivatized.

  • NMR Analysis: Acquire the ¹H NMR spectra for both diastereomeric products.

  • Data Analysis:

    • Carefully assign the proton resonances for both diastereomers.

    • Calculate the difference in chemical shifts (Δδ) for corresponding protons using the formula: Δδ = δS - δR.

    • Analyze the sign of the Δδ values for protons on either side of the newly formed ester linkage. A consistent pattern of positive and negative Δδ values allows for the determination of the absolute configuration at the carbinol center.[14][15]

Causality and Trustworthiness

This method relies on the principle that the diastereomers will adopt a preferred conformation in which the phenyl group of the MTPA moiety exerts a predictable anisotropic shielding or deshielding effect on nearby protons.[22] By systematically analyzing the Δδ values, the spatial arrangement of the substituents around the stereocenter can be deduced. The self-consistency of the Δδ pattern across multiple protons provides a high degree of confidence in the assignment.

Conclusion

Confirming the absolute stereochemistry of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol can be achieved with a high degree of confidence using several complementary techniques. X-ray crystallography provides the most definitive answer but is contingent on successful crystallization. VCD and ECD are powerful solution-state methods that benefit from the support of quantum chemical calculations. Mosher's method offers a practical alternative that can be performed with standard NMR instrumentation. The choice of method will ultimately depend on the specific constraints of the research project, including sample availability, physical form, and access to instrumentation. For unequivocal confirmation, employing at least two of these orthogonal techniques is highly recommended.

References

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.
  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.
  • Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000).
  • Nafie, L. A. (2008). Vibrational circular dichroism: a new tool for the solution-state determination of the structure and absolute configuration of chiral natural product molecules.
  • Polavarapu, P. L. (2002).
  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451-2458.[14][15][21]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519.
  • Chemistry Stack Exchange. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135413529, 2-Amino-2-(4-chloro-2-pyridinyl)ethanol. Retrieved from [Link]

Sources

Comparative

Comparative Structure-Activity Relationship (SAR) Analysis of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol Analogs: A Guide for Medicinal Chemists

Authored by: [Your Name/Department] Publication Date: April 2, 2026 Abstract This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of (2S)-2-Amino-2-(4-chloro(2-pyridyl))e...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: [Your Name/Department]

Publication Date: April 2, 2026

Abstract

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol, a chiral amino alcohol scaffold with significant potential in drug discovery. Drawing upon established principles of medicinal chemistry and experimental data from analogous heterocyclic compounds, this document outlines key structural modifications and their anticipated impact on biological activity. Detailed experimental protocols for the synthesis of lead compounds and relevant in vitro assays are provided to enable researchers to further explore this promising chemical space.

Introduction: The Promise of Substituted Pyridylaminoethanols

The substituted pyridine nucleus is a cornerstone of modern medicinal chemistry, found in a vast array of therapeutic agents. Its ability to engage in hydrogen bonding and π-stacking interactions, coupled with its metabolic stability, makes it a privileged scaffold. When combined with a chiral amino alcohol side chain, as in the case of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol, the resulting molecule possesses a rich three-dimensional architecture poised for specific interactions with biological targets such as enzymes and G-protein coupled receptors.

The chloro-substituent on the pyridine ring further modulates the electronic properties of the system, potentially enhancing binding affinity or influencing pharmacokinetic properties. Understanding the intricate relationship between the structure of these analogs and their biological function is paramount for the rational design of novel therapeutics. This guide synthesizes existing knowledge on related compounds to provide a predictive SAR framework for this specific molecular scaffold.

Core Scaffold Analysis and General Synthetic Strategy

The lead compound, (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol, can be deconstructed into three key pharmacophoric regions:

  • The 4-chloro-2-pyridyl head group: This region is crucial for establishing key interactions with the target protein. The nitrogen atom can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-stacking. The chlorine atom can form halogen bonds or occupy a hydrophobic pocket.

  • The (2S)-amino group: The primary amine is a key site for hydrogen bonding and can be protonated at physiological pH, allowing for ionic interactions. Its stereochemistry is expected to be critical for enantioselective recognition by the biological target.

  • The ethan-1-ol backbone: The hydroxyl group provides an additional hydrogen bond donor/acceptor site, and its proximity to the chiral center and the pyridine ring creates a defined spatial arrangement of these functional groups.

A general synthetic approach to access these analogs often involves the asymmetric reduction of a corresponding α-amino ketone, which can be synthesized from the parent chloropyridine.[1]

Structure-Activity Relationship (SAR) Deep Dive

The following sections explore the impact of structural modifications at each of the key regions of the scaffold. The predicted outcomes are based on published data for structurally related inhibitors and receptor modulators.[2][3][4]

Modifications of the Pyridine Ring

The pyridine ring offers a fertile ground for modification to probe the steric and electronic requirements of the binding site.

  • Position of the Chloro Substituent: Moving the chloro group from the 4-position to the 3-, 5-, or 6-position will significantly alter the molecule's dipole moment and the presentation of the halogen bond donor. It is anticipated that only one of these isomers will be optimal for a given target.

  • Nature of the Halogen: Replacing the chloro group with other halogens (F, Br, I) will systematically alter the size, lipophilicity, and halogen bond strength. A common trend is that larger halogens may favor interactions in more accommodating hydrophobic pockets.

  • Introduction of Other Substituents: Replacing the chloro group with small alkyl (e.g., methyl), alkoxy (e.g., methoxy), or cyano groups can probe for additional hydrophobic or polar interactions.

  • Bioisosteric Replacement of the Pyridine Ring: Replacing the pyridine with other heterocycles such as pyrimidine, pyrazine, or thiazole can modulate the pKa of the ring nitrogen and alter the overall geometry and electronic profile of the molecule.[5][6]

Modifications of the Amino Group

The primary amine is a critical interaction point, and its modification can have a profound impact on activity and selectivity.

  • N-Alkylation: Introduction of small alkyl groups (methyl, ethyl) on the nitrogen may enhance hydrophobic interactions but could also introduce steric hindrance.

  • N-Acylation: Acylation of the amine to form amides will neutralize its basicity and introduce a hydrogen bond acceptor (the carbonyl oxygen). This can fundamentally change the binding mode.

  • Incorporation into a Heterocycle: The amine can be incorporated into a small heterocyclic ring such as a pyrrolidine or piperidine to constrain its conformation and explore additional vector space.

Modifications of the Ethan-1-ol Backbone

The stereochemistry and the hydroxyl group of the side chain are defining features of this scaffold.

  • Stereochemistry: Inversion of the stereocenter from (S) to (R) is expected to have a dramatic effect on biological activity, likely leading to a significant loss of potency if the target has a chiral binding pocket.

  • Hydroxyl Group Modification:

    • Etherification: Conversion of the alcohol to a methyl or ethyl ether can probe the necessity of the hydrogen bond donating ability of the hydroxyl group.

    • Esterification: Acylation of the hydroxyl group can serve as a prodrug strategy or introduce additional interaction points.

    • Replacement with other functional groups: Replacing the hydroxyl group with a fluorine atom or an amino group can drastically alter the local polarity and hydrogen bonding capacity.

Comparative Data Summary

The following table summarizes the predicted impact of various structural modifications on the biological activity of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol analogs against a hypothetical enzyme target.

Modification Rationale Predicted Impact on Activity Supporting Evidence from Related Scaffolds
Pyridine Ring
Move Cl to 5- or 6-positionAltered electronics and steric profileLikely decreaseOptimal substituent positioning is target-specific[2]
Replace Cl with FIncreased polarity, weaker halogen bondVariable, potentially decreasedHalogen identity modulates affinity[7]
Replace Cl with CH3Increased lipophilicity, loss of halogen bondLikely decrease, unless a hydrophobic pocket is presentImportance of specific interactions[4]
Replace Pyridine with PyrimidineAltered H-bonding and electronicsPotentially tolerated, target dependentBioisosteric replacements can maintain activity[5]
Amino Group
N-methylationIncreased basicity and lipophilicityPotentially increase or decrease due to stericsN-substitution often reduces potency[8]
N-acetylationLoss of basicity, added H-bond acceptorSignificant decrease or change in pharmacologyAmine basicity is often crucial for ionic interactions[8]
Ethan-1-ol Backbone
Invert stereocenter to (R)Altered 3D orientation of functional groupsSignificant decreaseEnantioselectivity is common in biological systems[1]
O-methylationLoss of H-bond donating abilitySignificant decreaseHydroxyl groups often form key H-bonds[9]

Experimental Protocols

General Synthesis of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol Analogs

A representative synthesis is provided below, which can be adapted for the creation of various analogs.

Scheme 1: Synthesis of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

cluster_0 Synthesis of (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol start 2-bromo-4-chloropyridine step1 Grignard Formation (Mg, THF) start->step1 i) step2 Reaction with 2-(Boc-amino)acetaldehyde step1->step2 ii) intermediate1 Boc-protected amino alcohol step2->intermediate1 iii) step3 Asymmetric Reduction (e.g., CBS catalyst) intermediate1->step3 iv) intermediate2 Diastereomeric mixture step3->intermediate2 v) step4 Chromatographic Separation intermediate2->step4 vi) intermediate3 (2S)-Boc-protected amino alcohol step4->intermediate3 vii) step5 Deprotection (TFA or HCl) intermediate3->step5 viii) product (2S)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol step5->product

Caption: General synthetic workflow for the preparation of the title compound.

Step-by-step procedure:

  • Synthesis of the α-amino ketone precursor: To a solution of 2-bromo-4-chloropyridine in anhydrous THF at -78 °C, add n-butyllithium dropwise. After stirring for 30 minutes, add a solution of N-Boc-glycinal in THF. Allow the reaction to warm to room temperature and quench with saturated ammonium chloride solution. Extract the product with ethyl acetate, dry over sodium sulfate, and purify by column chromatography.

  • Asymmetric reduction: Dissolve the α-amino ketone in an appropriate solvent (e.g., THF or methanol). Add a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), at a low temperature (-78 °C to 0 °C). Monitor the reaction by TLC. Upon completion, quench the reaction carefully with methanol, followed by aqueous workup.

  • Purification and separation of enantiomers: The resulting (S)- and (R)-amino alcohols can be separated by chiral HPLC or by fractional crystallization of diastereomeric salts formed with a chiral acid (e.g., tartaric acid).

  • Deprotection: Remove the Boc protecting group by treating the purified (S)-enantiomer with an acid such as trifluoroacetic acid in dichloromethane or with HCl in dioxane to yield the final product as a salt.

In Vitro Enzyme Inhibition Assay (Example: DNase I)

This protocol is adapted from a study on related pyridine derivatives and can be used to assess the inhibitory potential of the synthesized analogs against a model enzyme.[2]

  • Reagents and Materials:

    • DNase I from bovine pancreas

    • Calf thymus DNA

    • Tris-HCl buffer (pH 7.4)

    • Test compounds dissolved in DMSO

    • Microplate reader

  • Assay Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, DNA substrate, and the test compound at various concentrations.

    • Initiate the reaction by adding DNase I to the mixture.

    • Incubate the reaction at 37 °C for a specified time (e.g., 30 minutes).

    • Measure the increase in absorbance at 260 nm, which corresponds to the hydrolysis of DNA.

    • A control reaction without the inhibitor is run in parallel.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_1 Enzyme Inhibition Assay Workflow start Prepare reaction mixture (Buffer, DNA, Inhibitor) step1 Add DNase I to initiate reaction start->step1 step2 Incubate at 37°C step1->step2 step3 Measure absorbance at 260 nm step2->step3 step4 Calculate % Inhibition step3->step4 end Determine IC50 value step4->end

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Safety and Handling Guide for (2s)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol

This guide provides essential safety and logistical information for the handling of (2s)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol. The following protocols are designed to ensure the safety of researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling of (2s)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol. The following protocols are designed to ensure the safety of researchers, scientists, and drug development professionals by establishing a framework for safe operational and disposal procedures.

Hazard Assessment and Immediate Precautions

Based on the toxicological data of analogous compounds, (2s)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol should be presumed to be hazardous. Similar aminopyridine derivatives are known to be toxic if swallowed, in contact with skin, or inhaled, and can cause severe skin and eye irritation or damage.[2]

Anticipated Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Potential for toxicity upon ingestion, skin contact, or inhalation.[2]

  • Skin Corrosion/Irritation: May cause skin irritation or burns upon direct contact.[1][4]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[1][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1]

Due to these potential hazards, all handling of this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent all routes of exposure. The following table outlines the required PPE for handling (2s)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol.

Protection Type Specification Rationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves (ASTM D6978 compliant).[5]To prevent skin contact. The outer glove should be removed and disposed of immediately after handling the compound.
Eye and Face Protection ANSI-approved safety goggles. A face shield should be worn over the goggles if there is a splash hazard.[1]To protect the eyes from dust particles and splashes, preventing serious irritation or damage.
Skin and Body Protection A fully-buttoned, flame-retardant, and chemical-resistant laboratory coat, full-length pants, and closed-toe shoes.To prevent accidental skin exposure.
Respiratory Protection All handling must be performed in a certified chemical fume hood. For spill cleanup or in situations with high dust concentrations, a NIOSH-approved respirator may be required.[1]To avoid inhalation of potentially toxic dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for ensuring safety. The following diagram and procedural steps outline the safe handling of (2s)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol from preparation to post-handling cleanup.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Verify Fume Hood Don PPE Don PPE Verify Fume Hood->Don PPE Proceed if certified Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Decontaminate Decontaminate Perform Experiment->Decontaminate Doff PPE Doff PPE Decontaminate->Doff PPE Dispose Waste Dispose Waste Doff PPE->Dispose Waste

Caption: Logical workflow for the safe handling of (2s)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol.

Procedural Steps:

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Don all required PPE as specified in the table above.

    • Prepare the work area by lining it with absorbent, disposable bench paper.

    • Gather all necessary equipment and reagents before introducing the compound.

  • Handling:

    • Perform all manipulations, including weighing and transfers, within the chemical fume hood to contain any dust or aerosols.[1]

    • Use the smallest practical quantity for the experiment.[1]

    • Keep the container tightly closed when not in use.[6]

    • Avoid actions that could generate dust, such as scraping or vigorous shaking.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Wash hands thoroughly with soap and water after handling is complete, even after wearing gloves.[7]

    • Properly remove and dispose of contaminated PPE.[1]

Disposal Plan

Proper disposal of chemical waste and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Waste Collection:

    • All solid waste contaminated with (2s)-2-Amino-2-(4-chloro(2-pyridyl))ethan-1-ol, including gloves, bench paper, and disposable equipment, must be collected in a designated, properly labeled, and sealed hazardous waste container.[1]

    • Unused or waste quantities of the compound should also be placed in this container.

    • Do not mix this waste with other incompatible waste streams.

  • Disposal Procedure:

    • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Cover the spill with an inert absorbent material.

    • Carefully collect the absorbed material into a hazardous waste container and decontaminate the area.

References

  • 4-Aminopyridine. PubChem. Available at: [Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. (2019). Available at: [Link]

  • (2S)-2-AMINO-2-(5-CHLORO(2-PYRIDYL))ETHAN-1-OL Chemical Substance Information. NextSDS. Available at: [Link]

  • 2-Aminoethanol Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. (2021). Available at: [Link]

  • Personal Protective Equipment for Pesticide Applicators. Extension Publications. Available at: [Link]

  • Personal Protective Equipment for Hazardous Drug (HD) Administration and Other Tasks. Pediatric Oncology Group of Ontario (POGO). (2021). Available at: [Link]

  • safety data sheet sds/msds 2-amino pyridine. Biochem Chemopharma. Available at: [Link]

  • 2-Amino-4-ethylpyridine Safety Data Sheet. (2025). Available at: [Link]

Sources

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